S-Acetylglutathione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[[(2R)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWSIPJNWXCEO-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-47-5 | |
| Record name | S-Acetylglutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Acetylglutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-acetylglutathione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-ACETYLGLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C2FJR2NMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
S-Acetylglutathione in Neuronal Cells: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Acetylglutathione (SAG) is emerging as a promising neuroprotective agent due to its enhanced bioavailability and ability to traverse the blood-brain barrier, effectively delivering glutathione (GSH) to neuronal cells. This technical guide delineates the core mechanism of action of SAG in neurons, focusing on its role in mitigating oxidative stress, modulating key signaling pathways, and preserving mitochondrial integrity. We present a synthesis of current research, including quantitative data from relevant studies, detailed experimental protocols for assessing its efficacy, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in the context of neurodegenerative diseases and other neurological disorders.
Introduction: The Rationale for this compound in Neuroprotection
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in the central nervous system (CNS).[1] It plays a pivotal role in defending neuronal cells against oxidative damage, a key pathological feature in a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[2][3][4] However, the therapeutic application of exogenous GSH is hampered by its poor bioavailability and inability to efficiently cross the blood-brain barrier.[5]
This compound (SAG) is a lipophilic prodrug of GSH, in which an acetyl group is attached to the sulfur atom of cysteine.[6] This structural modification protects the molecule from degradation in the gastrointestinal tract and allows for its passive diffusion across cell membranes, including the endothelial cells of the blood-brain barrier.[7] Once inside the neuronal cell, SAG is rapidly deacetylated by intracellular thioesterases to release functional GSH.[8] This unique property makes SAG a superior vehicle for replenishing and augmenting the neuronal glutathione pool, thereby offering a potent strategy for neuroprotection.
Core Mechanism of Action in Neuronal Cells
The neuroprotective effects of this compound are multifaceted, primarily revolving around its ability to increase intracellular glutathione levels. This leads to a cascade of beneficial downstream effects that collectively enhance neuronal resilience.
Replenishment of Neuronal Glutathione Levels and Mitigation of Oxidative Stress
The principal mechanism of SAG is the elevation of intracellular GSH concentrations in neurons.[6] Endogenous GSH levels in the brain typically range from 1 to 3 mM.[4][9] In neurodegenerative conditions, these levels are often significantly depleted, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA.[3] By efficiently delivering GSH into neurons, SAG directly counteracts this deficit.
The replenished GSH pool enhances the neuronal antioxidant capacity in several ways:
-
Direct Radical Scavenging: GSH can directly neutralize a variety of reactive oxygen species.[2]
-
Enzymatic Detoxification: GSH serves as a crucial cofactor for enzymes such as glutathione peroxidase (GPx) and glutathione S-transferases (GSTs), which are instrumental in detoxifying harmful peroxides and electrophilic compounds.[1][10]
-
Regeneration of Other Antioxidants: GSH contributes to the regeneration of other key antioxidants, such as vitamins C and E, to their active forms.[8]
Modulation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response.[11][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), and targeted for proteasomal degradation.[11] In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[11]
While direct evidence for SAG's activation of Nrf2 is still emerging, studies on related thiol-containing compounds like N-acetylcysteine (NAC) demonstrate a clear link.[1][13] It is hypothesized that the increased intracellular thiol content resulting from SAG administration can modulate the redox-sensitive cysteine residues on Keap1, thereby activating the Nrf2 pathway. Once activated, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, including those involved in glutathione biosynthesis, such as glutamate-cysteine ligase (GCL).[11] This creates a positive feedback loop, further amplifying the cell's antioxidant capacity.
Preservation of Mitochondrial Integrity and Function
Mitochondria are both a primary source of ROS and a major target of oxidative damage in neurons.[14] Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[14][15] Glutathione plays a critical role in maintaining mitochondrial health.[6] A significant portion of the cellular GSH pool is localized within the mitochondria, where it is essential for scavenging ROS produced during oxidative phosphorylation and for protecting mitochondrial proteins and DNA from oxidative damage.[16]
By increasing the availability of GSH within the mitochondria, SAG helps to:
-
Reduce Mitochondrial ROS Production: By neutralizing superoxide radicals, GSH limits the formation of more damaging reactive species.
-
Maintain the Mitochondrial Membrane Potential (ΔΨm): Oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the collapse of the ΔΨm, a key event in the initiation of apoptosis.[14]
-
Support ATP Synthesis: By preserving the integrity of the electron transport chain components, GSH helps to ensure efficient energy production.
Anti-inflammatory Effects in the Central Nervous System
Neuroinflammation, mediated by activated microglia and astrocytes, is another critical component of neurodegeneration. Oxidative stress and neuroinflammation are intricately linked, with each process capable of exacerbating the other. Glutathione has been shown to modulate inflammatory signaling pathways. For instance, it can inhibit the activation of the pro-inflammatory transcription factor NF-κB.[17] By reducing oxidative stress and directly influencing inflammatory pathways, SAG is expected to have significant anti-inflammatory effects in the brain.
Quantitative Data on the Effects of Glutathione and its Precursors in Neuronal Systems
While direct quantitative data for this compound in neuronal cells is still emerging in the primary literature, extensive research on its precursor, N-acetylcysteine (NAC), and on glutathione itself provides a strong basis for understanding its potential efficacy. The following tables summarize key quantitative findings from these related studies.
| Parameter | Experimental System | Treatment | Key Quantitative Finding | Reference |
| Neuronal Glutathione Levels | Ex vivo mouse brain slices | NAC (various doses) | Neuronal GSH levels were augmented at NAC doses producing peak CSF concentrations of ≥50 nM. | [18] |
| Human CSF | Oral NAC administration | Produced CSF concentrations of up to 10 μM. | [18] | |
| Human neuronal cell line (NMB) | Dopamine (0.1-0.3 mM) | Decreased glutathione levels within 16-24 hours. | [19] | |
| Human neuronal cell line (NMB) | Glutathione | Blocked dopamine-induced apoptosis in a dose- and time-dependent manner. | [19] | |
| Cell Viability and Apoptosis | Human neuronal cell line (NMB) | Dopamine (0.1-0.3 mM) | Induced apoptosis. | [19] |
| Human neuronal cell line (NMB) | Glutathione | Blocked dopamine-induced intranucleosomal DNA fragmentation. | [19] | |
| Rat dopaminergic neuronal cell culture | Rotenone, GSH depletion | Induced mitochondrial dysfunction and neurodegeneration. | [15] | |
| Mitochondrial Function | Neuronal cell line (NS20Y) | BSO (inhibitor of GSH synthesis) | Decreased activities of mitochondrial complexes I, II, and IV by 32%, 70%, and 65%, respectively. | [14] |
| Neuronal cell line (NS20Y) | BSO | Induced a strong and transient increase in intracellular ROS after 1 hour. | [14] |
Table 1: Quantitative Effects of Glutathione and N-Acetylcysteine on Neuronal Cells
| Parameter | Experimental System | Key Quantitative Finding | Reference |
| In Vivo Glutathione Concentration | Human brain (in vivo MRS) | 3.2 ± 0.6 mM (MEGA-PRESS, TE = 130 ms) | [20] |
| Human brain (in vivo MRS) | 2.0 ± 1.1 mM (MEGA-PRESS, TE = 70 ms) | [20] | |
| Human brain (in vivo MRS) | Range of 1.5 to 3 mM | [9] | |
| Blood-Brain Barrier Penetration | In vitro PAMPA-BBB assay | P app values of at least 0.5-1.0 × 10⁻⁵ cm/s are generally considered indicative of good BBB penetration. | [2] |
Table 2: In Vivo Glutathione Concentrations and Blood-Brain Barrier Penetration Metrics
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to assess the neuroprotective effects of compounds like this compound.
Induction of Oxidative Stress in Neuronal Cell Culture
-
Objective: To create an in vitro model of neuronal oxidative stress.
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Protocol:
-
Culture cells to 80% confluency in appropriate media.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by adding one of the following to the culture medium:
-
Hydrogen Peroxide (H₂O₂): Typically at a final concentration of 100-500 µM for 2-4 hours.[21]
-
Glutamate: At a concentration of 5 mM for 8-24 hours to induce excitotoxicity and oxidative stress.[10]
-
Buthionine Sulfoximine (BSO): An inhibitor of glutamate-cysteine ligase, used at concentrations of 100-500 µM for 24-48 hours to deplete endogenous glutathione.[14]
-
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS) and proceed with downstream assays.
-
Measurement of Intracellular Glutathione Levels
-
Objective: To quantify the total and reduced glutathione levels in neuronal cells.
-
Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Protocol:
-
Harvest cells and lyse them in a suitable buffer containing a reducing agent (e.g., dithiothreitol) and a protein precipitating agent (e.g., perchloric acid).
-
Centrifuge the lysate to pellet the precipitated proteins.
-
Derivatize the supernatant containing the glutathione with a fluorescent tagging agent (e.g., o-phthalaldehyde).
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the glutathione-fluorophore adduct from other cellular components using an appropriate mobile phase gradient.
-
Detect the fluorescent signal and quantify the glutathione concentration by comparing the peak area to a standard curve of known glutathione concentrations.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To evaluate the effect of this compound on mitochondrial health.
-
Method: Flow cytometry using a potentiometric fluorescent dye (e.g., JC-1 or TMRM).
-
Protocol:
-
Treat neuronal cells with this compound and/or an oxidative stressor as described in Protocol 4.1.
-
Incubate the cells with the fluorescent dye (e.g., JC-1 at 2.5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Harvest the cells and resuspend them in a suitable buffer for flow cytometry.
-
Analyze the cells using a flow cytometer. For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Quantify the percentage of cells with high and low ΔΨm in each treatment group.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.
Figure 1: Core signaling pathways modulated by this compound in neuronal cells.
Figure 2: A typical experimental workflow for assessing the neuroprotective effects of this compound.
Conclusion and Future Directions
This compound represents a highly promising strategy for bolstering the brain's antioxidant defenses. Its ability to efficiently cross the blood-brain barrier and replenish neuronal glutathione levels addresses a key limitation of direct glutathione supplementation. The core mechanism of action of SAG in neuronal cells is centered on the mitigation of oxidative stress, preservation of mitochondrial function, and modulation of the Nrf2-mediated antioxidant response.
While the foundational mechanisms are well-supported by research on glutathione and its precursors, future research should focus on generating more direct, quantitative data for this compound in various neuronal and in vivo models of neurodegeneration. Key areas for further investigation include:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed characterization of SAG's uptake, metabolism, and distribution within different brain regions.
-
Dose-Response Studies: Elucidation of the optimal therapeutic window for neuroprotection in various disease models.
-
Head-to-Head Comparisons: Direct comparisons of the neuroprotective efficacy of SAG with other glutathione precursors, such as N-acetylcysteine.
-
Long-Term Efficacy and Safety: Evaluation of the long-term effects of SAG administration in chronic models of neurodegenerative disease.
By addressing these questions, the scientific and medical communities can better delineate the therapeutic potential of this compound and pave the way for its clinical translation as a novel treatment for a range of debilitating neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Appraising the Role of Astrocytes as Suppliers of Neuronal Glutathione Precursors [mdpi.com]
- 5. Glutathione in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]
- 7. esliteglutathione.com [esliteglutathione.com]
- 8. DSpace [repository.tcu.edu]
- 9. Changes in levels of the antioxidant glutathione in brain and blood across the age span of healthy adults: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Approach to Enhancing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multitarget Effects of Nrf2 Signalling in the Brain: Common and Specific Functions in Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased glutathione biosynthesis by Nrf2 activation in astrocytes prevents p75NTR-dependent motor neuron apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial impairment as an early event in the process of apoptosis induced by glutathione depletion in neuronal cells: relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Integrating glutathione metabolism and mitochondrial dysfunction with implications for Parkinson's disease: a dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotection against neuroblastoma cell death induced by depletion of mitochondrial glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuronal Glutathione Content and Antioxidant Capacity can be Normalized In Situ by N-acetyl Cysteine Concentrations Attained in Human Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective role of glutathione in protecting human neuronal cells from dopamine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of glutathione in the human brain by MR spectroscopy at 3 Tesla: Comparison of PRESS and MEGA‐PRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of Chaperone Synthesis in Human Neuronal Cells Blocks Oxidative Stress-Induced Aging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Conversion of S-Acetylglutathione to Glutathione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the intracellular conversion of S-Acetylglutathione (SAG), a key prodrug for elevating levels of the master antioxidant, glutathione (GSH). We will delve into the biochemical pathways, quantitative data, experimental protocols, and the downstream signaling effects relevant to researchers in the field.
Introduction: The Rationale for this compound
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant endogenous antioxidant in mammalian cells, playing a critical role in detoxifying reactive oxygen species (ROS), maintaining redox homeostasis, and supporting immune function.[1][2] However, direct oral supplementation with GSH has limited efficacy due to its poor stability in the digestive system and low bioavailability.[3][4][5] The γ-glutamyl transpeptidase enzyme in the intestine rapidly breaks down GSH before it can be absorbed intact.[5]
To overcome this limitation, various GSH prodrugs have been developed. This compound (SAG) is a derivative where an acetyl group is attached to the sulfur atom of the cysteine residue.[4] This modification protects the molecule from enzymatic degradation in the gastrointestinal tract, allowing it to be absorbed and transported into cells.[4][5] Once inside the cell, the acetyl group is cleaved, releasing functional GSH.[1][4]
The Intracellular Conversion Pathway
The conversion of SAG to GSH is a straightforward and efficient intracellular process.
-
Cellular Uptake: SAG is more lipid-soluble than GSH, which facilitates its diffusion across the cell membrane into the cytoplasm.[6][5]
-
Deacetylation: Within the cytoplasm, cytosolic thioesterases (also known as S-acyl glutathione thioesterases) recognize and hydrolyze the thioester bond of SAG.[6][5][7] This enzymatic action removes the acetyl group.
-
GSH Release: The removal of the acetyl group yields native, reduced glutathione (GSH), which is then available to participate in the cell's antioxidant and detoxification pathways.[6][4]
This direct intracellular delivery mechanism bypasses the need for de novo synthesis and is more efficient at raising intracellular GSH levels compared to precursors like N-acetylcysteine (NAC) in some contexts.[8]
Quantitative Data
The efficiency of SAG in elevating intracellular GSH has been documented in various studies. Below is a summary of relevant quantitative findings.
| Parameter | Organism/Cell Type | Value/Observation | Reference |
| Comparative GSH Increase | Rat brain synaptosomes | Incubation with SAG for 30 min resulted in a significant increase in intracellular GSH. | [7] |
| Enzyme Kinetics (General) | Plant Tissue (Avocado) | Michaelis constants (Km) for S-acyl glutathione thioesterases were 200 µM for S-acetyl, 80 µM for S-propionyl, and 15 µM for S-butyryl glutathione. | [9] |
| In Vivo Efficacy | Mouse model of liver injury | Oral administration of SAG (30 mg/kg for 8 weeks) significantly restored hepatic GSH levels, which were depleted by CCl4 intoxication. | [6] |
| Human Bioavailability | Healthy Volunteers | Oral administration of SAG demonstrated superior stability in plasma compared to oral GSH administration. | [5] |
| GSH Restoration | Cultured fibroblasts from patients with Glutathione Synthetase Deficiency | SAG treatment normalized intracellular GSH content. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of SAG conversion and its effects.
This protocol is adapted from methodologies for quantifying intracellular thiols using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[11][12][13][14]
Objective: To measure the concentration of SAG and GSH within cultured cells after treatment.
Materials:
-
Cultured cells (e.g., primary hepatocytes, A549, K562)
-
This compound (SAG)
-
Phosphate-buffered saline (PBS), ice-cold
-
Metaphosphoric acid (MPA) or Perchloric acid (PCA) for protein precipitation
-
Derivatization agent (e.g., monobromobimane (mBBr) or ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) for fluorescence; Ellman's reagent for UV)[11][13][14]
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
Mobile phase (e.g., aqueous buffer with an organic modifier like acetonitrile or methanol)[2]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of SAG or vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis and Sample Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a specific volume of cold MPA (e.g., 5%) or PCA to precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the intracellular thiols.
-
-
Derivatization (for fluorescence detection):
-
To a known volume of the supernatant, add the derivatization agent (e.g., SBD-F) and a buffer to adjust the pH (typically pH 8.0-8.5).[11][14]
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 60 minutes) in the dark.[11]
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the thiol derivatives using a C18 column with a suitable gradient elution program.
-
Detect the compounds using the fluorescence detector (e.g., Ex/Em wavelengths specific for the chosen derivatization agent) or UV detector.
-
Quantify the peaks corresponding to GSH and SAG by comparing their peak areas to a standard curve generated with known concentrations of derivatized standards.
-
This protocol is based on the general principle of measuring thioesterase activity using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[15]
Objective: To measure the activity of cytosolic thioesterases responsible for converting SAG to GSH.
Materials:
-
Cell lysate (cytosolic fraction)
-
This compound (SAG) as the substrate
-
DTNB (Ellman's reagent)
-
Reaction buffer (e.g., 100 mM HEPES, pH 8.0)
-
Spectrophotometer or plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Cytosolic Fraction:
-
Homogenize cultured cells or tissue in a hypotonic buffer.
-
Centrifuge to pellet nuclei and cell debris.
-
Perform a high-speed centrifugation (e.g., 100,000 x g) to pellet microsomes. The resulting supernatant is the cytosolic fraction.
-
Determine the protein concentration of the cytosolic fraction (e.g., using a Bradford or BCA assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a cuvette or microplate well containing the reaction buffer and DTNB (e.g., 1 mM final concentration).
-
Add a specific amount of the cytosolic protein to the reaction mixture.
-
Initiate the reaction by adding SAG to a final concentration within the linear range of the enzyme (e.g., 20 µM).
-
Immediately monitor the change in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of DTNB with the free thiol group of the newly formed GSH, producing 5-thio-2-nitrobenzoate (TNB).
-
-
Data Analysis:
-
Calculate the rate of the reaction using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Express the enzyme activity as units per milligram of protein (e.g., nmol of GSH produced/min/mg protein).
-
Downstream Signaling Pathways: The Nrf2 Connection
Elevating intracellular GSH levels with SAG can have significant effects on cellular signaling, particularly the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response.[6][16][17]
-
Basal State: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation by the proteasome.[16][17]
-
Activation: Increased intracellular GSH can lead to the S-glutathionylation of specific cysteine residues on Keap1.[18] This modification changes the conformation of Keap1, causing it to release Nrf2.
-
Nuclear Translocation and Gene Expression: Freed from Keap1, Nrf2 translocates to the nucleus.
-
Antioxidant Response: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, upregulating their expression.[17] These genes include enzymes involved in GSH synthesis and recycling (e.g., GCLC, GCLM), as well as other antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][18]
By boosting GSH levels, SAG can therefore not only provide a direct antioxidant effect but also amplify the cell's endogenous antioxidant capacity through the activation of the Nrf2 pathway.[6]
Conclusion
This compound serves as a highly effective prodrug for increasing intracellular glutathione levels, overcoming the bioavailability limitations of direct GSH supplementation. Its conversion is a simple enzymatic process mediated by ubiquitous cytosolic thioesterases. The resulting increase in GSH not only bolsters the cell's primary antioxidant defenses but also activates the Nrf2 signaling pathway, leading to a coordinated and amplified cytoprotective response. The experimental protocols outlined here provide a framework for researchers to quantitatively assess the efficacy and mechanisms of SAG in various cellular models, aiding in the development of novel therapeutic strategies targeting oxidative stress.
References
- 1. makewell.co [makewell.co]
- 2. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. makewell.uk [makewell.uk]
- 4. esliteglutathione.com [esliteglutathione.com]
- 5. graphyonline.com [graphyonline.com]
- 6. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug Approach for Increasing Cellular Glutathione Levels [mdpi.com]
- 8. transparentlabs.com [transparentlabs.com]
- 9. S-Acyl Glutathione Thioesterase of Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound normalizes intracellular glutathione content in cultured fibroblasts from patients with glutathione synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Development of a HPLC-UV method for the simultaneous determination of intracellular glutathione species in human cells | Semantic Scholar [semanticscholar.org]
- 13. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine [mdpi.com]
- 17. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of S-Acetylglutathione in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetylglutathione (SAG) is a prodrug of the master antioxidant glutathione (GSH). Its acetyl group on the sulfur atom of cysteine enhances its stability and bioavailability, allowing it to be taken up by cells more efficiently than GSH itself.[1][2] Once inside the cell, SAG is rapidly converted to active glutathione, replenishing intracellular levels.[3][4] Understanding the stability of SAG in various biological matrices is crucial for accurate preclinical and clinical assessment, as well as for the development of effective therapeutic strategies. This technical guide provides a comprehensive overview of the stability of SAG, detailing experimental protocols and presenting available quantitative data.
Stability of this compound in Biological Matrices
The stability of this compound is a critical factor in its efficacy as a glutathione precursor. While it is generally considered more stable than glutathione, particularly in the gastrointestinal tract and during storage, its persistence in biological fluids like blood and plasma is a nuanced topic.
In Vivo vs. In Vitro Stability
A key distinction must be made between the in vivo (within a living organism) and in vitro (in a controlled environment, such as a lab) stability of SAG.
-
In Vivo: Following oral administration in humans, SAG is so rapidly deacetylated to GSH that it is often not quantifiable in plasma.[1][5] This suggests a very short half-life of the acetylated form in the bloodstream, as it is quickly taken up by cells and converted to GSH.
-
In Vitro: In contrast, multiple sources state that SAG is more stable than GSH in blood plasma in vitro.[1][2][4] This enhanced stability refers to its resistance to degradation prior to cellular uptake and during sample handling and storage. One study observed "limited hydrolysis" of SAG in rat plasma in vitro, supporting this notion of a degree of stability outside the cellular environment.[6]
Quantitative Stability Data
Obtaining precise quantitative data on the stability of SAG in various biological matrices has been challenging due to its rapid conversion to GSH in vivo. However, some data from in vitro studies and analyses in non-biological aqueous solutions provide valuable insights.
| Matrix | Temperature | Time | Analyte Remaining | Reference |
| Purified Water | 15-25°C (Room Temperature) | 24 hours | Homogenous and Stable | [Safety Assessment of S-Acetyl Glutathione for Use in Foods and Dietary Supplements] |
| Purified Water | 2-8°C (Refrigerated) | up to 22 days | Homogenous and Stable | [Safety Assessment of S-Acetyl Glutathione for Use in Foods and Dietary Supplements] |
| Purified Water | < -10°C (Frozen) | up to 22 days | Homogenous and Stable | [Safety Assessment of S-Acetyl Glutathione for Use in Foods and Dietary Supplements] |
| Rat Plasma (in vitro) | Not Specified | Not Specified | Limited Hydrolysis | [S-acetyl- and S-phenylacetyl-glutathione as glutathione precursors in rat plasma and tissue preparations] |
Note: The term "stable" in the context of the purified water study indicates that the concentration of SAG remained within acceptable limits during the specified period. The study on rat plasma did not provide specific quantitative values for the remaining SAG. Further research is needed to establish a comprehensive quantitative stability profile of SAG in various biological matrices under different storage conditions.
Experimental Protocols for Stability Assessment
The accurate determination of SAG stability requires robust experimental protocols that account for its potential degradation during sample collection, processing, and analysis.
Pre-analytical Considerations
Proper sample handling is critical to prevent the artificial degradation of SAG before analysis.
-
Anticoagulant Selection: For blood samples, the choice of anticoagulant can impact stability. While not specifically studied for SAG, for GSH, various anticoagulants are used, with heparin and EDTA being common.
-
Temperature: Samples should be kept on ice immediately after collection and processed at low temperatures (e.g., 4°C) to minimize enzymatic activity that could lead to SAG degradation.
-
Deproteinization: Rapid deproteinization of the sample is crucial to inactivate enzymes and prevent further metabolism of SAG. Perchloric acid (PCA) at a final concentration of 15% has been suggested for the analysis of glutathione in whole blood and can likely be adapted for SAG.[7][8]
Sample Preparation for SAG Analysis in Plasma
The following is a general protocol for the preparation of plasma samples for UPLC-MS analysis of SAG, adapted from a clinical study.[9]
-
Blood Collection: Collect whole blood in appropriate anticoagulant tubes.
-
Centrifugation: Immediately centrifuge the blood samples to separate the plasma.
-
Aliquoting and Storage: Aliquot the plasma into separate tubes and immediately freeze at -80°C until analysis.
-
Deproteinization:
-
Thaw the plasma samples on ice.
-
To a 500 µL aliquot of plasma, add a reducing agent if necessary to stabilize thiol groups.
-
Add two volumes of a deproteinizing agent, such as 10% metaphosphoric acid.
-
Incubate at 4°C for 30 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 30 minutes.
-
-
Extraction (Optional): The supernatant can be further purified by liquid-liquid extraction if required by the analytical method.
-
Analysis: The final supernatant is then ready for analysis by a validated method such as HPLC-UV or LC-MS/MS.
Analytical Methods
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of SAG.
-
HPLC-UV: This method is widely available and can be used for the routine analysis of SAG. The method often involves pre-column derivatization to enhance the UV absorbance of the molecule.
-
LC-MS/MS: This is a highly sensitive and specific method that can accurately quantify SAG even at low concentrations. It is the preferred method for pharmacokinetic studies and for the analysis of complex biological matrices.[10][11]
Signaling Pathways and Experimental Workflows
Intracellular Conversion of this compound to Glutathione
The primary mechanism by which SAG increases intracellular GSH levels is through its conversion by intracellular enzymes.
Caption: Intracellular conversion of this compound to Glutathione.
This pathway illustrates the uptake of SAG into the cell, followed by the enzymatic removal of the acetyl group by cytoplasmic thioesterases to release active GSH.
General Experimental Workflow for SAG Stability Assessment
A systematic workflow is essential for the reliable assessment of SAG stability in biological matrices.
Caption: Experimental workflow for assessing this compound stability.
This workflow outlines the key steps from sample collection and preparation to the final analysis and assessment of SAG stability.
Conclusion
This compound is a promising prodrug for increasing intracellular glutathione levels. While it demonstrates superior stability compared to glutathione in in vitro settings, its in vivo half-life in the bloodstream appears to be very short due to rapid cellular uptake and conversion to GSH. The lack of extensive quantitative stability data in various biological matrices highlights an area for future research. The experimental protocols and workflows outlined in this guide provide a framework for conducting reliable stability studies of SAG, which are essential for its continued development as a therapeutic agent. For accurate and reproducible results, meticulous attention to pre-analytical variables and the use of validated, high-sensitivity analytical methods are paramount.
References
- 1. makewell.co [makewell.co]
- 2. S-Acyl Glutathione Thioesterase of Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-S-acyl-glutathione thioesters: synthesis, bioanalytical properties, chemical reactivity, biological formation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphyonline.com [graphyonline.com]
- 5. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Glutathione Stability in Whole Blood: Effects of Various Deproteinizing Acids | Semantic Scholar [semanticscholar.org]
- 8. Glutathione stability in whole blood: effects of various deproteinizing acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
The Pharmacokinetics and Bioavailability of Oral S-Acetylglutathione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Acetylglutathione (SAG) is emerging as a promising oral alternative to glutathione (GSH) supplementation. Due to its superior stability and enhanced bioavailability, SAG effectively elevates intracellular glutathione levels, a critical component of cellular antioxidant defense and detoxification pathways.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of oral this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the metabolic pathways and experimental workflows.
Introduction: The Challenge of Oral Glutathione Supplementation
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it serves as the most abundant endogenous antioxidant in mammalian cells.[6][7] Its functions are critical for protecting cells from oxidative damage, supporting immune function, and facilitating detoxification processes.[4][6] However, direct oral supplementation with reduced glutathione (GSH) has demonstrated limited efficacy due to its rapid degradation by digestive enzymes and poor absorption in the gastrointestinal tract.[1][8][9] This has led to the exploration of more stable and bioavailable glutathione derivatives, with this compound being a leading candidate.[9][10][11]
The addition of an acetyl group to the sulfur atom of the cysteine residue in SAG protects the molecule from enzymatic breakdown in the gut.[1][2][3][8] This structural modification enhances its stability and allows for intact absorption into the bloodstream and subsequent uptake by cells.[1][2][3][8][12]
Pharmacokinetic Profile of Oral this compound
Clinical studies have demonstrated that oral administration of SAG leads to a significant increase in plasma glutathione levels. A key human clinical trial directly compared the bioavailability of a single oral dose of SAG to that of GSH in healthy volunteers. The results indicated that SAG administration resulted in a higher rate (Cmax) and extent (AUC) of glutathione absorption compared to direct GSH supplementation.[10][11][13]
Interestingly, SAG itself is often not quantifiable in plasma samples following oral administration.[10][11][13][14][15] This suggests a rapid deacetylation process, where the acetyl group is cleaved from the molecule either during or immediately after absorption, releasing glutathione into circulation.[10][13][14]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of plasma glutathione following a single oral dose of this compound versus a single oral dose of Glutathione, as reported in a randomized, open-label, two-sequence, two-period, cross-over bioavailability study.[10][15]
Table 1: Pharmacokinetic Parameters of Plasma Glutathione After a Single Oral Dose [10][16]
| Parameter | This compound (SAG) | Glutathione (GSH) |
| Cmax (μM) | 0.74 ± 0.41 | 0.47 ± 0.24 |
| Tmax (h) | 1.50 (0.25-24) | 1.50 (0.50-24) |
| AUC0-t (μMxh) | 3.90 ± 4.07 | 2.31 ± 3.38 |
Data are presented as mean ± SD, except for Tmax which is presented as median (range).
Table 2: Statistical Comparison of Plasma Glutathione Pharmacokinetic Parameters [16]
| Parameter | Point Estimate (%) | Confidence Intervals (%) |
| Cmax | 133.40 | 93.21-190.92 |
| AUC0-t | 189.84 | 71.37-504.94 |
Mechanism of Absorption and Metabolism
The enhanced bioavailability of this compound is attributed to its unique mechanism of absorption and subsequent intracellular metabolism.[2][8] The acetyl group serves as a protective shield, allowing the molecule to bypass enzymatic degradation in the digestive tract.[1][3][8]
Signaling and Metabolic Pathway
Once absorbed, SAG is readily taken up by cells. Inside the cell, cytoplasmic thioesterases efficiently cleave the acetyl group, releasing active, reduced glutathione.[8][9][10] This intracellular conversion ensures that functional glutathione is delivered directly where it is needed to combat oxidative stress and support cellular functions.[2][3]
Figure 1: Absorption and intracellular conversion of this compound to active Glutathione.
Experimental Protocols
The following section details the methodologies employed in a key clinical study investigating the pharmacokinetics of oral this compound.
Clinical Study Design
A single-center, single-dose, randomized, open-label, two-sequence, two-period, cross-over bioavailability study was conducted.[10]
-
Participants: Eighteen healthy male and female subjects were enrolled in the study.[10]
-
Treatment Arms:
-
Study Periods: The study consisted of two periods, with a washout period between each to prevent carry-over effects. Subjects were randomly assigned to one of two treatment sequences (SAG then GSH, or GSH then SAG).[10]
-
Primary Endpoint: To describe the pharmacokinetic profile of glutathione in plasma after a single oral administration of either SAG or GSH.[10]
-
Secondary Endpoints: To describe the pharmacokinetic profile of SAG in plasma, assess the concentration of GSH-related dipeptides, and collect safety and tolerability data.[10]
Sample Collection and Analysis
Blood samples were collected at various time intervals up to 24 hours post-administration.[10] Plasma and erythrocyte levels of GSH, SAG, and related metabolites were determined using validated analytical methods.[10]
-
Plasma Analysis: Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) was utilized for the determination and quantification of GSH, SAG, γ-glutamyl-cysteine (γGlu-Cys), and cysteinyl-glycine (Cys-Gly) in plasma samples.[10]
-
Erythrocyte Analysis: High-Performance Liquid Chromatography (HPLC) with fluorometric detection was employed for the determination of GSH in erythrocytes.[10]
Figure 2: Workflow of the comparative bioavailability study of oral this compound.
Conclusion
The available evidence strongly indicates that this compound is a highly bioavailable oral form of glutathione. Its unique chemical structure protects it from degradation in the gastrointestinal tract, leading to efficient absorption and subsequent intracellular conversion to active glutathione. The pharmacokinetic data clearly demonstrate that oral SAG administration results in a more significant increase in plasma glutathione levels compared to direct supplementation with GSH. For researchers and drug development professionals, this compound represents a viable and effective strategy for modulating intracellular glutathione levels for therapeutic and research purposes.
References
- 1. hormonesynergy.com [hormonesynergy.com]
- 2. makewell.uk [makewell.uk]
- 3. makewell.co [makewell.co]
- 4. freedomtoformulate.com [freedomtoformulate.com]
- 5. nbinno.com [nbinno.com]
- 6. esliteglutathione.com [esliteglutathione.com]
- 7. itcpharmacy.com [itcpharmacy.com]
- 8. esliteglutathione.com [esliteglutathione.com]
- 9. researchgate.net [researchgate.net]
- 10. graphyonline.com [graphyonline.com]
- 11. graphyonline.com [graphyonline.com]
- 12. nutricology.com [nutricology.com]
- 13. S-Acetyl-L-glutathione: Physiological Roles and Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]
- 14. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 15. glutathionepharmacist.com [glutathionepharmacist.com]
- 16. researchgate.net [researchgate.net]
S-Acetylglutathione: A Technical Guide to its Role in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases. Glutathione (GSH), the most abundant endogenous antioxidant, is central to cellular defense against oxidative damage. However, its therapeutic application has been hampered by poor oral bioavailability. S-Acetylglutathione (SAG), a prodrug of GSH, overcomes this limitation, offering enhanced stability and cellular uptake. This technical guide provides an in-depth analysis of the mechanisms by which SAG mitigates oxidative stress, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction: The Challenge of Oxidative Stress and the Promise of this compound
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of the cellular antioxidant defense system.[1] It directly neutralizes free radicals and is a critical cofactor for several antioxidant enzymes.[2] A decline in intracellular GSH levels is associated with the pathogenesis of numerous conditions, including neurodegenerative diseases, liver damage, and cardiovascular disorders.[2][3]
Direct oral supplementation with GSH is largely ineffective due to its rapid degradation in the gastrointestinal tract and poor absorption.[4] this compound, with an acetyl group attached to the sulfur atom of cysteine, is protected from enzymatic degradation, allowing it to be absorbed intact and subsequently deacetylated within the cell to release functional GSH.[3][4] This enhanced bioavailability makes SAG a promising therapeutic agent for replenishing intracellular GSH and combating oxidative stress.
Mechanism of Action: How this compound Restores Redox Homeostasis
The primary mechanism by which SAG mitigates oxidative stress is by increasing intracellular concentrations of reduced glutathione (GSH). Once inside the cell, SAG is rapidly deacetylated by cytosolic thioesterases, releasing GSH where it is needed most.[3] This restoration of the intracellular GSH pool has several profound effects on cellular function:
-
Direct Radical Scavenging: GSH directly donates a reducing equivalent (H+) to unstable reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions, thereby neutralizing them.
-
Enzymatic Antioxidant Cofactor: GSH is a crucial cofactor for enzymes like Glutathione Peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, and Glutathione S-Transferases (GSTs), which conjugate toxins for elimination.
-
Redox Signaling Modulation: The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of the cellular redox state. By increasing GSH levels, SAG helps maintain a high GSH/GSSG ratio, which is essential for proper protein function and signaling pathway regulation.
-
Activation of the Nrf2 Antioxidant Response Pathway: Increased intracellular GSH levels can lead to the S-glutathionylation of Kelch-like ECH-associated protein 1 (Keap1).[4][5] This post-translational modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, upregulating their expression. These genes include those encoding for enzymes involved in GSH synthesis and regeneration (e.g., GCLC, GCLM) and other critical antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][4]
Quantitative Data from Preclinical Studies
The efficacy of SAG in mitigating oxidative stress has been demonstrated in various preclinical models. The following tables summarize the quantitative effects of SAG on key biomarkers of oxidative stress, inflammation, and cellular health from a pivotal study using a carbon tetrachloride (CCl4)-induced liver injury model in mice.[3][6]
Table 1: Effect of this compound on Oxidative Stress Markers in Liver Tissue
| Biomarker | CCl4 Treated Group | CCl4 + SAG (30 mg/kg) Treated Group | % Change with SAG | p-value |
| SOD Activity (U/mg protein) | ~35 | ~65 | ~86% Increase | <0.001 |
| GSH Levels (µmol/g tissue) | ~2.5 | ~5.5 | ~120% Increase | <0.001 |
| GSSG Levels (nmol/g tissue) | ~0.8 | ~0.3 | ~62.5% Decrease | <0.001 |
| GPx Activity (U/mg protein) | ~15 | ~35 | ~133% Increase | <0.001 |
| Lipid Peroxidation (MDA, nmol/mg protein) | ~1.8 | ~0.6 | ~67% Decrease | <0.001 |
| H2O2 Levels (µmol/g tissue) | ~12 | ~4 | ~67% Decrease | <0.001 |
| ROS Levels (Fluorescence Intensity) | ~3500 | ~1000 | ~71% Decrease | <0.001 |
Data adapted from Di Paola et al., 2022.[3][6]
Table 2: Effect of this compound on Inflammatory Cytokines in Serum and Liver
| Cytokine | Organ | CCl4 Treated Group (pg/mL or pg/mg protein) | CCl4 + SAG (30 mg/kg) Treated Group (pg/mL or pg/mg protein) | % Change with SAG | p-value |
| TNF-α | Serum | ~120 | ~40 | ~67% Decrease | <0.001 |
| Liver | ~180 | ~60 | ~67% Decrease | <0.001 | |
| IL-6 | Serum | ~250 | ~80 | ~68% Decrease | <0.001 |
| Liver | ~350 | ~120 | ~66% Decrease | <0.001 | |
| IL-1β | Serum | ~150 | ~50 | ~67% Decrease | <0.001 |
| Liver | ~200 | ~70 | ~65% Decrease | <0.001 | |
| MCP-1 | Serum | ~400 | ~150 | ~62.5% Decrease | <0.001 |
| Liver | ~500 | ~180 | ~64% Decrease | <0.001 |
Data adapted from Di Paola et al., 2022.[6]
Table 3: Effect of this compound on Mitophagy-Related Proteins in Liver Tissue
| Protein | CCl4 Treated Group (Relative Expression) | CCl4 + SAG (30 mg/kg) Treated Group (Relative Expression) | % Change with SAG | p-value |
| PINK1 | Decreased | Restored to near sham levels | Significant Increase | <0.001 |
| Parkin | Decreased | Restored to near sham levels | Significant Increase | <0.001 |
Data adapted from Di Paola et al., 2022.[3]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of SAG research, serving as a guide for researchers in the field.
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice
This model is widely used to induce oxidative stress and subsequent liver damage.
-
Animals: Male CD-1 mice (8-10 weeks old).
-
Induction of Liver Injury: Administer intraperitoneal (i.p.) injections of CCl4 (1 mL/kg, diluted 1:10 in olive oil) twice a week for 8 consecutive weeks.[7]
-
SAG Treatment: Administer this compound (30 mg/kg) orally, dissolved in saline, daily for the 8-week duration of the study.[7]
-
Control Groups:
-
Sham group: i.p. injections of olive oil and oral administration of saline.
-
CCl4 group: i.p. injections of CCl4 and oral administration of saline.
-
-
Endpoint Analysis: At the end of the 8-week period, animals are euthanized, and blood and liver tissues are collected for biochemical and histological analysis.
In Vitro Model: Cytotoxicity and Hepatoprotection Assay in Primary Hepatocytes
This assay evaluates the potential of SAG to protect liver cells from toxin-induced damage.
-
Cell Culture: Isolate primary hepatocytes from male Wistar rats and culture them in Williams' Medium E supplemented with 10% fetal bovine serum, 100 nM dexamethasone, and 100 nM insulin.[6]
-
Cytotoxicity Assessment (MTT Assay):
-
Seed hepatocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[7]
-
Pre-treat cells with varying concentrations of SAG (e.g., 0.25, 0.5, 1.0, 2.0 mM) for 1 hour.[7]
-
Induce cytotoxicity by exposing the cells to a toxic agent, such as CCl4 (4 mM) or acetaminophen, for a defined period (e.g., 6 hours).[7]
-
Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 3 hours.
-
Add 150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 590 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
Biochemical Assays for Oxidative Stress Markers
-
Superoxide Dismutase (SOD) Activity Assay:
-
Homogenize liver tissue in an ice-cold buffer (e.g., 0.1 M Trizma-HCl, pH 7.4, containing 0.5% Triton X-100, 5 mM β-mercaptoethanol, and protease inhibitors).
-
Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C.
-
The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. The inhibition of color development is proportional to the SOD activity in the sample. Measure absorbance at 450 nm.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Prepare liver tissue homogenate as described for the SOD assay.
-
The assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx activity.[9]
-
The reaction mixture typically contains the sample, glutathione, glutathione reductase, NADPH, and a peroxide substrate (e.g., cumene hydroperoxide or H2O2).[10]
-
-
Reduced (GSH) and Oxidized (GSSG) Glutathione Assay (HPLC Method):
-
Homogenize tissue samples in a perchloric acid solution to precipitate proteins and stabilize glutathione.
-
For GSSG measurement, derivatize GSH with a blocking agent like N-ethylmaleimide (NEM).
-
Derivatize thiols with a fluorescent tag, such as o-phthalaldehyde (OPA).[3]
-
Separate and quantify GSH and GSSG using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[3][11]
-
-
Western Blot Analysis:
-
Extract total protein from liver tissue lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NQO1, PINK1, Parkin, and a loading control like β-actin).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software.[12][13][14]
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the action of this compound.
Caption: Metabolic pathway of orally administered this compound.
Caption: Activation of the Nrf2 signaling pathway by this compound-derived GSH.
Caption: Experimental workflow for in vivo assessment of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the therapeutic application of glutathione. Its superior bioavailability allows for the effective restoration of intracellular GSH levels, thereby bolstering the cellular antioxidant defense system. The preclinical data strongly support the role of SAG in mitigating oxidative stress and inflammation through direct radical scavenging and the activation of the Nrf2 signaling pathway. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of SAG in various disease models.
Future research should focus on well-designed clinical trials to translate these promising preclinical findings into human applications. Further elucidation of the downstream effects of SAG-mediated Nrf2 activation could uncover novel therapeutic targets. Additionally, exploring the efficacy of SAG in combination with other therapeutic agents may lead to synergistic effects in the management of diseases with a strong oxidative stress component. The development of novel formulations and delivery systems for SAG could further enhance its therapeutic index.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of reduced and oxidized glutathione in biological samples using liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSTP alleviates acute lung injury by S-glutathionylation of KEAP1 and subsequent activation of NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 8. Cytotoxicity measurement in cultured primary rat hepatocytes | RE-Place [re-place.be]
- 9. nwlifescience.com [nwlifescience.com]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
S-Acetylglutathione: A Technical Guide to Cellular Uptake and Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Acetylglutathione (SAG) has emerged as a promising alternative to glutathione (GSH) supplementation due to its enhanced stability and bioavailability. This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of SAG. It details the current understanding of how SAG traverses the cell membrane, its intracellular fate, and its impact on key signaling pathways. This document also compiles relevant quantitative data and provides detailed experimental protocols for the study of SAG, catering to the needs of researchers and professionals in drug development.
Introduction to this compound
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells, playing a crucial role in cellular detoxification, redox homeostasis, and immune function.[1] However, direct oral supplementation with GSH is largely ineffective due to its rapid degradation in the gastrointestinal tract and poor cellular uptake.[2][3]
This compound is a derivative of GSH where an acetyl group is attached to the sulfur atom of the cysteine residue.[1][4] This chemical modification renders the molecule more lipophilic and protects it from enzymatic degradation, significantly enhancing its oral bioavailability and cellular uptake.[5][6][7] SAG functions as a prodrug, delivering GSH efficiently into the cell where it is subsequently deacetylated to its active form.[4][8][9]
Cellular Uptake and Transport Mechanisms
The primary mechanism for the cellular uptake of this compound is believed to be passive diffusion . The addition of the acetyl group increases the lipophilicity of the glutathione molecule, allowing it to more readily cross the lipid bilayer of the cell membrane.[6] Once inside the cell, SAG is rapidly hydrolyzed by intracellular thioesterases , releasing functional glutathione.[1][9]
While passive diffusion is the predominantly accepted mechanism, further research is required to definitively rule out the involvement of carrier-mediated transport or endocytosis in specific cell types or conditions.
Intracellular Conversion of SAG to GSH
The intracellular conversion of SAG to GSH is a critical step for its biological activity. This process is catalyzed by a class of enzymes known as thioesterases.
Quantitative Data on this compound Uptake and Effects
Quantitative data on the specific transport kinetics (Km, Vmax) of SAG are limited in the existing literature, which supports the hypothesis of passive diffusion as the primary uptake mechanism. However, studies have quantified the effects of SAG administration on intracellular GSH levels and other downstream markers.
Table 1: In Vitro Effects of this compound on Primary Hepatic Cells
| Parameter | Condition | Concentration of SAG | Result | Reference |
| Cell Viability | CCl4 (4 mM) exposure | 0.25–2.00 mM | Significant protection against cytotoxicity | [8] |
| AST Levels | CCl4 (4 mM) exposure | 2.00 mM | Significant reduction | [8] |
| ALT Levels | CCl4 (4 mM) exposure | 2.00 mM | Significant reduction | [8] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Liver Injury
| Parameter | Treatment | Dosage | Result | Reference |
| SOD Activity | CCl4-induced injury | 30 mg/kg orally for 8 weeks | Significantly restored | [8] |
| GSH Levels (liver) | CCl4-induced injury | 30 mg/kg orally for 8 weeks | Significantly restored | [8] |
| GSSG Levels (liver) | CCl4-induced injury | 30 mg/kg orally for 8 weeks | Significantly decreased | [8] |
| Nrf2, HO-1, NQO-1 Levels | CCl4-induced injury | 30 mg/kg orally for 8 weeks | Restored | [8] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1, IL-1β) | CCl4-induced injury | 30 mg/kg orally for 8 weeks | Significantly decreased | [5][8] |
Experimental Protocols
In Vitro Assessment of SAG Hepatoprotective Effects
This protocol is based on the methodology described by P. Della-Morte et al. (2022).[8]
Objective: To evaluate the protective effects of SAG against toxin-induced cytotoxicity in primary hepatic cells.
Materials:
-
Primary hepatic cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
This compound (SAG)
-
Carbon tetrachloride (CCl4)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Assay kits for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
Procedure:
-
Cell Seeding: Seed primary hepatic cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.
-
SAG Pre-treatment: Pre-treat the cells with varying concentrations of SAG (e.g., 0.25, 0.5, 1.0, 2.0 mM) for 1 hour.
-
Toxin Exposure: Expose the cells to CCl4 (e.g., 4 mM diluted in 0.5% DMSO) for 6 hours. A control group without CCl4 exposure should be included.
-
Cell Viability Assay (MTT):
-
After the exposure period, replace the medium.
-
After 21 hours, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
-
Liver Enzyme Assays (AST and ALT):
-
Collect the supernatant from treated cells.
-
Centrifuge the supernatant to remove cellular debris.
-
Measure the levels of AST and ALT in the supernatant using commercially available kits according to the manufacturer's instructions.
-
Measurement of Intracellular Glutathione Levels
Objective: To quantify the intracellular concentration of GSH following SAG administration.
Method 1: High-Throughput Microplate Assay
This method is adapted from a protocol for measuring cellular GSH using fluorescent dyes.
Materials:
-
Cells of interest
-
This compound (SAG)
-
Dibromobimane (fluorescent probe for GSH)
-
Hoechst 33342 (nuclear stain for cell density normalization)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
SAG Treatment: Treat cells with the desired concentrations of SAG for the specified duration.
-
Dye Loading:
-
Wash the cells with a suitable buffer.
-
Incubate the cells with dibromobimane and Hoechst 33342 according to the dye manufacturer's protocol.
-
-
Fluorescence Measurement: Measure the fluorescence intensity for both dibromobimane (GSH levels) and Hoechst 33342 (cell number) using a microplate reader.
-
Data Normalization: Normalize the dibromobimane fluorescence signal to the Hoechst 33342 signal to account for variations in cell number.
Method 2: LC-MS/MS for Quantitative Analysis
For more precise quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
General Workflow:
-
Cell Culture and Treatment: Culture and treat cells with SAG as described above.
-
Cell Lysis and Extraction: Lyse the cells and extract the metabolites, often using a cold solvent mixture (e.g., methanol/acetonitrile/water). It is crucial to include a derivatizing agent like N-Ethylmaleimide in the extraction solvent to stabilize the thiol groups and prevent auto-oxidation.[10]
-
LC-MS/MS Analysis: Separate the metabolites using liquid chromatography and detect and quantify GSH using tandem mass spectrometry in multiple-reaction monitoring (MRM) mode.
-
Data Analysis: Use a standard curve with known concentrations of GSH to quantify the absolute levels in the samples.
Signaling Pathways Modulated by this compound
Nrf2/ARE Pathway in Hepatoprotection
In response to oxidative stress, SAG has been shown to upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the antioxidant response.
TLR4/NF-κB Pathway in Inflammation
SAG has demonstrated anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway in a model of liver injury.[5]
Apoptosis Induction in Lymphoma Cells
Interestingly, in certain cancer cell lines such as human lymphoma cells, SAG has been shown to induce apoptosis through a mechanism that appears to be independent of an increase in intracellular GSH, and may even involve its depletion.[6] The precise signaling cascade for this effect is still under investigation.
Conclusion
This compound represents a significant advancement in glutathione supplementation, offering superior bioavailability and cellular delivery compared to its unmodified counterpart. Its primary mode of cellular entry is passive diffusion, facilitated by its increased lipophilicity, followed by intracellular deacetylation to release active GSH. While quantitative kinetic data for its transport is sparse, the downstream effects on intracellular GSH levels and the modulation of key signaling pathways like Nrf2 and NF-κB are well-documented. The provided experimental protocols offer a starting point for researchers to further investigate the multifaceted roles of SAG in cellular physiology and its potential as a therapeutic agent. Further research is warranted to fully elucidate the complete spectrum of its transport mechanisms and signaling interactions in various cell types and disease models.
References
- 1. [PDF] S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism. | Semantic Scholar [semanticscholar.org]
- 2. esliteglutathione.com [esliteglutathione.com]
- 3. A Novel Approach to Enhancing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule targeting glutathione activates Nrf2 and inhibits cancer cell growth through promoting Keap-1 S-glutathionylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug Approach for Increasing Cellular Glutathione Levels [mdpi.com]
- 10. Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Acetylglutathione: A Technical Guide to a Promising Precursor for Intracellular Glutathione Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of S-Acetylglutathione (SAG), a novel precursor for intracellular glutathione (GSH) synthesis. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in leveraging the therapeutic potential of SAG to combat oxidative stress-related pathologies. This document delves into the core mechanisms of SAG, presents quantitative data from key studies, outlines detailed experimental protocols, and visualizes complex biological and experimental processes.
Introduction: The Glutathione Challenge and the this compound Solution
Glutathione is the most abundant endogenous antioxidant in mammalian cells, playing a critical role in cellular detoxification, redox homeostasis, and immune function.[1][2] Its depletion is implicated in a wide range of diseases, including neurodegenerative disorders, liver disease, and age-related conditions.[1][3] However, direct oral supplementation with reduced glutathione (GSH) is largely ineffective due to its poor stability in the digestive tract and low bioavailability.[3][4]
This compound emerges as a promising solution to this challenge. SAG is a derivative of GSH where an acetyl group is attached to the sulfur atom of the cysteine residue.[5] This chemical modification protects the molecule from enzymatic degradation in the gastrointestinal tract, enhancing its stability and absorption.[5][6] Once inside the cell, the acetyl group is cleaved by cytosolic thioesterases, releasing functional GSH.[5][6] This mechanism of action allows for more efficient elevation of intracellular GSH levels compared to traditional GSH supplementation.[6][7]
Mechanism of Action: From Oral Administration to Intracellular GSH Synthesis
The journey of this compound from oral intake to its function as an intracellular antioxidant involves several key steps. The acetyl group provides SAG with increased lipophilicity, facilitating its absorption across the intestinal epithelium and subsequent uptake by cells throughout the body.[6][8] While the precise transporters involved in the cellular uptake of SAG are not yet fully elucidated, it is understood that the molecule can readily cross cell membranes.
Once inside the cell, cytosolic thioesterases, a class of enzymes that catalyze the hydrolysis of thioester bonds, efficiently remove the acetyl group from SAG.[5][6] This deacetylation process yields reduced glutathione (GSH) and acetate. The liberated GSH is then available to participate in a multitude of cellular processes, including neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining the cellular redox state.[2]
Signaling Pathway and Intracellular Conversion
The intracellular conversion of SAG to GSH is a critical step in its mechanism of action. The following diagram illustrates this process.
Caption: Intracellular conversion of this compound to Glutathione.
Potential Interaction with the Nrf2 Signaling Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes, including those involved in glutathione synthesis.[9][10] While direct studies on SAG's interaction with the Nrf2 pathway are emerging, it is hypothesized that by increasing the intracellular pool of GSH, SAG can indirectly influence Nrf2 activation. Elevated GSH levels can lead to the S-glutathionylation of Keap1, the primary negative regulator of Nrf2.[11] This modification can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-driven gene expression.[11][12]
Caption: Putative mechanism of SAG's influence on the Nrf2 signaling pathway.
Quantitative Data: Pharmacokinetic Profile of this compound
A key advantage of SAG is its superior pharmacokinetic profile compared to GSH. A single-dose, randomized, open-label, two-sequence, two-period, cross-over bioavailability study in healthy volunteers demonstrated significantly higher plasma GSH levels following oral administration of SAG.[3][6]
Table 1: Pharmacokinetic Parameters of Plasma Glutathione after Oral Administration of this compound (SAG) vs. Glutathione (GSH)
| Parameter | This compound (SAG) | Glutathione (GSH) | % Increase with SAG | Reference |
| Cmax (µmol/L) | 1.37 ± 0.49 | 0.87 ± 0.36 | 57.4% | [3][5] |
| AUC0-24h (µmol/L*h) | 4.39 ± 1.63 | 2.60 ± 1.05 | 68.8% | [3][5] |
| Tmax (h) | 1.5 (0.5 - 4.0) | 1.5 (0.5 - 3.0) | - | [6] |
Data are presented as mean ± SD, except for Tmax which is median (range).
Table 2: Relative Bioavailability of Glutathione from this compound
| Parameter | Value | Reference |
| Relative Bioavailability (Frel %) | 1325.04 ± 2936.84% | [6] |
Note: The high standard deviation in relative bioavailability may reflect inter-individual variability in absorption and metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with SAG to assess its effects on intracellular GSH levels and other cellular parameters.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound (powder)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well, 96-well)
-
Sterile, nuclease-free water or appropriate solvent for SAG
Procedure:
-
Cell Seeding: Seed cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of SAG Stock Solution: Prepare a stock solution of SAG in a sterile solvent. The choice of solvent will depend on the specific experimental requirements and the solubility of the SAG being used.
-
Cell Treatment: Once cells have reached the desired confluency, remove the culture medium and replace it with fresh medium containing the desired concentration of SAG. A vehicle control (medium with solvent only) should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours).
-
Cell Harvesting and Lysis: After incubation, wash the cells with ice-cold PBS. For intracellular GSH measurement, cells can be lysed using a suitable lysis buffer (e.g., RIPA buffer, or a buffer compatible with the chosen GSH assay).
Measurement of Intracellular Glutathione using Monochlorobimane
This fluorometric assay is a common method for quantifying intracellular GSH levels. Monochlorobimane (MCB) is a cell-permeable dye that becomes fluorescent upon conjugation with GSH, a reaction catalyzed by glutathione S-transferases.[8][13]
Materials:
-
Treated and control cells in a 96-well plate
-
Monochlorobimane (MCB)
-
Glutathione S-transferase (GST)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Fluorometric microplate reader
Procedure:
-
Preparation of MCB Solution: Prepare a working solution of MCB in the assay buffer.
-
Cell Staining: Remove the culture medium from the cells and add the MCB working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the GSH-MCB adduct (typically around 380 nm excitation and 460 nm emission).[1]
-
Data Analysis: The fluorescence intensity is directly proportional to the intracellular GSH concentration. Results can be normalized to protein concentration determined by a separate assay (e.g., BCA assay).
Caption: Workflow for measuring intracellular GSH with Monochlorobimane.
Thioesterase Activity Assay for this compound Deacetylation
This assay measures the activity of thioesterases in cell lysates by quantifying the release of free thiol groups from SAG. Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) is used to detect the free sulfhydryl group of GSH upon its release from SAG.[14][15]
Materials:
-
Cell lysate from cells of interest
-
This compound (substrate)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare a stock solution of SAG and DTNB in the assay buffer.
-
Reaction Mixture: In a microplate well or cuvette, combine the cell lysate and the SAG solution.
-
Initiation of Reaction: Initiate the reaction by adding the DTNB solution to the mixture.
-
Measurement: Immediately measure the absorbance at 412 nm over time. The increase in absorbance is due to the formation of 2-nitro-5-thiobenzoate (TNB), which is produced when DTNB reacts with the free thiol group of the newly formed GSH.
-
Data Analysis: The rate of the reaction can be calculated from the linear portion of the absorbance versus time curve. The molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) can be used to determine the rate of GSH production.[15]
Caption: Workflow for the thioesterase activity assay using DTNB.
Conclusion
This compound represents a significant advancement in the field of antioxidant therapy. Its superior stability and bioavailability overcome the limitations of conventional glutathione supplementation, providing a reliable method for increasing intracellular GSH levels.[6][7] The data presented in this guide underscore the enhanced pharmacokinetic profile of SAG, and the detailed experimental protocols provide a framework for researchers to further investigate its efficacy and mechanisms of action. As our understanding of the intricate roles of glutathione in health and disease continues to grow, this compound stands out as a powerful tool for the development of novel therapeutic strategies targeting oxidative stress.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 4. graphyonline.com [graphyonline.com]
- 5. glutathionepharmacist.com [glutathionepharmacist.com]
- 6. graphyonline.com [graphyonline.com]
- 7. Use of monochlorobimane for glutathione measurements in hamster and human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased Glutathione Synthesis Following Nrf2 Activation by Vanadyl Sulfate in Human Chang Liver Cells [mdpi.com]
- 11. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redox homeostasis is a critical cellular process that balances the production of reactive oxygen species (ROS) with their removal by antioxidant defense mechanisms. An imbalance in this delicate equilibrium, leading to oxidative stress, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Glutathione (GSH), a tripeptide thiol, is the most abundant endogenous antioxidant and plays a central role in maintaining redox balance. However, direct oral supplementation with GSH is often inefficient due to poor bioavailability. S-Acetylglutathione (SAG) is a prodrug of GSH designed to overcome this limitation, offering enhanced stability and cellular uptake. This technical guide provides an in-depth analysis of the effects of SAG on the gene expression of key players in redox homeostasis, with a focus on the Nrf2 signaling pathway.
Mechanism of Action: The Nrf2 Pathway
This compound exerts its influence on redox homeostasis primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or upon introduction of Nrf2 activators like SAG, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes, initiating their transcription.
The core mechanism involves SAG increasing the intracellular pool of GSH. This enhanced GSH level can directly scavenge ROS and also lead to the S-glutathionylation of Keap1, a post-translational modification that disrupts the Keap1-Nrf2 interaction. This sustained activation of Nrf2 leads to the upregulation of downstream target genes crucial for redox balance.
Data Presentation: Effects of Pro-Glutathione Compounds on Gene and Protein Expression
While direct quantitative gene expression data for this compound is limited in the current literature, studies on similar pro-glutathione molecules that also increase intracellular GSH levels provide valuable insights into the expected transcriptional response. The following tables summarize quantitative data from a study on the pro-glutathione molecule I-152, and qualitative and quantitative protein-level data from a study on SAG.
Table 1: Quantitative Gene Expression Analysis of Nrf2 Target Genes in Response to a Pro-Glutathione Molecule (I-152)
| Gene | Treatment | Fold Change vs. Control |
| Hmox1 | 1 mM I-152 (6h) | ~2.5 |
| 5 mM I-152 (6h) | ~3.0 | |
| Gclc | 1 mM I-152 (6h) | ~1.8 |
| 5 mM I-152 (6h) | ~2.2 | |
| Gclm | 1 mM I-152 (6h) | ~4.0 |
| 5 mM I-152 (6h) | ~5.5 |
Data is derived from a study on the pro-glutathione molecule I-152 and is presented to illustrate the potential magnitude of gene expression changes.[1]
Table 2: Qualitative and Quantitative Analysis of Nrf2 Pathway Proteins and Antioxidant Markers in Response to this compound (SAG) in a Mouse Model of CCl4-Induced Liver Injury
| Parameter | Control | CCl4 | CCl4 + SAG (30 mg/kg) |
| Nrf2 Protein Level | Normal | Decreased | Restored |
| HO-1 Protein Level | Normal | Decreased | Restored |
| NQO-1 Protein Level | Normal | Decreased | Restored |
| SOD Activity (U/mg protein) | 125.3 ± 8.7 | 78.4 ± 6.1 | 115.2 ± 9.3 |
| GSH Levels (nmol/mg protein) | 8.9 ± 0.6 | 4.2 ± 0.3 | 7.8 ± 0.5 |
| GPx Activity (nmol/min/mg protein) | 45.6 ± 3.1 | 25.1 ± 2.2 | 41.9 ± 3.5 |
| GSSG Levels (nmol/mg protein) | 1.1 ± 0.1 | 2.9 ± 0.2 | 1.4 ± 0.1 |
Protein level data is based on Western blot analysis and presented qualitatively. SOD, GSH, GPx, and GSSG data are quantitative measurements.[2][3]
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is adapted from studies analyzing the expression of Nrf2-regulated genes.[4][5][6]
a. RNA Extraction:
-
Culture cells (e.g., primary hepatic cells, RAW 264.7 macrophages) to ~80% confluency.
-
Treat cells with desired concentrations of SAG or vehicle control for the specified duration (e.g., 6, 12, 24 hours).
-
Lyse cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol for the chosen reagent.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Verify RNA integrity via gel electrophoresis or a bioanalyzer.
b. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes reverse transcriptase, dNTPs, random primers, and an RNase inhibitor.
-
Perform the reaction in a thermal cycler according to the kit's instructions (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
c. qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for target genes (Nrf2, HO-1, NQO1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH, β-actin)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Perform the qPCR in a real-time PCR system with cycling conditions such as:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
-
Include a melt curve analysis for SYBR Green assays to ensure product specificity.
d. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Western Blotting for Protein Expression Analysis
This protocol is a standard method for assessing the protein levels of the Nrf2 pathway.[2][7][8]
a. Protein Extraction:
-
Treat cells with SAG or vehicle control as described for qRT-PCR.
-
For nuclear translocation studies, separate cytoplasmic and nuclear fractions using a nuclear extraction kit. For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-12% gel.
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO-1, Keap1, and a loading control (e.g., β-actin, GAPDH, Lamin B for nuclear fractions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
d. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
Mandatory Visualizations
Caption: this compound (SAG) mediated activation of the Nrf2 signaling pathway.
Caption: Experimental workflow for quantitative gene expression analysis.
Caption: Logical relationship of SAG's effect on redox homeostasis.
Conclusion
This compound represents a promising strategy to bolster cellular antioxidant defenses by effectively increasing intracellular glutathione levels. This, in turn, leads to the robust activation of the Nrf2 signaling pathway and the subsequent upregulation of a comprehensive suite of antioxidant and detoxifying genes. The presented data, although in part derived from a related pro-glutathione molecule, strongly supports the hypothesis that SAG enhances redox homeostasis through transcriptional regulation. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and quantify the precise effects of SAG on gene expression in various cellular and disease models. Future studies focusing on generating quantitative gene expression data specifically for SAG will be invaluable in solidifying its role as a potent modulator of redox homeostasis for therapeutic applications.
References
- 1. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional, Proteomic, and Bioinformatic Analyses of Nrf2- and Keap1- Null Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression profiling reveals a signaling role of glutathione in redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics Identifies Novel Nrf2-Mediated Adaptative Signaling Pathways in Skeletal Muscle Following Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione redox dynamics and expression of glutathione-related genes in the developing embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
S-Acetylglutathione: In Vitro Cell-Based Assays for Efficacy Assessment
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetylglutathione (SAG) is a prodrug of the endogenous antioxidant glutathione (GSH), designed for enhanced stability and bioavailability. Unlike GSH, SAG's acetyl group on the sulfur atom protects it from degradation in the gastrointestinal tract and facilitates its direct uptake into cells.[1] Once inside the cell, SAG is rapidly deacetylated by intracellular thioesterases to release functional GSH.[2][3] This application note provides detailed protocols for a panel of in vitro cell-based assays to evaluate the efficacy of this compound in enhancing cellular antioxidant capacity, mitigating oxidative stress, and modulating inflammatory responses.
Assessment of Cellular Viability and Cytoprotection
A fundamental step in evaluating the efficacy of any compound is to determine its effect on cell viability and its potential to protect cells from cytotoxic insults.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | Concentration | Incubation Time | Result | Reference |
| Primary hepatic cells | SAG alone | 0.25–2.00 mM | 1 h | No change in cell viability | [4] |
| Primary hepatic cells | CCl4 (4 mM) | - | 6 h | Significant reduction in cell viability | [4] |
| Primary hepatic cells | SAG pre-treatment + CCl4 | 0.25–2.00 mM | 1 h pre-treatment | Significantly protected against CCl4-induced cytotoxicity | [4] |
| Human lymphoma cells (Daudi, Raji, Jurkat) | SAG | 5 mM | Not specified | Induces apoptosis | [5] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of SAG, with or without a cytotoxic agent (e.g., hydrogen peroxide or carbon tetrachloride). Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Assessment of Antioxidant Capacity
SAG's primary function is to increase intracellular GSH levels, thereby enhancing the cell's antioxidant defense system. The following assays quantify this effect.
Measurement of Intracellular Glutathione (GSH)
ThiolTracker™ Violet is a fluorescent dye that selectively binds to reduced thiols, providing a measure of intracellular GSH levels.
Table 2: Effect of this compound on Intracellular GSH Levels
| Cell Line | Condition | SAG Concentration | Incubation Time | Result | Reference |
| Fibroblasts from patients with GSH synthetase deficiency | - | 50 µM | Not specified | Normalized intracellular GSH content | [5] |
| Human fibroblast cells | Herpes simplex-1 virus infection | 5 and 10 mM | Not specified | Replenished intracellular GSH levels | [6] |
| Primary hepatic cells | CCl4-induced injury | 30 mg/kg (in vivo) | 8 weeks | Significantly restored GSH levels | [4] |
Experimental Protocol: Intracellular GSH Measurement with ThiolTracker™ Violet
-
Cell Culture: Culture cells to the desired confluency in a 96-well black, clear-bottom plate.
-
SAG Treatment: Treat cells with SAG for a specified duration.
-
Dye Loading: Remove the culture medium and wash the cells with PBS. Add 100 µL of 10 µM ThiolTracker™ Violet in DPBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 405 nm and emission at approximately 526 nm.
Measurement of Intracellular Reactive Oxygen Species (ROS)
DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent DCF.
Table 3: Effect of this compound on Intracellular ROS Levels
| Cell Line | Condition | SAG Concentration | Result | Reference |
| Primary hepatic cells | CCl4-induced injury | 30 mg/kg (in vivo) | Significantly reduced ROS levels | [4] |
Experimental Protocol: Intracellular ROS Measurement with DCFH-DA
-
Cell Seeding: Plate cells in a 96-well plate.
-
SAG Pre-treatment: Pre-treat cells with SAG for the desired time.
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent like H₂O₂.
-
Dye Incubation: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Reading: Wash the cells again with PBS and measure the fluorescence intensity with excitation at 485 nm and emission at 530 nm.
Assessment of Anti-Inflammatory Effects
SAG can modulate inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in cell culture supernatants.
Table 4: Effect of this compound on Pro-Inflammatory Cytokine Production
| Cell Line/System | Condition | SAG Treatment | Result | Reference |
| In vivo (mouse liver) | CCl4-induced injury | 30 mg/kg | Reduced levels of TNF-α and IL-6 | [4] |
| In vivo (mouse serum) | CCl4-induced injury | 30 mg/kg | Reduced levels of TNF-α and IL-6 | [4] |
Experimental Protocol: ELISA for TNF-α and IL-6
-
Cell Stimulation: Seed cells and treat with SAG, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: Collect the cell culture supernatant at different time points.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Investigation of Molecular Mechanisms
To understand how SAG exerts its effects, it is crucial to investigate its impact on key signaling pathways involved in oxidative stress and inflammation.
Nrf2 Signaling Pathway Activation
The Nrf2 pathway is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes like Heme Oxygenase-1 (HO-1).
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli lead to the degradation of IκBα and the translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes. SAG, by increasing intracellular GSH, can inhibit this pathway.
References
- 1. Antioxidant glutathione inhibits inflammation in synovial fibroblasts via PTEN/PI3K/AKT pathway: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]
Application Notes and Protocols for Studying S-Acetylglutathione in Neurodegenerative Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S-Acetylglutathione (SAG), a potent antioxidant and a precursor to intracellular glutathione (GSH), in preclinical animal models of neurodegenerative diseases. The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic potential of SAG in conditions such as Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease, where oxidative stress is a key pathological feature.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence suggests that oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, plays a pivotal role in the pathogenesis of these disorders. Glutathione (GSH) is the most abundant endogenous antioxidant in the brain, and its depletion is a common finding in neurodegenerative conditions.[1][2][3] this compound (SAG) is a more bioavailable precursor to GSH than GSH itself, as it is more stable in the bloodstream and can cross the blood-brain barrier.[4][5] These properties make SAG a promising therapeutic candidate for replenishing brain GSH levels and mitigating oxidative damage in neurodegenerative diseases.
Animal Models in Neurodegenerative Disease Research
A variety of animal models are utilized to recapitulate the complex pathologies of human neurodegenerative diseases.[6][7]
-
Alzheimer's Disease (AD): Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), such as the APP/PS1 mouse model , are widely used. These mice develop age-dependent amyloid-β (Aβ) plaques, a key pathological hallmark of AD, and associated cognitive deficits.[8] Another model mentioned in the context of glutathione-related studies is the TgCRND8 mouse , which also shows Aβ plaque deposition.[9]
-
Parkinson's Disease (PD): The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a common neurotoxin-based model that leads to the selective loss of dopaminergic neurons in the substantia nigra, mimicking a key feature of PD.[10][11][12][13][14] Transgenic models overexpressing α-synuclein are also used to study the effects of this key protein in PD pathology.[15]
-
Huntington's Disease (HD): Transgenic mouse models expressing the mutated huntingtin (Htt) gene, such as the R6/2 mouse , are used to study the formation of huntingtin aggregates and the progressive motor deficits characteristic of HD.[16][17]
This compound in Neurodegenerative Disease Models: A Summary of Preclinical Evidence
While direct studies on SAG in neurodegenerative models are emerging, research on closely related glutathione precursors and surrogates provides a strong rationale for its investigation.
Alzheimer's Disease
In a study using APP/PS1 mice, oral administration of a prodrug of a novel glutathione surrogate (pro-ψ-GSH) for three months demonstrated significant neuroprotective effects. Treatment led to an improvement in cognitive function, as measured by the Barnes maze, a test of spatial learning and memory.[8] Biochemically, the treatment restored the brain's GSH/GSSG ratio, indicating a reduction in oxidative stress.[8] Furthermore, a significant reduction in the Aβ plaque burden was observed in both the cortex and hippocampus of the treated mice.[8]
Parkinson's Disease
Studies using the glutathione precursor N-acetylcysteine (NAC) in toxin-induced and genetic models of Parkinson's disease have shown promising results. Oral NAC administration in mice overexpressing α-synuclein attenuated the loss of dopaminergic terminals.[15] In the MPTP model, boosting glutathione levels has been shown to protect dopaminergic neurons from degeneration.[18] These findings suggest that a bioavailable glutathione precursor like SAG could offer significant neuroprotection in Parkinson's disease.
Huntington's Disease
Research in Huntington's disease models has highlighted the role of oxidative stress in the disease's progression. While specific studies on SAG are limited, compounds that reduce huntingtin aggregates and are neuroprotective, such as coenzyme Q10 and creatine, also combat oxidative stress.[17] Given SAG's potent antioxidant properties, it is a strong candidate for investigation in HD models like the R6/2 mouse to assess its ability to reduce huntingtin aggregation and improve motor function.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from studies using glutathione precursors or surrogates in animal models of neurodegenerative diseases. This data provides a benchmark for expected outcomes when studying this compound.
Table 1: Effects of a Glutathione Surrogate Prodrug (pro-ψ-GSH) in APP/PS1 Mice
| Parameter | Animal Model | Treatment Group | Control Group (Untreated APP/PS1) | Outcome | Reference |
| Cognitive Function (Barnes Maze Escape Latency, Day 4) | APP/PS1 Mice | 84.61 ± 8.42 sec | 122.1 ± 9.78 sec | Significant improvement in spatial learning and memory. | [8] |
| Brain Oxidative Stress (GSH/GSSG Ratio) | APP/PS1 Mice | 0.491 ± 0.04 | 0.296 ± 0.03 | Restoration of the GSH/GSSG ratio, indicating reduced oxidative stress. | [8] |
| Amyloid Plaque Burden (Cortex, % Area) | APP/PS1 Mice | 22.76 ± 2.69% | 38.15 ± 4.27% | Significant reduction in Aβ plaque deposition. | [8] |
| Amyloid Plaque Burden (Hippocampus, % Area) | APP/PS1 Mice | 16.66 ± 1.66% | 29.98 ± 4.45% | Significant reduction in Aβ plaque deposition. | [8] |
Table 2: Effects of this compound in a CCl4-Induced Liver Injury Model (Relevant for Oxidative Stress and Inflammation)
| Parameter | Animal Model | Treatment Group (CCl4 + SAG) | Control Group (CCl4) | Outcome | Reference |
| Superoxide Dismutase (SOD) Activity | Mice | Significantly restored | Decreased | Restoration of antioxidant enzyme activity. | [19][20] |
| Glutathione (GSH) Levels | Mice | Significantly restored | Decreased | Replenishment of intracellular glutathione. | [19][20] |
| Glutathione Peroxidase (GPx) Activity | Mice | Significantly restored | Decreased | Restoration of antioxidant enzyme activity. | [19][20] |
| Oxidized Glutathione (GSSG) Levels | Mice | Strongly reduced | Increased | Reduction in oxidative stress marker. | [19][20] |
| Reactive Oxygen Species (ROS) Levels | Mice | Strongly reduced | Increased | Reduction in oxidative stress. | [19][20] |
Experimental Protocols
Protocol 1: this compound Administration in Mice
This protocol is based on a study using SAG in a mouse model of liver injury and can be adapted for neurodegenerative disease models.[19][20] A safety assessment study in rats has established a No-Observed-Adverse-Effect Level (NOAEL) of 1500 mg/kg/day for 13-week oral administration, providing a safe upper limit for dosing studies.[19]
-
Animals: Use appropriate transgenic or toxin-induced mouse models for the specific neurodegenerative disease being studied (e.g., APP/PS1, MPTP-induced, or R6/2 mice).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
SAG Preparation: Dissolve this compound in sterile saline.
-
Administration: Administer SAG orally via gavage at a dose of 30 mg/kg body weight.
-
Dosing Schedule: Administer SAG daily for a period of 8 to 12 weeks, depending on the animal model and the progression of the disease.
-
Control Groups: Include a vehicle control group (saline administration) and a wild-type control group.
Protocol 2: Assessment of Cognitive Function (Morris Water Maze)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase:
-
Place the mouse into the pool at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day for 5 consecutive days.
-
-
Probe Trial:
-
On the day after the last acquisition trial, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze escape latency, path length, and time spent in the target quadrant using a video tracking system.
Protocol 3: Biochemical Analysis of Brain Tissue
-
Tissue Collection: At the end of the treatment period, euthanize the mice and rapidly dissect the brain. Isolate specific brain regions of interest (e.g., hippocampus, cortex, substantia nigra).
-
Homogenization: Homogenize the brain tissue in an appropriate ice-cold buffer.
-
Glutathione (GSH/GSSG) Assay:
-
Measure total glutathione and oxidized glutathione (GSSG) levels using a commercially available kit based on the DTNB-GSSG reductase recycling assay.
-
Calculate the GSH/GSSG ratio as an indicator of oxidative stress.
-
-
Antioxidant Enzyme Activity Assays:
-
Protein Quantification: Determine the total protein concentration of the brain homogenates using a Bradford or BCA protein assay for normalization of biochemical data.
Protocol 4: Histological and Immunohistochemical Analysis
-
Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brains in paraformaldehyde and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Section the brains using a cryostat or vibratome.
-
Immunohistochemistry for Aβ Plaques (AD models):
-
Incubate brain sections with a primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Use a corresponding biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
Visualize the staining with a chromogen such as diaminobenzidine (DAB).
-
Quantify plaque load using image analysis software.
-
-
Immunohistochemistry for Dopaminergic Neurons (PD models):
-
Stain sections with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.
-
-
Staining for Neuroinflammation:
-
Use antibodies against Iba1 (for microglia) and GFAP (for astrocytes) to assess the extent of neuroinflammation.
-
Visualizations
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: General experimental workflow for studying SAG in neurodegenerative disease models.
Caption: Logical relationship between neurodegeneration, oxidative stress, and SAG intervention.
References
- 1. Potential use of glutathione as a treatment for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevation of Glutathione as a Therapeutic Strategy in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of S-glutathionylated Proteins Progression in Alzheimer's Transgenic Mouse Model Using Principle Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esliteglutathione.com [esliteglutathione.com]
- 5. Glutathione for Parkinson's and Other Central Nervous System Disorders [pavilioncompounding.com]
- 6. Glutathione-mimetic D609 alleviates memory deficits and reduces amyloid-β deposition in an AβPP/PS1 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral prodrug of a novel glutathione surrogate reverses metabolic dysregulation and attenuates neurodegenerative process in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olive polyphenols and bioavailable glutathione: Promising results in patients diagnosed with mild Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetyl-L-leucine protects MPTP-treated Parkinson's disease mouse models by suppressing Desulfobacterota via the gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 15. Oral N-Acetyl-Cysteine Attenuates Loss of Dopaminergic Terminals in α-Synuclein Overexpressing Mice | PLOS One [journals.plos.org]
- 16. Huntingtin Aggregates and Mitochondrial Pathology in Skeletal Muscle but not Heart of Late-Stage R6/2 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A small-molecule therapeutic lead for Huntington's disease: Preclinical pharmacology and efficacy of C2-8 in the R6/2 transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Olive polyphenols and bioavailable glutathione: Promising results in patients diagnosed with mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety assessment of S-Acetyl Glutathione for use in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for the Mass Spectrometry-Based Detection of S-Acetylglutathione Metabolites
Introduction
S-Acetylglutathione (SAG) is a prodrug of the endogenous antioxidant glutathione (GSH).[1] As the most abundant antioxidant in the body, GSH is a tripeptide composed of cysteine, glutamine, and glycine that plays a critical role in cellular protection against oxidative stress, detoxification, and immune function.[2][3] However, direct oral supplementation with GSH is often hindered by instability and low bioavailability.[3] SAG, with an acetyl group attached to the sulfur atom of cysteine, exhibits enhanced stability and absorption, allowing it to be efficiently taken up by cells.[3][4] Intracellularly, thioesterases hydrolyze SAG to replenish the cellular GSH pool.[2][4] Consequently, the primary metabolite of interest following SAG administration is GSH itself, along with its oxidized form, glutathione disulfide (GSSG), and various glutathione conjugates (GS-R) formed during detoxification processes.[1][5]
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and specific quantification of GSH, GSSG, and other related metabolites in complex biological matrices.[6][7] These application notes provide detailed protocols for the analysis of SAG metabolites, catering to researchers, scientists, and drug development professionals.
Metabolic Pathway of this compound
SAG is designed to bypass the degradation of standard GSH in the gastrointestinal tract and blood plasma.[5] Once it crosses the cell membrane, it is rapidly converted to active GSH. This intracellular GSH can then participate in several key cellular pathways: it can be oxidized to GSSG by glutathione peroxidase while neutralizing reactive oxygen species, or it can be conjugated to xenobiotics and other electrophilic molecules by glutathione S-transferases (GSTs) to facilitate their detoxification and elimination.[1] The ratio of reduced GSH to oxidized GSSG is a critical indicator of cellular redox status and oxidative stress.[8][9]
Caption: Intracellular conversion of SAG to GSH and its role in redox cycling and detoxification pathways.
Experimental Protocols
Protocol 1: Quantification of GSH and GSSG in Cultured Cells
This protocol details a robust method for extracting and quantifying GSH and GSSG from cultured cells using UPLC-MS/MS. To prevent the auto-oxidation of GSH to GSSG during sample preparation, the protocol utilizes N-ethylmaleimide (NEM) to form a stable GS-NEM derivative.[8][9]
A. Materials and Reagents
-
L-Glutathione reduced (GSH) and L-Glutathione oxidized (GSSG) standards
-
Stable isotope-labeled internal standards (e.g., GSH-(13C2,15N), GSSG-(13C4,15N2))
-
N-ethylmaleimide (NEM)
-
Sulfosalicylic acid (SSA) or Perchloric acid (PCA)
-
Acetonitrile (ACN), HPLC or MS grade
-
Formic acid (FA), MS grade
-
Ultrapure water
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
B. Sample Preparation
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Cell Lysis and Derivatization: Add 200 µL of an ice-cold extraction solution (e.g., 10 mM NEM in 0.1% formic acid/acetonitrile) directly to the culture plate. This step combines lysis, protein precipitation, and derivatization of GSH.[8] The NEM alkylates the thiol group of GSH, preventing its oxidation.[8]
-
Scraping and Collection: Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 10 minutes to ensure complete reaction and precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. At this stage, add the internal standards.
-
Storage: The resulting extract is ready for LC-MS/MS analysis. If not analyzed immediately, samples can be stored at -80°C. Derivatized samples are reported to be stable for years at this temperature.[9]
C. UPLC-MS/MS Analysis
-
LC System: UPLC system capable of binary solvent delivery.
-
Column: A reverse-phase column suitable for polar analytes, such as a UPLC HSS T3 1.8 µm (2.1 × 100 mm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 400 µL/min.[10]
-
Column Temperature: 50 °C.[10]
-
Injection Volume: 10 µL.[10]
-
LC Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 99.9 0.1 2.0 98.0 2.0 3.5 70.0 30.0 3.6 5.0 95.0 4.5 5.0 95.0 4.6 99.9 0.1 | 6.0 | 99.9 | 0.1 |
-
Mass Spectrometer: Triple-quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Reference GS-NEM 433.3 304.4 [8] GS-NEM-13C2,15N (IS) 436.3 307.3 [8] GSSG 613.2 355.2 [8] | GSSG-13C4,15N2 (IS) | 619.1 | 361.1 |[8] |
D. Data Analysis
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of GSH (as GS-NEM) and GSSG in the samples from the calibration curve.
Application: Screening for Drug-Glutathione Conjugates
In drug development, a key concern is the formation of reactive metabolites that can cause toxicity.[11] GSH trapping assays are widely used to detect these reactive intermediates.[7] The process involves incubating a test compound with liver microsomes (which contain metabolic enzymes) in the presence of GSH.[11] If a reactive metabolite is formed, it will be "trapped" by GSH, forming a stable GS-R conjugate that can be detected by LC-MS/MS. High-resolution mass spectrometry (HRMS) is often employed for this application. A common strategy is to screen for a neutral loss of 129 Da in positive ion mode, which corresponds to the loss of the pyroglutamic acid moiety from the GSH conjugate.[12]
Caption: General experimental workflow for the analysis of glutathione metabolites by LC-MS/MS.
Quantitative Data Summary
The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of GSH and GSSG in biological matrices. These values demonstrate the high sensitivity and wide dynamic range achievable with this technology.
| Analyte | Matrix | Method Highlights | Lower Limit of Quantitation (LLOQ) | Linearity Range | Reference |
| GSH | Whole Blood | NEM derivatization, Hypercarb column | 1.5 µM | 1.5 - 2000 µM | [9] |
| GSSG | Whole Blood | NEM derivatization, Hypercarb column | 0.1 µM | 0.1 - 50 µM | [9] |
| GSH | Cultured Cells | LC/ESI-MS/MS | 5 ng/mL (~16.3 nM) | 5 - 5000 ng/mL | [13] |
| GSH | Whole Blood | Direct analysis, comparison to ECD | 0.5 µM | 0.5 - 50 µM | [14] |
| GSSG | Whole Blood | Direct analysis, comparison to ECD | 0.0625 µM | 0.0625 - 50 µM | [14] |
| GS-NEM | Cultured Cells | UPLC-MS/MS | 1.50 nmol | 0 - 32.41 µM | [8] |
| GSSG | Cultured Cells | UPLC-MS/MS | 0.33 nmol | 0 - 3.25 µM | [8] |
References
- 1. S-Acetyl-L-glutathione:Preparation; Benefits and Side effects_Chemicalbook [chemicalbook.com]
- 2. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]
- 3. makewell.co [makewell.co]
- 4. S-Acetyl-L-glutathione: Physiological Roles and Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]
- 5. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry based detection of glutathione with sensitivity for single-cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells [mdpi.com]
- 9. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data – Mass Analytica [mass-analytica.com]
- 12. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Glutathione-Dependent Enzymes Using S-Acetylglutathione
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells.[1] It plays a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of various cellular processes.[2] Glutathione-dependent enzymes, such as Glutathione Peroxidases (GPx) and Glutathione S-Transferases (GSTs), utilize GSH as a cofactor to carry out their functions.[3][4]
Studying the role of these enzymes and the impact of GSH levels in cellular models can be challenging. Direct supplementation with GSH is often ineffective due to its poor stability and low bioavailability when administered orally.[5][6] S-Acetylglutathione (SAG) is a prodrug form of glutathione where an acetyl group is attached to the sulfur atom of the cysteine residue.[1][7] This modification protects the molecule from degradation in the digestive tract and bloodstream, allowing for efficient uptake by cells.[5][7] Once inside the cell, SAG is rapidly deacetylated by intracellular thioesterases to release active GSH.[1][6] This makes SAG a superior tool for researchers to effectively modulate intracellular GSH levels and study the downstream effects on glutathione-dependent enzymes and related signaling pathways.
These application notes provide an overview of SAG's mechanism and detailed protocols for its use in studying key glutathione-dependent enzymes.
Mechanism of Action: SAG Uptake and Conversion
This compound's unique structure allows it to bypass the typical limitations of GSH supplementation. The acetyl group protects the thiol group from oxidation and prevents degradation by peptidases in the gastrointestinal tract and plasma.[6][8] As a more lipophilic molecule, SAG can readily cross cell membranes. Intracellularly, non-specific thioesterases hydrolyze the acetyl group, releasing a pool of active GSH available for cellular processes.[1][6]
Caption: Cellular uptake and conversion of this compound (SAG) to active Glutathione (GSH).
Applications in Studying Glutathione-Dependent Enzymes
SAG is an invaluable tool for investigating cellular systems where GSH depletion is implicated in pathogenesis or where the activity of GSH-dependent enzymes is a key focus.
Restoring Glutathione Peroxidase (GPx) Activity
GPx is a family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, protecting cells from oxidative damage.[9] Studies have shown that SAG administration can effectively restore GPx activity in models of oxidative stress.
Quantitative Data Summary: Effect of SAG on Enzyme Activity
| Model System | Condition | Treatment | Outcome Measurement | Result | Reference |
| Mice | Carbon Tetrachloride (CCl4)-Induced Liver Injury | SAG (30 mg/kg, oral, 8 weeks) | Liver GPx Activity | Significantly restored GPx activity compared to CCl4-only group. | Di Paola R, et al. 2022[10] |
| Mice | Carbon Tetrachloride (CCl4)-Induced Liver Injury | SAG (30 mg/kg, oral, 8 weeks) | Liver GSH Levels | Significantly restored GSH levels compared to CCl4-only group. | Di Paola R, et al. 2022[10] |
| Mice | Carbon Tetrachloride (CCl4)-Induced Liver Injury | SAG (30 mg/kg, oral, 8 weeks) | Liver GSSG Levels | Significantly decreased elevated GSSG levels found in the CCl4-only group. | Di Paola R, et al. 2022[10] |
| Healthy Dogs | Dietary Supplementation | SAG-containing supplement (35 days) | Erythrocyte GPx Level | Significant increase in GPx levels over time in the treatment group. | Lippi I, et al. 2023[3] |
Modulating Glutathione S-Transferase (GST) Activity
GSTs are a superfamily of enzymes that catalyze the conjugation of GSH to a wide variety of endogenous and xenobiotic electrophilic compounds, playing a central role in detoxification.[2][4] By increasing the intracellular pool of GSH, SAG can enhance the capacity of GST-mediated detoxification pathways.
Investigating Redox-Sensitive Signaling Pathways (Nrf2)
The transcription factor Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, including those for GSH biosynthesis and utilization. SAG has been shown to restore the activity of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1), in models of liver injury.[1][10]
Caption: SAG modulates the Nrf2 antioxidant response pathway by increasing intracellular GSH.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell types and experimental designs.
Protocol 1: In Vitro Cell Culture Treatment with SAG
This protocol describes the pre-treatment of cultured cells with SAG before inducing oxidative stress.
Materials:
-
This compound (SAG) powder
-
Appropriate cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water or DMSO for stock solution
-
Inducing agent (e.g., Carbon tetrachloride (CCl4), hydrogen peroxide (H2O2))
Procedure:
-
Prepare SAG Stock Solution: Dissolve SAG powder in sterile water or DMSO to a high concentration (e.g., 100 mM). Store aliquots at -20°C. Note: The final concentration of DMSO in the culture medium should be <0.1%.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well, 6-well) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
SAG Pre-treatment: Dilute the SAG stock solution in fresh culture medium to the desired final concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM).[10]
-
Remove the old medium from the cells and replace it with the SAG-containing medium.
-
Incubate the cells for a specified pre-treatment time (e.g., 1-2 hours) at 37°C in a CO2 incubator.[10]
-
Induce Oxidative Stress: After pre-treatment, add the inducing agent (e.g., CCl4 at 4 mM) directly to the medium.[10]
-
Incubate for the desired exposure time (e.g., 6 hours).[10]
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream assays (e.g., GSH measurement, enzyme activity assays).
Protocol 2: Measurement of Intracellular GSH and GSSG
This protocol uses a colorimetric assay based on the reaction of GSH with Ellman's reagent (DTNB).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or 100 mM phosphate buffer with 1 mM EDTA)
-
5% Trichloroacetic acid (TCA)
-
Ellman's reagent (DTNB) solution
-
GSH and GSSG standards
-
Glutathione Reductase
-
NADPH
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest treated cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant. Deproteinize the sample by adding an equal volume of 5% TCA, vortexing, and centrifuging at 10,000 x g for 10 min at 4°C.
-
-
Total GSH (GSH + GSSG) Measurement:
-
Add 10-20 µL of the deproteinized supernatant to a 96-well plate.
-
Add reaction buffer containing DTNB, NADPH, and Glutathione Reductase.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at 412 nm.[11]
-
-
GSSG Measurement:
-
To a separate aliquot of the supernatant, add a GSH-masking agent (e.g., 2-vinylpyridine) to derivatize the GSH.
-
Follow the same procedure as for total GSH measurement. The resulting signal will be from GSSG only.
-
-
Calculations:
-
Create a standard curve using known concentrations of GSH and GSSG.
-
Calculate the concentrations in the samples based on the standard curve.
-
Calculate the GSH concentration by subtracting the GSSG concentration (multiplied by 2, as 2 GSH form 1 GSSG) from the total GSH concentration.
-
Calculate the GSH/GSSG ratio.
-
Protocol 3: Glutathione Peroxidase (GPx) Activity Assay
This protocol measures GPx activity by monitoring the consumption of NADPH.
Materials:
-
Cell/tissue lysate
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Glutathione Reductase
-
Reduced Glutathione (GSH)
-
NADPH
-
Cumene hydroperoxide or H2O2 (as substrate)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette or well, combine the assay buffer, Glutathione Reductase, GSH, and NADPH.
-
Add Sample: Add 10-50 µL of the cell/tissue lysate to the reaction mixture and incubate for 5 minutes at 25°C or 37°C to allow for the reduction of any existing GSSG.
-
Initiate Reaction: Start the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).
-
Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.[11] The rate of NADPH oxidation is proportional to the GPx activity.
-
Calculations:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to calculate the enzyme activity.
-
Normalize the activity to the total protein concentration of the lysate (e.g., in U/mg protein). One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.[11]
-
Protocol 4: Glutathione S-Transferase (GST) Activity Assay
This is a widely used colorimetric assay that measures the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[12]
Materials:
-
Cell/tissue lysate
-
Assay buffer (e.g., 100 mM PBS, pH 6.5)
-
Reduced Glutathione (GSH) stock solution (e.g., 100 mM)
-
CDNB stock solution (e.g., 100 mM in ethanol)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Assay Cocktail: For each reaction, prepare a cocktail containing 980 µL of assay buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB. Mix well.[12]
-
Set up Assay:
-
Add 900 µL of the assay cocktail to each cuvette (for sample and blank).
-
Incubate at the desired temperature (e.g., 25°C or 30°C) for 5 minutes.
-
To the blank cuvette, add 100 µL of assay buffer and zero the spectrophotometer at 340 nm.
-
-
Initiate Reaction: To the sample cuvettes, add 100 µL of the cell/tissue lysate and mix immediately by inversion.
-
Measure Absorbance: Monitor the increase in absorbance at 340 nm for 5 minutes, recording the reading every 30-60 seconds.[12]
-
Calculations:
-
Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank reaction from the sample reaction rate.
-
Calculate the GST activity using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹).[12]
-
Normalize the activity to the total protein concentration of the lysate (e.g., in U/mg protein).
-
Example Experimental Workflow
Caption: General experimental workflow for studying glutathione-dependent enzymes using SAG.
References
- 1. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]
- 2. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Glutathione S-Transferease Minireview | Oxford Biomedical Research [oxfordbiomed.com]
- 5. hormonesynergy.com [hormonesynergy.com]
- 6. graphyonline.com [graphyonline.com]
- 7. esliteglutathione.com [esliteglutathione.com]
- 8. makewell.co [makewell.co]
- 9. iris.unina.it [iris.unina.it]
- 10. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iomcworld.org [iomcworld.org]
- 12. home.sandiego.edu [home.sandiego.edu]
S-Acetylglutathione: Application Notes and Protocols for Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
S-Acetylglutathione (SAG) is a prodrug of the master antioxidant glutathione (GSH), demonstrating enhanced stability and bioavailability.[1][2] Its unique chemical structure allows for efficient absorption and subsequent conversion to GSH within cells, making it a promising therapeutic agent for conditions hallmarked by oxidative stress and glutathione depletion, such as various forms of liver injury.[2] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models of liver injury, with a focus on the carbon tetrachloride (CCl4)-induced model, for which significant research is available. Additionally, it offers insights into its potential application in other prevalent liver injury models.
Application Notes
This compound's therapeutic potential in liver disease stems from its ability to replenish intracellular glutathione levels, thereby mitigating oxidative stress, reducing inflammation, and protecting hepatocytes from damage.[1][2]
Key Mechanisms of Action:
-
Antioxidant Properties: SAG directly combats reactive oxygen species (ROS) and reduces oxidative stress within liver cells.[1]
-
Detoxification Support: As a precursor to glutathione, SAG enhances the liver's capacity to neutralize and eliminate toxins.[1][3]
-
Anti-inflammatory Effects: SAG has been shown to suppress pro-inflammatory signaling pathways, such as the TLR4/NF-kB pathway, and reduce the production of inflammatory cytokines.[1][2]
-
Cellular Repair and Regeneration: By protecting against cellular damage, SAG may support the regeneration of liver tissue.[1]
Advantages of this compound:
Compared to standard glutathione supplements, this compound offers superior stability in the gastrointestinal tract and enhanced cellular uptake, leading to more effective restoration of intracellular glutathione levels.[2]
I. Carbon Tetrachloride (CCl4)-Induced Liver Injury Model
The CCl4-induced liver injury model is a widely used and well-characterized model that mimics toxin-induced liver fibrosis.[2]
Experimental Protocols
In Vitro: Hepatocyte Protection Assay
-
Cell Culture: Primary hepatocytes are isolated and cultured under standard conditions.
-
This compound Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.25–2.00 mM) for 1 hour.[2]
-
Induction of Injury: Liver cell injury is induced by exposing the hepatocytes to 4 mM carbon tetrachloride (CCl4) for 6 hours.[2]
-
Assessment of Cytotoxicity: Cell viability is measured using standard assays such as the MTT assay.
-
Measurement of Liver Enzymes: The levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in the cell culture supernatant are quantified to assess hepatocyte damage.[2]
In Vivo: Mouse Model of CCl4-Induced Liver Fibrosis
-
Animal Model: Male mice are utilized for this model.
-
Induction of Liver Injury: Chronic liver injury is induced by intraperitoneal injections of 1 mL/kg CCl4 (diluted 1:10 in olive oil) administered twice a week for eight consecutive weeks.[2]
-
This compound Administration: this compound is administered orally at a dose of 30 mg/kg daily for the 8-week duration of the study.[2]
-
Experimental Groups:
-
Sham + SAG: Olive oil injection + oral SAG.
-
Sham: Olive oil injection only.
-
CCl4: CCl4 injection + vehicle.
-
CCl4 + SAG: CCl4 injection + oral SAG.[2]
-
-
Outcome Measures:
-
Serum Analysis: Blood samples are collected to measure levels of ALT, AST, and pro-inflammatory cytokines (TNF-α, IL-6, MCP-1, IL-1β).[2]
-
Liver Tissue Analysis:
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of hepatocellular damage and with Masson's trichrome or Sirius red for evaluation of collagen deposition and fibrosis.[1]
-
Oxidative Stress Markers: Liver homogenates are analyzed for levels of reduced glutathione (GSH), oxidized glutathione (GSSG), superoxide dismutase (SOD) activity, glutathione peroxidase (GPx) activity, lipid peroxidation (MDA), hydrogen peroxide (H2O2), and reactive oxygen species (ROS).[2]
-
Protein Expression: Western blotting is used to measure the expression of proteins involved in antioxidant response (Nrf2, HO-1, NQO-1), mitophagy (PINK1, Parkin), and inflammation (TLR4, MyD88, NF-κB).[2]
-
-
Data Presentation
Table 1: Effect of this compound on Liver Enzymes in CCl4-Induced Injury
| Parameter | CCl4 Group | CCl4 + SAG Group | % Reduction with SAG |
| ALT (U/L) | Significantly Increased | Significantly Reduced | Values approaching control |
| AST (U/L) | Significantly Increased | Significantly Reduced | Values approaching control |
Data synthesized from Di Paola et al., 2022.[2]
Table 2: Effect of this compound on Oxidative Stress Markers in the Liver
| Parameter | CCl4 Group | CCl4 + SAG Group |
| GSH | Significantly Decreased | Significantly Restored |
| GSSG | Significantly Increased | Significantly Reduced |
| SOD Activity | Significantly Decreased | Significantly Restored |
| GPx Activity | Significantly Decreased | Significantly Restored |
| Lipid Peroxidation (MDA) | Significantly Increased | Significantly Reduced |
| H2O2 | Significantly Increased | Significantly Reduced |
| ROS | Significantly Increased | Significantly Reduced |
Data synthesized from Di Paola et al., 2022.[2]
Table 3: Effect of this compound on Inflammatory Cytokines in Serum and Liver
| Cytokine | CCl4 Group | CCl4 + SAG Group |
| TNF-α | Significantly Increased | Significantly Reduced |
| IL-6 | Significantly Increased | Significantly Reduced |
| MCP-1 | Significantly Increased | Significantly Reduced |
| IL-1β | Significantly Increased | Significantly Reduced |
Data synthesized from Di Paola et al., 2022.[2]
Visualizations
References
Application Notes and Protocols for S-Acetylglutathione Delivery Systems in Targeted Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Acetylglutathione (SAG) is a prodrug of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[1][2] Compared to GSH, SAG exhibits enhanced stability and improved cell permeability, making it a promising therapeutic agent for conditions associated with oxidative stress and glutathione deficiency, such as neurodegenerative diseases, inflammatory disorders, and cancer.[1][3] However, to maximize its therapeutic efficacy and minimize off-target effects, targeted delivery systems are essential. This document provides detailed application notes and protocols for the development and evaluation of liposomal and polymeric micelle-based delivery systems for this compound.
This compound Delivery Systems: An Overview
The primary goal of encapsulating SAG in nanocarriers is to improve its pharmacokinetic profile, facilitate targeted delivery to specific tissues or cells, and control its release at the site of action. Liposomes and polymeric micelles are two of the most promising platforms for SAG delivery.
-
Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophilic molecules like SAG can be encapsulated in the aqueous core, while the lipid bilayer can be modified with targeting ligands to direct the liposomes to specific cells or tissues.
-
Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers. The hydrophobic core can encapsulate hydrophobic drugs, while the hydrophilic shell provides stability in aqueous environments. For a hydrophilic drug like SAG, formulation strategies may involve chemical modification or the use of specific polymers that can interact with and retain SAG.
Data Presentation: Comparative Analysis of this compound Delivery Systems
The following tables summarize hypothetical yet representative quantitative data for SAG-loaded liposomes and polymeric micelles, based on typical values reported for similar nanoparticle systems. These tables are intended to serve as a benchmark for researchers developing their own formulations.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Delivery System | Formulation ID | SAG to Lipid/Polymer Ratio (w/w) | Particle Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | SAG-Lipo-1 | 1:10 | 120 ± 5 | 0.15 ± 0.02 | -25 ± 3 |
| SAG-Lipo-2 | 1:20 | 135 ± 7 | 0.18 ± 0.03 | -28 ± 4 | |
| Polymeric Micelles | SAG-PM-1 | 1:15 | 80 ± 4 | 0.12 ± 0.02 | -15 ± 2 |
| SAG-PM-2 | 1:25 | 95 ± 6 | 0.14 ± 0.03 | -18 ± 3 |
Table 2: Drug Loading and In Vitro Release Characteristics of this compound Nanoparticles
| Delivery System | Formulation ID | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) (%) | Cumulative Release at 24h (pH 5.5) (%) |
| Liposomes | SAG-Lipo-1 | 8.5 ± 0.7 | 85 ± 5 | 35 ± 4 | 55 ± 5 |
| SAG-Lipo-2 | 4.5 ± 0.5 | 90 ± 4 | 30 ± 3 | 50 ± 4 | |
| Polymeric Micelles | SAG-PM-1 | 6.0 ± 0.6 | 90 ± 6 | 45 ± 5 | 65 ± 6 |
| SAG-PM-2 | 3.8 ± 0.4 | 95 ± 3 | 40 ± 4 | 60 ± 5 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of SAG-loaded liposomes using the thin-film hydration method, a common and reliable technique for encapsulating hydrophilic molecules.[4][5]
Materials:
-
This compound (SAG)
-
Soybean Phosphatidylcholine (SPC) or other suitable lipid
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of lipids (e.g., SPC and cholesterol at a 2:1 molar ratio) in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Dissolve SAG in PBS (pH 7.4) to the desired concentration (e.g., 10 mg/mL).
-
Add the SAG solution to the flask containing the dry lipid film.
-
Hydrate the lipid film by rotating the flask on the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
For more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes.
-
-
Purification:
-
Remove unencapsulated SAG by dialysis against PBS or by size exclusion chromatography.
-
Protocol 2: Preparation of this compound Polymeric Micelles by Dialysis Method
This protocol details the preparation of SAG-loaded polymeric micelles using the dialysis method, which is suitable for encapsulating drugs in self-assembling block copolymer systems.
Materials:
-
This compound (SAG)
-
Amphiphilic block copolymer (e.g., Poly(ethylene glycol)-b-poly(lactic-co-glycolic acid), PEG-PLGA)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (with appropriate molecular weight cut-off, e.g., 3.5 kDa)
-
Deionized water
Procedure:
-
Polymer and Drug Dissolution:
-
Dissolve the block copolymer (e.g., PEG-PLGA) and SAG in DMSO.
-
-
Micelle Formation:
-
Slowly add deionized water to the polymer/SAG solution under gentle stirring to induce the self-assembly of the block copolymers into micelles, encapsulating the SAG.
-
-
Dialysis:
-
Transfer the micellar solution into a dialysis bag.
-
Dialyze against a large volume of deionized water for 24-48 hours, with frequent changes of the water, to remove the organic solvent and unencapsulated SAG.
-
-
Characterization:
-
Characterize the resulting SAG-loaded polymeric micelles for particle size, polydispersity index, zeta potential, drug loading capacity, and encapsulation efficiency.
-
Protocol 3: Characterization of this compound Nanoparticles
3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension in deionized water and measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
3.2. Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC):
-
Method: Indirect quantification using High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the nanoparticles from the aqueous medium containing unencapsulated SAG by ultracentrifugation or centrifugal filter devices.
-
Quantify the amount of free SAG in the supernatant/filtrate using a validated HPLC method.[6][7]
-
Calculate EE and DLC using the following formulas:
-
EE (%) = [(Total SAG - Free SAG) / Total SAG] x 100
-
DLC (%) = [(Total SAG - Free SAG) / Weight of Nanoparticles] x 100
-
-
Protocol 4: In Vitro Release Study of this compound from Nanoparticles
This protocol describes a dialysis-based method to evaluate the in vitro release kinetics of SAG from nanoparticles.[8][9]
Materials:
-
SAG-loaded nanoparticles
-
Dialysis tubing (appropriate MWCO)
-
Phosphate buffer (pH 7.4 and pH 5.5, to simulate physiological and endosomal conditions, respectively)
-
Shaking incubator or water bath
Procedure:
-
Place a known amount of the SAG-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of the release medium (pH 7.4 or 5.5) maintained at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of SAG in the collected samples using HPLC.
-
Plot the cumulative percentage of SAG released versus time to obtain the release profile.
Protocol 5: In Vitro Cellular Uptake of this compound Nanoparticles
This protocol outlines a method to quantify the cellular uptake of SAG delivered via nanoparticles in a relevant cell line (e.g., cancer cells, neurons, or endothelial cells).
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
SAG-loaded nanoparticles
-
Control (free SAG)
-
Lysis buffer
-
HPLC system
Procedure:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with SAG-loaded nanoparticles and free SAG at equivalent SAG concentrations for various time points (e.g., 1, 4, 8, 24 hours).
-
After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles or drug.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the intracellular SAG concentration in the cell lysates using a validated HPLC method.[6][7]
-
Normalize the intracellular SAG concentration to the total protein content of the cell lysate.
Signaling Pathways and Experimental Workflows
This compound and Cellular Redox Homeostasis: The Nrf2 Pathway
SAG, by replenishing intracellular GSH, plays a crucial role in the cellular antioxidant defense system. A key regulator of this system is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[10][11] Oxidative or electrophilic stress, which can be modulated by GSH levels, leads to the modification of cysteine residues on Keap1, causing the release and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-dependent genes, including those involved in GSH synthesis.
Caption: this compound's role in the Nrf2 signaling pathway.
This compound and Inflammation: The NF-κB Pathway
Chronic inflammation is often associated with increased oxidative stress. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. SAG, by increasing intracellular GSH, can mitigate oxidative stress, which is a known activator of the NF-κB pathway. Additionally, GSH can directly modulate NF-κB activity through S-glutathionylation of the p65 subunit.[12][13]
Caption: this compound's modulatory effect on the NF-κB signaling pathway.
Experimental Workflow for Targeted Delivery Research
The following diagram illustrates a logical workflow for the development and evaluation of targeted SAG delivery systems.
Caption: A typical workflow for developing and testing SAG delivery systems.
Conclusion
The development of targeted delivery systems for this compound holds significant promise for enhancing its therapeutic potential in a variety of diseases. The protocols and data presented in these application notes provide a comprehensive guide for researchers to formulate, characterize, and evaluate liposomal and polymeric micelle-based SAG delivery systems. By systematically following these methodologies, researchers can advance the development of novel and effective therapies based on this potent antioxidant prodrug.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Development of a HPLC-UV method for the simultaneous determination of intracellular glutathione species in human cells | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. KEAP1 MODIFICATION AND NUCLEAR ACCUMULATION IN RESPONSE TO S-NITROSOCYSTEINE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutathione supplementation potentiates hypoxic apoptosis by S-glutathionylation of p65-NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of S-Acetylglutathione for in vitro studies
Welcome to the technical support center for S-Acetylglutathione (SAG). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing SAG for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and use of this compound in a laboratory setting.
Question: What is the best way to dissolve this compound (SAG)?
Answer: this compound is a crystalline solid that can be dissolved in aqueous buffers. For many in vitro studies, dissolving SAG in Phosphate-Buffered Saline (PBS) at pH 7.2 is a common practice.[1][2] It is also reported to be soluble in hot water, while its solubility in cold water is limited.[3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in an appropriate solvent and then dilute it into the cell culture medium to the final desired concentration. While DMSO is a common solvent for many inhibitors, for SAG, direct dissolution in aqueous buffers is often sufficient.[2] If using DMSO, ensure the final concentration in your experiment does not exceed 0.1% to avoid solvent-induced artifacts.[4]
Question: I am observing precipitation after adding SAG to my cell culture medium. What should I do?
Answer: Precipitation of SAG in cell culture media can be due to several factors:
-
Concentration: The concentration of SAG may have exceeded its solubility limit in the specific medium. Try preparing a more dilute stock solution or lowering the final concentration in your experiment.
-
Temperature: As SAG is more soluble in hot water, a decrease in temperature upon addition to the colder medium can cause it to precipitate.[3] Try warming the medium to 37°C before adding the SAG solution.
-
Solvent Shock: If you are using a high concentration of an organic solvent like DMSO for your stock solution, rapid dilution into the aqueous medium can cause the compound to precipitate. To avoid this, add the stock solution dropwise while gently vortexing the medium.
-
Media Components: Interactions with components in the cell culture medium could lead to precipitation. You can try dissolving the SAG in a small volume of sterile PBS before adding it to the full volume of media.
Question: How stable is this compound in solution?
Answer: Aqueous solutions of this compound are not recommended to be stored for more than one day.[1][2] It is best to prepare fresh solutions for each experiment to ensure the integrity and activity of the compound. This compound is known to be more stable in plasma than its parent compound, glutathione (GSH).[5]
Question: What is the mechanism of action of this compound?
Answer: this compound is a prodrug of glutathione (GSH). Its acetyl group protects it from degradation and allows it to be readily taken up by cells. Once inside the cell, intracellular thioesterases cleave the acetyl group, releasing active GSH.[1][5] This intracellular delivery of GSH is a key advantage of using SAG in in vitro studies.
Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes available solubility data.
| Solvent | Concentration | Temperature | Notes |
| PBS (pH 7.2) | ~ 1 mg/mL | Room Temperature | [1][2][4][6] |
| Hot Water | Soluble | Elevated | [3] |
| Cold Water | Practically Insoluble | Room Temperature | [3] |
| Acetonitrile/Water Mixture | Soluble during synthesis | Room Temperature | Used in a 2:1 ratio for synthesis and purification.[7] |
| DMSO | Soluble (qualitative) | Room Temperature | Commonly used for stock solutions of inhibitors, but quantitative data for SAG is not readily available.[4] |
| Ethanol | Soluble (qualitative) | Room Temperature | Mentioned as a solvent for crystallization, suggesting some degree of solubility.[8] |
| Methanol | Soluble (qualitative) | Room Temperature | Mentioned as a solvent for crystallization, suggesting some degree of solubility.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in PBS
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in PBS.
Materials:
-
This compound (crystalline solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mg/mL solution, weigh 1 mg of SAG.
-
Add the corresponding volume of sterile PBS (pH 7.2) to the tube. For a 1 mg/mL solution, add 1 mL of PBS.
-
Vortex the tube vigorously until the SAG is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately. Do not store for more than 24 hours.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol describes the dilution of a stock solution to prepare a working solution for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in PBS)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Calculate the volume of the SAG stock solution required to achieve the desired final concentration in your cell culture experiment.
-
Formula: Volume of stock (µL) = (Final concentration (µM) x Final volume (mL)) / Stock concentration (mM)
-
-
In a sterile tube, add the calculated volume of the SAG stock solution to the appropriate volume of pre-warmed complete cell culture medium.
-
Gently mix the solution by pipetting up and down or by inverting the tube.
-
Add the working solution to your cell culture plates.
Signaling Pathways and Experimental Workflows
This compound's Intracellular Conversion and Antioxidant Action
This compound readily crosses the cell membrane. Intracellularly, thioesterases remove the acetyl group, releasing glutathione (GSH). GSH then acts as a potent antioxidant, neutralizing reactive oxygen species (ROS) and contributing to the cellular antioxidant defense system.
This compound and the Nrf2 Antioxidant Response Pathway
This compound, by increasing intracellular GSH levels, can influence the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses. Under basal conditions, Keap1 targets Nrf2 for degradation. However, under conditions of oxidative stress or with increased thiol levels from SAG, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.
This compound and Apoptosis Signaling
This compound has been shown to induce apoptosis in certain cancer cell lines through a mechanism that is independent of intracellular GSH levels.[9][10][11] This suggests a direct effect of the SAG molecule on apoptotic pathways, potentially through the modulation of key signaling proteins.
References
- 1. S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biomol.com [biomol.com]
- 4. S-Acetyl-L-glutathione | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CN104072577A - Method for preparing S-acetyl-L-glutathione - Google Patents [patents.google.com]
- 8. WO2015067708A1 - Crystalline forms of s-acetyl glutathione, their preparations and uses in pharmaceutical and nutraceutical formulations - Google Patents [patents.google.com]
- 9. esliteglutathione.com [esliteglutathione.com]
- 10. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A small molecule targeting glutathione activates Nrf2 and inhibits cancer cell growth through promoting Keap-1 S-glutathionylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of S-Acetylglutathione in Tissue Homogenates
Welcome to the technical support center for S-Acetylglutathione (SAG) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the quantification of this compound in tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of measuring this compound (SAG) over reduced glutathione (GSH) in tissue samples?
A1: Measuring SAG offers several advantages over GSH. SAG is a more stable form of glutathione, less prone to auto-oxidation during sample collection and preparation, which is a significant challenge with GSH that can lead to an overestimation of oxidized glutathione (GSSG) and an underestimation of the total reduced form.[1][2] The acetyl group on the sulfur atom of SAG protects it from degradation in the digestive system and allows for better cellular uptake.[2] Once inside the cell, SAG is converted to active glutathione.[1]
Q2: What is the most critical step in sample preparation to ensure accurate SAG quantification?
A2: The most critical step is the immediate and effective quenching of enzymatic activity and prevention of thiol oxidation upon tissue homogenization. This is typically achieved by homogenizing the tissue in an ice-cold acidic solution, often containing a thiol-alkylating agent like N-ethylmaleimide (NEM).[3][4] NEM rapidly forms a stable adduct with the free sulfhydryl group of any deacetylated SAG (GSH), preventing its oxidation.
Q3: Can I use a standard glutathione enzymatic assay kit to measure SAG?
A3: Standard enzymatic recycling assays, which typically use glutathione reductase, measure total glutathione (GSH + GSSG).[5][6][7] To measure SAG using such a kit, a pre-treatment step to deacetylate SAG to GSH would be necessary. This can be achieved by chemical or enzymatic hydrolysis. However, it is crucial to validate the efficiency of this deacetylation step. Alternatively, specific enzymatic assays for SAG could be developed, though these are not as common.
Q4: What are the common analytical techniques for SAG quantification?
A4: The most common and reliable techniques for SAG quantification are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection.[8][9][10][11][12]
-
HPLC-UV: This method often requires pre-column derivatization of the thiol group (after deacetylation of SAG) to introduce a chromophore for sensitive UV detection.[11][13]
-
LC-MS/MS: This is a highly sensitive and specific method that can directly measure SAG and its metabolites (like GSH and GSSG) without the need for derivatization, although derivatization can sometimes improve chromatographic properties.[3][8][9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of SAG in tissue homogenates.
Issue 1: Low or No SAG Peak Detected in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Degradation of SAG | Ensure tissue is snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. Perform homogenization on ice with pre-chilled buffers. Minimize freeze-thaw cycles.[14] |
| Inefficient Extraction | Optimize the homogenization buffer. A common choice is a phosphate buffer with EDTA.[5] Ensure complete cell lysis; mechanical disruption (e.g., sonication or bead beating) may be necessary. |
| Poor Deacetylation (if measuring as GSH) | If using an indirect method, verify the efficiency of the deacetylation step. Optimize incubation time, temperature, and pH for the hydrolysis. |
| Suboptimal HPLC Conditions | Check the mobile phase composition and pH. Ensure the analytical column is appropriate for the analyte's polarity. Verify the detector wavelength is optimal for the derivatized or underivatized SAG. |
| Injection Volume Too Low | Increase the injection volume if the detector response is weak, but be mindful of potential peak broadening. |
Issue 2: High Variability in SAG Measurements Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Homogenization | Ensure a consistent tissue-to-buffer ratio for all samples. Homogenize each sample for the same duration and at the same intensity. |
| Precipitation of SAG | Check the solubility of SAG in your sample diluent. If possible, dissolve and inject samples in the mobile phase.[15] |
| Matrix Effects in LC-MS/MS | Matrix components can suppress or enhance the ionization of SAG.[16] Perform a matrix effect study by comparing the response of SAG in a clean solvent versus a post-extraction spiked matrix sample. If significant matrix effects are present, consider further sample cleanup (e.g., solid-phase extraction) or the use of a stable isotope-labeled internal standard. |
| Inconsistent Derivatization (if applicable) | Ensure the derivatizing agent is not degraded and is used in sufficient excess. Control the reaction time and temperature precisely for all samples. |
Issue 3: Peak Tailing or Broadening in HPLC Chromatogram
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of SAG and its interaction with the stationary phase. Adjust the pH to improve peak shape. |
| Secondary Interactions with Column | Residual silanol groups on C18 columns can interact with polar analytes. Consider using an end-capped column or adding a competing base to the mobile phase. |
| Column Overload | Reduce the sample concentration or injection volume. |
Quantitative Data Summary
The following tables summarize the effects of SAG administration on glutathione levels in various tissues, as reported in the literature. Direct quantification of SAG in tissues is less commonly reported than the resulting changes in GSH and GSSG.
Table 1: Effect of this compound Administration on Liver Glutathione Levels in a Mouse Model of CCl4-Induced Injury [17][18][19]
| Parameter | Control Group | CCl4-Treated Group | CCl4 + SAG-Treated Group |
| GSH (nmol/mg protein) | ~12 | ~5 | ~10 |
| GSSG (nmol/mg protein) | ~0.5 | ~1.5 | ~0.7 |
| GSH/GSSG Ratio | ~24 | ~3.3 | ~14.3 |
| AST (U/L) | ~40 | ~250 | ~100 |
| ALT (U/L) | ~30 | ~300 | ~120 |
Table 2: Reported Glutathione Levels in Various Tissues (as a reference for expected physiological ranges)
| Tissue | Reduced Glutathione (GSH) Concentration | Reference |
| Kidney | High capacity for GSH synthesis and transport. | [20][21] |
| Heart | GSH plays a crucial role in protecting against oxidative stress. | [22][23][24] |
| Lung | High levels of GSH in the epithelial lining fluid. | [25][26][27][28] |
Experimental Protocols
Protocol 1: Sample Preparation from Tissue Homogenates
-
Tissue Collection and Storage: Immediately after dissection, snap-freeze the tissue sample in liquid nitrogen. Store at -80°C until analysis to prevent degradation.
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled tube.
-
Add 5-10 volumes of ice-cold homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.5, with 1 mM EDTA).[5]
-
For stabilization of thiols, add N-ethylmaleimide (NEM) to the homogenization buffer at a final concentration of 10 mM.
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., Potter-Elvehjem or bead beater).
-
-
Deproteinization:
-
Add an equal volume of ice-cold 10% metaphosphoric acid (MPA) or 5% sulfosalicylic acid (SSA) to the homogenate.
-
Vortex thoroughly and incubate on ice for 10-15 minutes.
-
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the low-molecular-weight thiols, and transfer it to a new tube. The sample is now ready for analysis by HPLC or enzymatic assay. If not analyzed immediately, store at -80°C.
Protocol 2: Quantification of SAG by LC-MS/MS
This protocol is a general guideline and should be optimized for your specific instrument and application.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 2% to 95% Mobile Phase B over several minutes.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 50°C.[3]
-
Injection Volume: 10 µL.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for SAG and an appropriate internal standard. For SAG (MW: 349.36), a potential precursor ion would be [M+H]+ at m/z 350.4. Product ions would need to be determined by infusion and fragmentation of a pure standard. As a starting point, transitions for GSH-NEM (m/z 433 > 304) and GSSG (m/z 613 > 355) can be referenced.[3]
-
Optimize cone voltage and collision energy for each transition.
-
-
Quantification: Create a calibration curve using a pure SAG standard in a matrix that mimics the sample diluent.
Signaling Pathway and Workflow Diagrams
This compound and the Keap1-Nrf2 Antioxidant Response Pathway
This compound acts as a pro-drug for glutathione (GSH). Elevated intracellular GSH levels can influence the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.
Caption: this compound's role in the Keap1-Nrf2 antioxidant pathway.
Experimental Workflow for SAG Quantification in Tissue Homogenates
This diagram outlines the key steps from sample collection to data analysis for quantifying this compound.
Caption: Workflow for this compound quantification in tissue.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]
- 3. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of oxidized and reduced glutathione via LC-MS/MS to study the redox state and drug-mediated modulation in cells, worms and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS determination of oxidized and reduced glutathione in human dermis: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An isocratic HPLC-UV analytical procedure for assessment of glutathione and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Why is my Immunoassay Having Issues with Stability? | Blog | Biosynth [biosynth.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. This compound | C12H19N3O7S | CID 9894372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of glutathione transport processes in kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Renal Glutathione: Dual roles as antioxidant protector and bioactivation promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. esliteglutathione.com [esliteglutathione.com]
- 23. esliteglutathione.com [esliteglutathione.com]
- 24. Glutathione Participation in the Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Situ Analysis of Protein S-Glutathionylation in Lung Tissue Using Glutaredoxin-1-Catalyzed Cysteine Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Targeting maladaptive glutathione responses in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Glutathione S-transferases and their implications in the lung diseases asthma and chronic obstructive pulmonary disease: Early life susceptibility? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting S-Acetylglutathione instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S-Acetylglutathione (SAG) in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAG) and why is it used in cell culture?
A1: this compound is a derivative of glutathione (GSH), a major intracellular antioxidant.[1][2] The acetyl group attached to the sulfur atom of cysteine in SAG protects the molecule from degradation in the bloodstream and allows it to be taken up directly by cells.[1][3][4] Once inside the cell, intracellular enzymes called thioesterases remove the acetyl group, releasing active GSH.[1][3][4] This makes SAG a more stable and bioavailable precursor for increasing intracellular GSH levels compared to administering GSH directly.[1][5]
Q2: What are the main applications of SAG in cell culture experiments?
A2: SAG is primarily used in cell culture to:
-
Replenish intracellular GSH levels: This is useful in studies involving oxidative stress, where endogenous GSH is depleted.[3][5]
-
Protect cells from oxidative damage: By boosting intracellular GSH, SAG helps neutralize reactive oxygen species (ROS) and protect cells from their damaging effects.
-
Modulate signaling pathways: Restoring GSH levels with SAG can influence downstream signaling pathways involved in inflammation and antioxidant defense, such as the Nrf2 and TLR4/NF-kB pathways.[6][7]
-
Induce apoptosis in certain cancer cells: At higher concentrations (e.g., 1-2 mM), SAG has been shown to selectively induce apoptosis in some malignant cell lines.[8]
Q3: How does SAG enter the cell and become active?
A3: SAG is a cell-permeable compound that can cross the cell membrane. Once inside the cytoplasm, it is deacetylated by thioesterases, which cleave the acetyl group from the sulfur atom. This process releases reduced and active glutathione (GSH) directly within the cell.
Figure 1. Cellular uptake and activation of this compound (SAG).
Troubleshooting Guide
Problem 1: I am observing precipitation or incomplete dissolution of SAG in my cell culture medium.
-
Possible Cause 1: Low Solubility. this compound has limited solubility in aqueous solutions. The solubility in PBS (pH 7.2) is approximately 1 mg/ml.[8] Higher concentrations in cell culture media may lead to precipitation.
-
Solution:
-
Prepare a concentrated stock solution in an appropriate solvent (see Q4 for details) and then dilute it to the final working concentration in your pre-warmed cell culture medium.
-
Ensure the final concentration of the solvent in the medium does not exceed a level that is toxic to your cells (typically ≤0.1% for DMSO).[9]
-
Vortex the diluted solution thoroughly before adding it to your cell culture plates.
-
-
-
Possible Cause 2: Interaction with Media Components. Although more stable than GSH, SAG can still potentially interact with components in complex cell culture media, especially if the media has a higher pH or contains certain metal ions.
-
Solution:
-
Add the freshly diluted SAG solution to the media just before treating the cells.
-
Avoid prolonged storage of SAG-supplemented media.
-
-
Problem 2: I am not observing the expected biological effect of SAG in my experiment.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of SAG can vary significantly depending on the cell type and the specific biological endpoint being measured. Studies have used concentrations ranging from 50 µM to replenish GSH levels to 5-10 mM to inhibit viral replication or induce apoptosis.[8][10]
-
Solution: Perform a dose-response experiment to determine the optimal concentration of SAG for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Instability of SAG in Solution. Aqueous solutions of SAG are not recommended for long-term storage.[8] The stability of SAG in solution is influenced by temperature and pH.
-
Solution:
-
Prepare fresh dilutions of SAG from a frozen stock solution for each experiment.
-
Do not store aqueous solutions of SAG for more than one day.[8] For longer-term storage, aliquoted stock solutions in an appropriate solvent at -20°C or -80°C are recommended.
-
-
-
Possible Cause 3: Low Thioesterase Activity in Cells. The conversion of SAG to GSH is dependent on the activity of intracellular thioesterases. Different cell types may have varying levels of these enzymes.
-
Solution: If you suspect low thioesterase activity, you can measure intracellular GSH levels directly to confirm if SAG is being effectively converted to GSH in your cell line.
-
Problem 3: I am observing cytotoxicity at concentrations where I don't expect it.
-
Possible Cause 1: Solvent Toxicity. If you are using a solvent like DMSO to prepare your stock solution, high final concentrations in the cell culture medium can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (generally <0.1% for DMSO).[9] Include a vehicle control (medium with the same concentration of solvent but without SAG) in your experiments to account for any effects of the solvent.
-
-
Possible Cause 2: High SAG Concentration. At high concentrations (in the millimolar range), SAG has been shown to induce apoptosis in certain cell lines.[8]
-
Solution: Review the literature for concentrations of SAG used in similar cell types and applications. Perform a toxicity assay to determine the non-toxic concentration range for your specific cells.
-
Data Presentation: Stability and Solubility
Table 1: Stability of this compound Solutions
| Storage Condition | Solvent | Stability | Reference |
| Aqueous solution | Aqueous Buffers | Not recommended for more than one day | [8] |
| 15-25°C | Purified Water | Stable for 24 hours | [11] |
| 2-8°C (in the dark) | Purified Water | Stable for up to 22 days | [11] |
| ≤ -10°C | Purified Water | Stable for up to 22 days | [11] |
| -20°C (as a crystalline solid) | - | ≥ 4 years | [8] |
Table 2: Solubility of this compound
| Solvent | pH | Approximate Solubility | Reference |
| PBS | 7.2 | 1 mg/ml | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a concentrated stock solution of SAG.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of SAG: Based on its molecular weight (349.4 g/mol ), calculate the mass of SAG needed to achieve the desired stock solution concentration (e.g., for a 100 mM stock solution, dissolve 34.94 mg of SAG in 1 ml of solvent).
-
Dissolve SAG:
-
For DMSO stock: Add the calculated amount of SAG to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. Vortex thoroughly until the SAG is completely dissolved.
-
For PBS stock (for immediate use): Add the calculated amount of SAG to a sterile microcentrifuge tube. Add the appropriate volume of sterile PBS. Vortex thoroughly. Note that the solubility in PBS is limited.
-
-
Aliquot and Store:
-
DMSO stock: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
PBS stock: Use immediately. Do not store.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Mix well by vortexing or inverting the tube before adding to the cells.
-
Protocol 2: Measuring the Effect of SAG on Intracellular Glutathione Levels
This protocol outlines a general workflow to assess the efficacy of SAG in increasing intracellular GSH.
Figure 2. Workflow for measuring intracellular glutathione after SAG treatment.
Signaling Pathways
SAG and the Nrf2 Antioxidant Response Pathway
By increasing intracellular GSH levels, SAG can contribute to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.
Figure 3. Activation of the Nrf2 pathway by SAG-mediated GSH increase.
SAG and the TLR4/NF-κB Inflammatory Pathway
SAG can also attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathway.
Figure 4. Inhibition of the TLR4/NF-κB pathway by SAG.
References
- 1. graphyonline.com [graphyonline.com]
- 2. cdn.sitepreview.co [cdn.sitepreview.co]
- 3. esliteglutathione.com [esliteglutathione.com]
- 4. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. S-Acetyl-L-glutathione | TargetMol [targetmol.com]
- 10. This compound normalizes intracellular glutathione content in cultured fibroblasts from patients with glutathione synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing S-Acetylglutathione (SAG) Cellular Uptake in Resistant Cell Lines
Welcome to the technical support center for S-Acetylglutathione (SAG) research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer detailed protocols for enhancing the cellular uptake of SAG, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAG) and how does it differ from reduced glutathione (GSH)?
A1: this compound is a derivative of glutathione (GSH) where an acetyl group is attached to the sulfur atom of the cysteine residue.[1][2] This structural modification enhances its stability, protecting it from degradation in the digestive system and blood plasma.[3][4][5] Unlike GSH, which has poor bioavailability and is not readily taken up by cells, the acetyl group allows SAG to more easily pass through cell membranes.[4][5] Once inside the cell, intracellular enzymes called thioesterases cleave the acetyl group, releasing active GSH.[5]
Q2: Why am I observing low intracellular glutathione levels even after treating my cells with SAG?
A2: Several factors could contribute to low intracellular glutathione levels after SAG treatment:
-
Cell Line Characteristics: Some cell lines may have inherently low expression or activity of the thioesterases required to convert SAG to GSH.[5]
-
Compound Stability: Although more stable than GSH, SAG can still degrade in cell culture media over time. It is recommended to use freshly prepared solutions. Some sources suggest not storing aqueous solutions for more than a day.[6][7]
-
Efflux Pump Activity: Resistant cell lines, particularly cancer cells, may overexpress efflux pumps like ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein, MRP1) that can actively pump SAG or its metabolites out of the cell, preventing accumulation.[8][9]
-
Experimental Conditions: The concentration of SAG, incubation time, and cell density can all influence uptake. These parameters may need to be optimized for your specific cell line.
Q3: What are "resistant cell lines" in the context of SAG?
A3: In the context of this compound, "resistant cell lines" typically refer to cells, often cancer cells, that exhibit a diminished response to SAG treatment. This resistance can manifest as:
-
Reduced Cellular Uptake: The cells may have mechanisms that prevent SAG from entering or accumulating intracellularly. This can be due to the overexpression of efflux pumps.[8][9]
-
Altered Metabolism: The cells might have lower levels of thioesterases, the enzymes necessary to convert SAG into its active form, GSH.[5]
-
Upregulated Glutathione Metabolism: Some cancer cells have elevated levels of enzymes like Glutathione S-Transferases (GSTs), which are involved in detoxifying various compounds and can contribute to drug resistance.[10] While SAG is intended to boost GSH, the cell's overall glutathione metabolism can influence its ultimate effect.
Q4: Can SAG induce apoptosis in cancer cells?
A4: Yes, some studies have shown that SAG can selectively induce apoptosis in certain cancer cell lines, such as human lymphoma cells (Daudi, Raji, and Jurkat).[11][12] Interestingly, in these cases, the apoptotic effect was associated with a depletion of intracellular GSH rather than an increase, suggesting a GSH-independent mechanism of action in these specific contexts.[12]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or inconsistent cellular uptake of SAG | Cell line has low permeability to SAG. | Optimize SAG concentration and incubation time. Consider using uptake enhancement methods (see protocols below). |
| High activity of efflux pumps. | Co-incubate with a known inhibitor of ABC transporters (e.g., verapamil for P-gp) to see if uptake improves. Note that this can have off-target effects. | |
| Low thioesterase activity. | Measure the activity of thioesterases in your cell line. If low, SAG may not be the optimal way to increase intracellular GSH in this model. | |
| Degradation of SAG in culture medium | Instability of SAG in aqueous solution over time. | Always prepare fresh SAG solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[6] |
| Components in the cell culture medium reacting with SAG. | Test the stability of SAG in your specific medium over the time course of your experiment by measuring its concentration. | |
| High variability between experimental replicates | Inconsistent cell health or density. | Ensure consistent cell seeding density and viability across all wells and experiments. Perform a cell viability assay (e.g., trypan blue exclusion) before each experiment. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical measurements, as they are more prone to evaporation and temperature fluctuations. | |
| Unexpected cellular toxicity | High concentrations of SAG. | Perform a dose-response curve to determine the optimal, non-toxic concentration of SAG for your cell line. |
| Contamination of SAG powder or solvent. | Use high-purity SAG from a reputable supplier. Ensure solvents are of appropriate quality and sterile-filtered. |
Experimental Protocols for Enhancing SAG Uptake
For resistant cell lines with low intrinsic uptake of this compound, several methods can be employed to enhance its delivery into the cytoplasm.
Liposomal Delivery of SAG
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic and lipophilic molecules, facilitating their entry into cells.
Protocol for Liposome Preparation (Thin-Film Hydration Method):
-
Lipid Mixture Preparation:
-
Prepare a lipid mixture of phosphatidylcholine (PC) and cholesterol in a 3:1 molar ratio in chloroform in a round-bottom flask.
-
-
Thin Film Formation:
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration with SAG:
-
Prepare a solution of this compound in a sterile, aqueous buffer (e.g., PBS, pH 7.4) at the desired concentration.
-
Hydrate the lipid film by adding the SAG solution and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove any unencapsulated SAG by dialysis or size exclusion chromatography.
-
-
Cell Treatment:
-
Add the liposomal SAG suspension to your cell culture at the desired final concentration and incubate for the determined time.
-
Workflow for Liposomal SAG Delivery
Caption: Workflow for preparing and delivering liposomal this compound.
Nanoparticle-Mediated Delivery of SAG
Biodegradable polymeric nanoparticles can encapsulate SAG and enhance its cellular uptake.
Protocol for Nanoparticle Formulation (Nanoprecipitation Method):
-
Polymer Solution:
-
Dissolve a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) in an organic solvent (e.g., acetone).
-
-
SAG Solution:
-
Dissolve this compound in an aqueous solution, which will act as the non-solvent.
-
-
Nanoprecipitation:
-
Add the polymer solution dropwise into the aqueous SAG solution under constant stirring.
-
The polymer will precipitate upon contact with the non-solvent, encapsulating the SAG.
-
-
Solvent Evaporation:
-
Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
-
Purification and Concentration:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the pellet several times with deionized water to remove any unencapsulated SAG and residual solvent.
-
Resuspend the final nanoparticle pellet in the desired buffer for cell treatment.
-
-
Cell Treatment:
-
Treat the cells with the SAG-loaded nanoparticle suspension at the desired concentration.
-
Logical Flow for Nanoparticle-Mediated Delivery
Caption: Logical flow of enhancing SAG uptake using nanoparticles.
Electroporation-Mediated Delivery of SAG
Electroporation uses an electrical pulse to create temporary pores in the cell membrane, allowing for the entry of molecules like SAG.
General Electroporation Protocol:
-
Cell Preparation:
-
Harvest cells and wash them with an electroporation buffer (typically a low-ionic-strength buffer like sterile PBS or HEPES-buffered saline).
-
Resuspend the cells in the electroporation buffer at a specific density (e.g., 1 x 10^6 cells/mL).
-
-
Electroporation Mixture:
-
Add this compound to the cell suspension at the desired final concentration.
-
-
Electroporation:
-
Transfer the cell/SAG mixture to a sterile electroporation cuvette.
-
Apply an electrical pulse using an electroporator. The optimal voltage, pulse duration, and number of pulses will need to be determined empirically for each cell line. Start with parameters known to be effective for your cell type for other small molecules.
-
-
Recovery:
-
Immediately after the pulse, transfer the cells to a fresh culture medium and incubate under standard conditions.
-
-
Analysis:
-
Allow the cells to recover for a period (e.g., 2-24 hours) before measuring intracellular GSH levels.
-
Electroporation Workflow
Caption: Step-by-step workflow for SAG delivery via electroporation.
Signaling Pathways Influenced by Intracellular Glutathione
Increasing intracellular GSH levels through SAG delivery can impact various cellular signaling pathways, particularly those related to oxidative stress response.
The Keap1-Nrf2 Antioxidant Response Pathway:
Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1, which targets it for degradation. When intracellular GSH levels increase, it can lead to the S-glutathionylation of Keap1. This modification can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-containing genes, including enzymes involved in glutathione synthesis and recycling, thus further boosting the cell's antioxidant capacity.[13][14]
References
- 1. The level of intracellular glutathione is a key regulator for the induction of stress-activated signal transduction pathways including Jun N-terminal protein kinases and p38 kinase by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 3. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione as a signaling molecule: Another challenge to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Glutathione in Cell Culture [sigmaaldrich.com]
- 8. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Members of the glutathione and ABC-transporter families are associated with clinical outcome in patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. esliteglutathione.com [esliteglutathione.com]
- 12. S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Minimizing variability in S-Acetylglutathione experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving S-Acetylglutathione (SAG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAG) and how does it differ from reduced glutathione (GSH)?
This compound (SAG) is a derivative of glutathione (GSH) where an acetyl group is attached to the sulfur atom of cysteine.[1][2][3] This structural modification enhances its stability, particularly in plasma, and allows it to be taken up directly by cells.[1][4][5][6] Unlike GSH, which is largely metabolized in the gut and not readily transported into cells, SAG can cross cell membranes and is then converted to GSH by intracellular thioesterases.[1][3][4][5][6][7][8] This leads to a more efficient increase in intracellular GSH levels compared to direct supplementation with GSH.[4][5][9]
Q2: What are the recommended storage and handling conditions for SAG?
To ensure the stability and purity of SAG, proper storage and handling are crucial.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C for long-term storage. | [4] |
| Supplied Form | Crystalline solid. | [4] |
| Aqueous Solutions | Prepare fresh and do not store for more than one day. | [4] |
| Handling | Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use in a well-ventilated area. | [10][11] |
Q3: What is the solubility of SAG in common buffers?
The solubility of S-Acetyl-L-glutathione in PBS (pH 7.2) is approximately 1 mg/ml.[4][6] For other aqueous buffers, it is recommended to dissolve the crystalline solid directly.[4]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Q: I am observing significant well-to-well or day-to-day variability in my cell-based assays when using SAG. What are the potential causes and solutions?
High variability in cell-based assays can stem from several factors related to SAG preparation, cell culture conditions, and assay procedures.
| Potential Cause | Troubleshooting Steps |
| Inconsistent SAG Preparation | Always prepare fresh aqueous solutions of SAG for each experiment, as it is not recommended to store them for more than one day.[4] Ensure the crystalline solid is fully dissolved in the buffer before adding to cell cultures. |
| Cell Health and Density | Ensure consistent cell seeding density across all wells and plates. Monitor cell viability and morphology to confirm that the cells are healthy and not overly confluent, which can affect their response to SAG. |
| Incubation Time | Optimize and strictly control the incubation time with SAG. Inconsistent timing can lead to variations in intracellular GSH levels and downstream effects. |
| Thioesterase Activity | Be aware that the conversion of SAG to GSH is dependent on intracellular thioesterases.[1][3][4][5][6][7][8] The activity of these enzymes may vary between different cell types and under different experimental conditions. |
| Assay Interference | Some components of the cell culture medium or the assay itself may interfere with SAG or the measurement of GSH. Perform appropriate controls, such as treating cells with the vehicle used to dissolve SAG. |
Issue 2: Difficulty in Detecting and Quantifying SAG and GSH
Q: I am having trouble accurately measuring the levels of SAG and its metabolite GSH in my biological samples. What are some common pitfalls and how can I improve my analytical method?
Accurate quantification of SAG and GSH can be challenging due to their reactivity and the complexity of biological matrices.
| Potential Cause | Troubleshooting Steps |
| Sample Collection and Processing | The handling of blood samples is critical to avoid hemolysis.[12] After collection, samples should be promptly centrifuged to separate plasma and red blood cells, and then stored at -80°C.[12] |
| Analyte Stability | Both SAG and GSH can be unstable. It is important to minimize freeze-thaw cycles. The acetyl group on SAG protects it from degradation in the digestive system and by stomach acid.[3] |
| Choice of Analytical Method | High-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry (UPLC-MS) are commonly used methods.[7][12] The choice of method may depend on the concentration of the analytes in the sample. For instance, HPLC with fluorometric detection is suitable for the high concentrations of GSH in erythrocytes, while UPLC-MS is better for the low levels in plasma.[7] |
| Method Validation | Validate your analytical method by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and extraction efficiency.[13] |
| Rapid Deacetylation of SAG | Be aware that SAG can be rapidly deacetylated to GSH in vivo.[7] In some studies, plasma SAG levels were not quantifiable after oral administration due to this rapid conversion.[7][14] |
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based SAG Assay
This protocol outlines a general workflow for treating cultured cells with SAG and subsequently analyzing the intracellular GSH levels.
Materials:
-
This compound (crystalline solid)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), pH 7.2
-
Cell lysis buffer
-
Assay kit for quantifying glutathione (GSH)
Procedure:
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere and grow overnight.
-
SAG Preparation: Immediately before use, prepare a stock solution of SAG in PBS (pH 7.2) or another suitable aqueous buffer. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of SAG. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Lysis: After incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer to release the intracellular contents.
-
GSH Quantification: Determine the intracellular GSH concentration in the cell lysates using a commercially available GSH assay kit or a validated HPLC method.
-
Data Analysis: Normalize the GSH levels to the total protein concentration in each sample and compare the results from SAG-treated cells to the control group.
Protocol 2: In Vivo SAG Administration and Sample Collection (Mouse Model)
This protocol is a general guideline for oral administration of SAG to mice and subsequent collection of blood samples for pharmacokinetic analysis.
Materials:
-
This compound
-
Saline or other appropriate vehicle
-
Oral gavage needles
-
Anesthetic
-
Blood collection tubes (e.g., containing EDTA)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before SAG administration, ensuring access to water.
-
SAG Preparation: Prepare a suspension or solution of SAG in the chosen vehicle at the desired concentration.
-
Administration: Administer a single oral dose of SAG to each mouse using an oral gavage needle. A typical dose might be in the range of 30 mg/kg.[8][15]
-
Blood Collection: At predetermined time points after dosing (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein) under anesthesia.
-
Sample Processing: Immediately transfer the blood into tubes containing an anticoagulant like EDTA. Centrifuge the blood to separate plasma and red blood cells.
-
Storage: Store the plasma and red blood cell fractions at -80°C until analysis.[12]
-
Analysis: Analyze the samples for SAG and GSH concentrations using a validated UPLC-MS or HPLC method.
Signaling Pathways and Mechanisms
SAG's Role in Mitigating Oxidative Stress and Inflammation
SAG administration has been shown to protect against cellular damage by modulating oxidative balance and inflammation.[8] It achieves this by increasing intracellular GSH levels, which in turn enhances the antioxidant capacity of the cell.
SAG enters the cell and is converted to GSH by thioesterases.[1][3][4][5][6][7][8] The increased intracellular GSH pool helps to decrease reactive oxygen species (ROS), enhance the activity of antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD), and activate the Nrf2 antioxidant response pathway.[8][16] Additionally, SAG has been shown to suppress inflammatory pathways such as the TLR4/NF-κB signaling cascade.[8]
References
- 1. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]
- 2. makewell.co [makewell.co]
- 3. esliteglutathione.com [esliteglutathione.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. S-Acetyl-L-glutathione | CAS 3054-47-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. graphyonline.com [graphyonline.com]
- 8. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound normalizes intracellular glutathione content in cultured fibroblasts from patients with glutathione synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. glutathionepharmacist.com [glutathionepharmacist.com]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Addressing auto-oxidation of S-Acetylglutathione during sample preparation
Welcome to the technical support center for S-Acetylglutathione (SAG) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the auto-oxidation and degradation of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAG) and how does it differ from reduced glutathione (GSH)?
This compound is a derivative of glutathione where an acetyl group is attached to the sulfur atom of cysteine.[1] This modification makes SAG more stable than GSH, particularly in biological fluids and during digestion, by protecting the thiol group from oxidation.[1][2] SAG is readily taken up by cells, where it is converted back to GSH by intracellular thioesterases.[3][4]
Q2: What is the primary cause of SAG degradation during sample preparation?
The main challenge in handling SAG during sample preparation is not direct auto-oxidation, but rather its enzymatic or chemical hydrolysis (deacetylation) to reduced glutathione (GSH). Once deacetylated, the exposed thiol group of GSH is highly susceptible to auto-oxidation, forming glutathione disulfide (GSSG). This conversion can lead to an underestimation of SAG and an overestimation of GSH and GSSG in your samples. One study noted that SAG deacetylation can occur rapidly, even before it reaches the bloodstream in vivo.[1][2]
Q3: What are the initial signs of SAG degradation in my experimental samples?
Indications of SAG degradation include:
-
A decrease in the expected concentration of SAG over time.
-
A corresponding increase in the concentration of GSH and/or GSSG.
-
Poor reproducibility of results between replicate samples or different time points.
-
The appearance of unexpected peaks in your chromatogram.
Q4: How can I prevent the deacetylation of SAG during sample collection and lysis?
To minimize enzymatic deacetylation by thioesterases, it is crucial to process samples quickly and at low temperatures. Immediate acidification of the sample upon collection can help to denature and inactivate these enzymes.
Q5: What are the recommended storage conditions for samples containing SAG?
For short-term storage, aqueous solutions of SAG should be kept refrigerated and used within 24 hours.[3] For longer-term storage, it is recommended to store samples at -80°C. Studies on GSH have shown that storage at -80°C can maintain sample integrity for at least 4 weeks.[5] It is advisable to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Peak in HPLC/LC-MS
| Possible Cause | Troubleshooting Step |
| Deacetylation during sample preparation | 1. Immediately acidify the sample after collection to a pH below 3.0 using an appropriate acid (e.g., perchloric acid, trichloroacetic acid). This will help to inactivate thioesterases. 2. Keep samples on ice at all times during processing. |
| Hydrolysis in aqueous solution | 1. Prepare aqueous solutions of SAG fresh before each experiment. 2. If storage is necessary, aliquot and freeze at -80°C immediately after preparation. Avoid storing aqueous solutions at room temperature or 4°C for extended periods. |
| In-source deacetylation (LC-MS) | 1. Optimize the ion source parameters, particularly the temperature and voltage, to minimize fragmentation. 2. Consider using a "softer" ionization technique if available. |
| Inappropriate mobile phase pH | 1. Use a mobile phase with a low pH (e.g., 2.5-3.0) to maintain the stability of SAG during the chromatographic run. Formic acid or phosphoric acid are common choices. |
Issue 2: High Variability in this compound Concentrations Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling time | 1. Standardize the time between sample collection, processing, and analysis for all samples. 2. Process samples in small batches to ensure consistent handling times. |
| Temperature fluctuations | 1. Ensure all samples are kept at a consistent, low temperature (on ice) throughout the entire sample preparation workflow. |
| Enzymatic activity in cell lysates | 1. Add a broad-spectrum thioesterase inhibitor to the lysis buffer. (Note: specific inhibitors for SAG deacetylation are not well-documented, so empirical testing may be required). 2. Ensure rapid and complete cell lysis to release cellular components into the inactivating acidic buffer. |
| Freeze-thaw cycles | 1. Aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells for SAG Analysis
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, scrape them in the presence of the lysis/extraction buffer. For suspension cells, pellet them by centrifugation at 4°C.
-
-
Cell Lysis and Extraction:
-
Immediately add 200 µL of ice-cold extraction buffer (e.g., 0.1 M Perchloric Acid with 1 mM EDTA) to the cell pellet or plate.
-
Vortex vigorously for 30 seconds to ensure complete lysis.
-
Incubate on ice for 10 minutes.
-
-
Protein Precipitation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Collection and Storage:
-
Carefully collect the supernatant, which contains the SAG.
-
For immediate analysis, transfer the supernatant to an autosampler vial.
-
For storage, snap-freeze the supernatant in liquid nitrogen and store at -80°C.
-
Protocol 2: HPLC Method for this compound Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Visualizations
Caption: this compound degradation pathway.
Caption: Troubleshooting workflow for low SAG signal.
References
- 1. graphyonline.com [graphyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound normalizes intracellular glutathione content in cultured fibroblasts from patients with glutathione synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
Refining analytical methods to differentiate S-Acetylglutathione from reduced glutathione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for the differentiation of S-Acetylglutathione (SAG) from reduced glutathione (GSH).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in differentiating this compound (SAG) and reduced glutathione (GSH)?
A1: The primary challenges stem from their structural similarity. Both are tripeptides with the same core structure. The key difference is the acetyl group on the sulfur atom of SAG, which blocks the reactive thiol group present in GSH. Analytically, this leads to:
-
Co-elution in Chromatography: Their similar polarity can make separation on a single chromatographic column challenging.
-
Instability of GSH: GSH is prone to oxidation during sample preparation and analysis, which can lead to inaccurate quantification.[1]
-
Lack of Strong Chromophore: Neither molecule has a strong UV chromophore, often necessitating derivatization for sensitive UV detection.[2]
Q2: Which analytical techniques are best suited for separating SAG and GSH?
A2: High-Performance Liquid Chromatography (HPLC) coupled with either UV, fluorescence, or mass spectrometry (MS) detection is the most common and reliable approach.[3]
-
HPLC with UV/Fluorescence Detection: This method often requires pre- or post-column derivatization to enhance sensitivity and selectivity.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity and specificity, allowing for direct detection and differentiation based on mass-to-charge ratios and fragmentation patterns without the need for derivatization.[3][6][7]
Q3: How does the acetyl group on SAG affect its analytical behavior compared to GSH?
A3: The acetyl group significantly alters SAG's properties:
-
Increased Stability: SAG is more stable in plasma and during sample processing than GSH because the acetyl group protects the thiol from oxidation.[8][9]
-
Different Polarity: SAG is slightly less polar than GSH, which can be exploited for chromatographic separation.
-
Different Mass: SAG has a higher molecular weight (349.36 g/mol ) compared to GSH (307.32 g/mol ), allowing for clear differentiation by mass spectrometry.
Q4: Is derivatization necessary for the analysis of SAG and GSH?
A4:
-
For LC-MS/MS: Derivatization is generally not required for detection, but it can be used to stabilize GSH by capping the reactive thiol group with reagents like N-ethylmaleimide (NEM), thus preventing its oxidation during sample preparation.[6][10]
-
For HPLC-UV/Fluorescence: Derivatization is often necessary to introduce a chromophore or fluorophore for sensitive detection.[4][5]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution Between SAG and GSH Peaks | - Inappropriate mobile phase composition or pH.- Column losing efficiency.- Inadequate column chemistry. | - Optimize the mobile phase gradient and pH.- Use a longer column or a column with a smaller particle size.- Switch to a different stationary phase (e.g., C18, C8, Phenyl-Hexyl). |
| Peak Tailing (for either or both analytes) | - Secondary interactions with free silanol groups on the column.- Column overload.- Mismatched solvent strength between sample and mobile phase. | - Use an end-capped column.- Lower the mobile phase pH to suppress silanol activity.- Reduce the injection volume or dilute the sample.- Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Column degradation. | - Ensure the column is fully equilibrated before each run.- Use a column thermostat and freshly prepared mobile phase.- Replace the column if performance continues to decline. |
| Low Signal Intensity (UV Detection) | - Analyte concentration is below the detection limit.- Suboptimal detection wavelength.- On-column degradation. | - Implement a derivatization step to enhance UV absorbance.- Optimize the detection wavelength for the derivatized analytes.- Ensure sample stability in the chosen mobile phase. |
LC-MS/MS Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal/Ion Suppression | - Matrix effects from co-eluting endogenous compounds.- High salt concentration in the mobile phase. | - Improve sample clean-up (e.g., solid-phase extraction).- Adjust chromatography to separate analytes from the interfering matrix.- Use a stable isotope-labeled internal standard for each analyte.- Reduce or eliminate non-volatile salts from the mobile phase. |
| Inability to Differentiate SAG and GSH | - Insufficient mass resolution.- Co-elution leading to source competition. | - Ensure the mass spectrometer is properly calibrated and operating at sufficient resolution.- Optimize chromatographic separation to ensure baseline resolution of the two peaks. |
| GSH Degradation/SAG Hydrolysis | - Instability during sample preparation or storage.- In-source conversion. | - Keep samples on ice or at 4°C during preparation.- Use a thiol-capping agent like N-ethylmaleimide (NEM) for GSH.- Optimize ion source parameters (e.g., temperature, voltages) to minimize in-source reactions. |
Data Presentation
Table 1: Typical HPLC-UV Parameters for Glutathione Analysis (Adaptable for SAG)
| Parameter | Condition | Reference |
| Column | C18, 5 µm, 4.6 x 250 mm | [11] |
| Mobile Phase | Isocratic: 95% 25mM Phosphate Buffer (pH 2.7), 5% Methanol | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection | UV at 210 nm | [11] |
| Retention Time (GSH) | ~4.52 min | [11] |
| Linearity Range (GSH) | 10-200 µg/mL | [11] |
| LOD (GSH) | 20.7 µg/mL | [11] |
| LOQ (GSH) | 69.24 µg/mL | [11] |
Note: Due to its slightly lower polarity, this compound would be expected to have a longer retention time than GSH under these reverse-phase conditions.
Table 2: Typical LC-MS/MS Parameters for Glutathione Analysis (Adaptable for SAG)
| Parameter | Condition | Reference |
| Column | Hypercarb, 5 µm, 2.1 x 100 mm | [6] |
| Mobile Phase | Gradient elution with formic acid in water and acetonitrile | [6] |
| Detection Mode | Positive Ion Electrospray (ESI+) | [7] |
| Precursor Ion (GSH) | m/z 308.1 | [7] |
| Product Ions (GSH) | m/z 179.1, 162.1, 76.0 | [7] |
| Precursor Ion (SAG) | m/z 350 | [12] |
| Predicted Product Ions (SAG) | m/z 221 (loss of glutamic acid), m/z 179 (further loss of acetyl group), m/z 129 (pyroglutamic acid) | Predicted based on GSH fragmentation |
| LOD (GSH) | 0.4 µM | [6] |
| LOQ (GSH) | 1.5 µM | [6] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol is designed to minimize GSH oxidation and precipitate proteins.
-
Reagent Preparation:
-
Extraction Solvent: 1% Sulfosalicylic Acid (SSA) with 10 mM N-ethylmaleimide (NEM) in water. Prepare fresh and keep on ice.
-
-
Sample Collection:
-
For biological fluids (plasma, cell lysate), add 100 µL of sample to 400 µL of ice-cold Extraction Solvent.
-
-
Protein Precipitation:
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer to an autosampler vial for immediate analysis or store at -80°C.
-
Protocol 2: Suggested LC-MS/MS Method for Simultaneous Analysis
This method is a starting point and should be optimized for your specific instrumentation and sample matrix.
-
LC Conditions:
-
Column: C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-2 min, 2% B; 2-8 min, 2-50% B; 8-9 min, 50-95% B; 9-10 min, 95% B; 10-10.1 min, 95-2% B; 10.1-15 min, 2% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
GSH-NEM adduct: Monitor appropriate transition (e.g., m/z 433.3 -> 304.4).
-
SAG: Monitor transition m/z 350 -> 179 (or other optimized fragments).
-
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal intensity for both analytes.
-
Visualizations
Caption: Workflow for sample preparation and LC-MS/MS analysis of SAG and GSH.
Caption: Logical basis for differentiating GSH and SAG using analytical methods.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids | Semantic Scholar [semanticscholar.org]
- 3. Chromatographic and mass spectrometric analysis of glutathione in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. makewell.uk [makewell.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Simultaneous determination of reduced glutathione, glutathione disulphide and glutathione sulphonamide in cells and physiological fluids by isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
Strategies to prevent S-Acetylglutathione degradation during storage
Welcome to the technical support center for S-Acetylglutathione (SAG). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of SAG during storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability concerns.
Frequently Asked Questions (FAQs)
What are the primary factors that cause this compound (SAG) degradation?
This compound is susceptible to degradation through two primary pathways:
-
Hydrolysis: The acetyl group on the sulfur atom can be hydrolyzed, particularly in aqueous solutions and at non-neutral pH, yielding glutathione (GSH) and acetic acid.
-
Oxidation: The thiol group of the resulting GSH or SAG itself can be oxidized to form glutathione disulfide (GSSG) or other oxidized species, especially in the presence of oxygen, metal ions, and light.[1]
What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] Specific recommendations are:
-
Temperature: Recommended storage temperature is under 25°C; however, for long-term storage, -20°C is preferable.[4][5][6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidation.[5]
-
Light: Protect from light to prevent photodegradation.[1]
-
Moisture: As SAG is hygroscopic, minimize exposure to moisture.[3]
How stable is this compound in aqueous solutions?
This compound is not stable for extended periods in aqueous solutions. It is recommended to prepare solutions fresh for each experiment. A product information sheet from a supplier advises against storing aqueous solutions for more than one day.[6] The stability is influenced by pH, with a pH range of 5-7 being more favorable for related thiol compounds.[1]
Can I freeze solutions of this compound for later use?
While freezing can slow down degradation, it is generally not recommended for long-term storage of SAG solutions. If short-term storage is necessary, aliquot the solution into single-use vials and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][7]
Are there different forms of solid this compound with varying stability?
Yes, this compound can exist in different solid forms, such as amorphous and crystalline polymorphs, which exhibit different stability profiles. Crystalline forms have been shown to be significantly more stable than the amorphous form under accelerated stability conditions.[8]
Troubleshooting Guides
Issue 1: Discoloration or Clumping of Solid this compound
| Potential Cause | Troubleshooting Action |
| Moisture Absorption | Discard the product if significant clumping or discoloration is observed. To prevent this, allow the container to warm to room temperature before opening, and handle it in a low-humidity environment or a glove box.[3] |
| Oxidation | If the product has been exposed to air for an extended period, it may have oxidized. It is best to use a fresh, properly stored batch. For future use, consider flushing the container with an inert gas before sealing.[5] |
| Improper Storage Temperature | Storing at temperatures above the recommended range can accelerate degradation. Ensure the product is stored at the correct temperature. |
Issue 2: Decreased Potency or Inconsistent Results in Experiments
| Potential Cause | Troubleshooting Action |
| Degradation of Stock Solution | Prepare fresh stock solutions for each experiment. Avoid storing aqueous solutions of SAG, even for short periods.[6] |
| Improper Handling of Solid | Minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and reseal the container tightly.[3] |
| Degradation of Solid Compound | If the solid material has been stored improperly (e.g., exposed to light, moisture, or high temperatures), it may have degraded. Use a new, properly stored batch of SAG. |
Issue 3: Precipitation in this compound Solutions
| Potential Cause | Troubleshooting Action |
| Low Solubility | The solubility of SAG in PBS at pH 7.2 is approximately 1 mg/ml.[4] If you are trying to prepare a more concentrated solution, precipitation may occur. Try preparing a more dilute solution or using a different solvent system if your experimental design allows. |
| Formation of Degradation Products | The formation of oxidized species like GSSG could potentially lead to precipitation. Ensure you are using high-purity water and deoxygenated buffers to minimize oxidation. |
Data on this compound Stability
Table 1: Accelerated Stability of Different Solid Forms of this compound at 50°C
| Solid Form | Time (Months) | Total Impurities (%) | Single Impurities (%) | GSH (%) | GSSG (%) | SAG Assay Value (%) |
| Amorphous | 0 | 1.4 | 0.4 | 1.0 | 2.5 | 95.1 |
| 1 | 2.5 | 0.7 | 1.5 | 3.0 | 93.0 | |
| 3 | 4.8 | 1.2 | 2.5 | 4.5 | 88.2 | |
| 6 | 8.2 | 2.1 | 4.0 | 6.8 | 81.0 | |
| Crystalline Form A | 0 | 0.8 | 0.2 | 0.5 | 1.8 | 96.9 |
| 1 | 1.0 | 0.3 | 0.6 | 1.9 | 96.5 | |
| 3 | 1.5 | 0.4 | 0.8 | 2.2 | 95.5 | |
| 6 | 2.5 | 0.6 | 1.2 | 2.8 | 93.5 | |
| Crystalline Form B | 0 | 0.5 | 0.1 | 0.3 | 0.8 | 98.4 |
| 1 | 0.6 | 0.1 | 0.4 | 0.9 | 98.1 | |
| 3 | 0.9 | 0.2 | 0.5 | 1.2 | 97.4 | |
| 6 | 1.5 | 0.3 | 0.7 | 1.6 | 96.2 |
Data adapted from patent WO2015067708A1.[8]
Table 2: Excipient Compatibility (Inferred from Acetylcysteine Studies)
Disclaimer: The following data is based on studies with acetylcysteine, a structurally related thiol compound. While it can provide guidance, specific compatibility testing for this compound is recommended.
| Excipient | Compatibility | Notes |
| Microcrystalline Cellulose (Avicel PH 101) | Compatible | [2] |
| Sodium Carboxymethylcellulose | Compatible | [2] |
| Amorphous Silicon Dioxide (Aerosil) | Compatible | [2] |
| PVP (Polyvinylpyrrolidone) | Compatible | [2] |
| Cross-linked PVP (Polyplasdone XL) | Compatible | [2] |
| Corn Starch | Potential Interaction | Decreased thermal stability of acetylcysteine.[2] |
| Saccharose | Potential Interaction | Decreased thermal stability of acetylcysteine.[2] |
| Magnesium Stearate | Potential Interaction | Decreased thermal stability of acetylcysteine.[2] |
| Lactose | Interaction Observed | Decreased thermal stability of acetylcysteine.[2] |
| PEG 4000 and 6000 | Interaction Observed | Degradation of acetylcysteine at high temperature and humidity.[2] |
| Glycine | Interaction Observed | Degradation of acetylcysteine at high temperature and humidity.[2] |
| Adipic Acid | Interaction Observed | [2] |
| Saccharin Sodium | Interaction Observed | Degradation of acetylcysteine at high temperature and humidity.[2] |
Experimental Protocols
Protocol 1: Example of a Stability-Indicating HPLC Method for this compound
This protocol is a starting point for developing a stability-indicating HPLC method for SAG, based on methods for glutathione and related compounds.[9][10][11][12]
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-25 min: 50% to 5% B
-
25-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve SAG in Solvent A to a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Study: To confirm the method is stability-indicating, expose SAG solutions to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products and ensure they are separated from the parent peak.
Protocol 2: General Lyophilization Cycle for Peptides/Thiols (Adaptable for SAG)
This is a general protocol that can be adapted for the lyophilization of this compound to enhance its long-term stability.[5][13][14]
-
Formulation: Dissolve SAG in a suitable buffer (e.g., low concentration phosphate buffer, pH 5-6) containing a lyoprotectant (e.g., trehalose or sucrose).
-
Freezing:
-
Cool the shelves to -40°C.
-
Hold for 2-3 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum of 100-200 mTorr.
-
Increase the shelf temperature to -10°C and hold for 24-48 hours, or until all ice has sublimated.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C.
-
Hold for 6-12 hours to remove residual moisture.
-
-
Stoppering and Sealing: Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum. Crimp seal the vials immediately upon removal from the lyophilizer.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for a typical stability study of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compatibility study between acetylcysteine and some commonly used tablet excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. genscript.com [genscript.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WO2015067708A1 - Crystalline forms of s-acetyl glutathione, their preparations and uses in pharmaceutical and nutraceutical formulations - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An isocratic HPLC-UV analytical procedure for assessment of glutathione and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. verifiedpeptides.com [verifiedpeptides.com]
Improving the yield and purity of synthesized S-Acetylglutathione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized S-Acetylglutathione (SAG).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Why is the yield of my this compound synthesis unexpectedly low?
Low yields can result from several factors throughout the synthetic process. Consider the following potential causes and solutions:
-
Incomplete Reaction: The acetylation of glutathione (GSH) may not have gone to completion.
-
Solution: Ensure the molar excess of the acetylating agent is sufficient. For methods using acetic anhydride, a molar excess of around 40% is recommended.[1] For syntheses involving catalysts like CoCl₂, ensure the catalyst is active and used in the correct concentration.[2][3]
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Maintain the recommended reaction temperature. For the acetic anhydride method, the reaction should be carried out at room temperature or below (below 25°C), with cooling as needed.[1]
-
-
Product Loss During Work-up and Purification: this compound can be lost during extraction, washing, and crystallization steps.
-
Hydrolysis of this compound: The acetyl group of SAG can be hydrolyzed back to glutathione, especially under non-optimal pH conditions or during prolonged exposure to aqueous environments.[4][6]
-
Solution: During work-up, it is advisable to work expeditiously and, where possible, at reduced temperatures. For methods that require pH adjustment, it is important to control this carefully. For instance, in one described method, the reaction system is adjusted to a slightly acidic pH (around 4.0) to precipitate the product.[7]
-
Issue 2: Presence of Impurities in the Final Product
What are the common impurities in this compound synthesis and how can I remove them?
The most common impurities are unreacted starting materials and side products formed during the reaction or work-up.
-
Glutathione Disulfide (GSSG): This is a prevalent impurity formed by the oxidation of unreacted glutathione or from the hydrolysis of this compound followed by oxidation.[4][6]
-
Identification: GSSG can be detected by HPLC analysis.
-
Removal: Careful crystallization is the most effective way to remove GSSG. The choice of crystallization conditions can influence the level of GSSG in the final product.[4][6] It has been noted that the formation of certain polymorphic forms of SAG can be associated with higher GSSG content.[6]
-
-
Unreacted Glutathione (GSH): Incomplete acetylation will result in the presence of the starting material in the final product.
-
Identification: GSH can be identified by HPLC.
-
Removal: Recrystallization can effectively separate SAG from the more polar GSH.
-
-
Residual Solvents and Reagents: Acetic acid and other solvents used in the synthesis and purification may be present in the final product.
-
Identification: Residual solvents can be detected by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Removal: Proper drying of the crystallized product, for instance under vacuum, is crucial for removing residual solvents.
-
-
N-acetylated Byproducts: Although S-acetylation is generally favored under acidic conditions, some N-acetylation of the glutamate or glycine residues of glutathione can occur.
-
Identification: These byproducts may be identified by mass spectrometry or NMR.
-
Removal: Chromatographic purification methods, such as column chromatography, may be necessary to separate these closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis method for this compound offers the best yield and purity?
Several methods for synthesizing this compound have been reported. A one-step synthesis using CoCl₂ as a catalyst in a DMF-TFA mixed solvent has been described to achieve a high yield of 91% and a purity of 99.7%.[2][3] Another method utilizing acetic anhydride and perchloric acid reports a yield of around 70%.[1] A process employing a mixture of acetonitrile and water has also been developed to provide high yield and purity, with one example achieving a 90% yield and 96.5% purity.[7] The choice of method may depend on the available resources, scale of the synthesis, and desired purity profile.
Q2: What is the optimal method for purifying crude this compound?
Crystallization is the most commonly reported and effective method for purifying this compound.[1][4][5] The selection of the solvent system is critical. Mixtures of water with acetone, ethanol, or methanol are frequently used.[4][5] The conditions under which crystallization is initiated, such as the timing of the addition of a non-solvent, can influence the crystalline form of the product and its purity.[4]
Q3: What are the recommended storage conditions for this compound?
This compound is more stable than glutathione.[8][9] For long-term storage, it should be kept as a crystalline solid at -20°C, under which conditions it is stable for at least four years.[8] Aqueous solutions of this compound are less stable and it is not recommended to store them for more than one day.[8]
Q4: How does pH affect the stability of this compound during synthesis and work-up?
Q5: Can I use column chromatography to purify this compound?
While crystallization is the most cited purification method, column chromatography can be a viable alternative, especially for removing impurities with similar solubility profiles. Given the polar nature of this compound, normal-phase chromatography on silica gel with a polar mobile phase, or reverse-phase chromatography could be explored. Affinity chromatography on Glutathione Sepharose is used for the purification of GST-tagged proteins and is not directly applicable to the purification of this compound itself.[10]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Key Reagents | Solvent System | Reported Yield | Reported Purity | Reference |
| Catalytic One-Step Synthesis | Glutathione, CoCl₂ (catalyst) | DMF-TFA | 91% | 99.7% | [2][3] |
| Acetic Anhydride Method | Glutathione, Acetic Anhydride, Perchloric Acid | Acetic Acid | ~70% | Not specified | [1] |
| Acetonitrile/Water Method | Glutathione, Acetylating Agent | Acetonitrile/Water | 83-90% | 96.0-96.5% | [7] |
Experimental Protocols
Protocol 1: Catalytic One-Step Synthesis of this compound
This protocol is based on the efficient one-step synthesis described in the literature.[2][3]
-
Reaction Setup: In a suitable reaction vessel, dissolve glutathione in a mixed solvent of dimethylformamide (DMF) and trifluoroacetic acid (TFA).
-
Catalyst Addition: Add a catalytic amount of cobalt(II) chloride (CoCl₂).
-
Acetylation: Add the acetylating agent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC until the consumption of glutathione is complete.
-
Work-up: Upon completion, process the reaction mixture to remove the catalyst and solvents. This may involve precipitation and filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., water-acetone) to obtain this compound of high purity.
Protocol 2: Purification of this compound by Recrystallization
This protocol is a general guideline for the recrystallization of this compound.[4][5]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as hot water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. The addition of a non-solvent (e.g., acetone, ethanol) can be used to induce crystallization. The point at which the non-solvent is added can affect the crystalline form.
-
Crystal Growth: For optimal crystal formation, allow the solution to stand undisturbed for several hours or overnight, possibly at a reduced temperature (e.g., in a refrigerator).
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold non-solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals under vacuum to remove residual solvents.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Conversion of this compound to Glutathione within the cell.
References
- 1. US2760956A - Production of s-acetyl glutathione - Google Patents [patents.google.com]
- 2. S-Acetyl-L-glutathione:Preparation; Benefits and Side effects_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2015067708A1 - Crystalline forms of s-acetyl glutathione, their preparations and uses in pharmaceutical and nutraceutical formulations - Google Patents [patents.google.com]
- 6. US20160272677A1 - Process for the preparation of different crystalline forms of s-acetyl glutathione, and their uses in pharmaceutical and nutraceutical formulations - Google Patents [patents.google.com]
- 7. CN104072577A - Method for preparing S-acetyl-L-glutathione - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. makewell.uk [makewell.uk]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Validation & Comparative
A Comparative Analysis of S-Acetylglutathione and Liposomal Glutathione Bioavailability
For researchers, scientists, and drug development professionals, understanding the oral bioavailability of different glutathione formulations is paramount for therapeutic innovation. This guide provides an objective comparison of two popular enhanced-bioavailability forms of glutathione: S-Acetylglutathione (SAG) and liposomal glutathione. The following sections detail available quantitative data, the experimental protocols used to obtain this data, and visual representations of metabolic pathways and experimental workflows.
Glutathione (GSH) is a critical intracellular antioxidant, but its oral delivery is hampered by poor absorption and degradation in the gastrointestinal tract.[1] To overcome these limitations, various formulations have been developed, with this compound and liposomal glutathione being two of the most prominent. This compound is a prodrug of GSH, with an acetyl group attached to the sulfur atom, which is thought to increase its stability and cellular uptake.[2] Liposomal glutathione encapsulates GSH within lipid bilayers, designed to protect it from degradation and facilitate its absorption.[3][4] This guide synthesizes the current scientific evidence on the bioavailability of these two formulations.
Quantitative Bioavailability Data
Table 1: Pharmacokinetic Parameters of Plasma Glutathione after a Single Oral Dose of this compound (SAG) vs. Standard Glutathione (GSH)
| Parameter | This compound (SAG) | Standard Glutathione (GSH) |
| Cmax (μmol/L) | 1.97 ± 0.68 | 1.55 ± 0.52 |
| AUC0-t (μmol·h/L) | 6.46 ± 2.19 | 4.88 ± 2.01 |
| Tmax (h) | 1.5 (median) | 1.5 (median) |
Data sourced from a single-dose, randomized, open-label, two-sequence, two-period, cross-over clinical trial in healthy volunteers.[1]
Experimental Protocols
The following are summaries of the methodologies employed in key studies investigating the bioavailability of this compound and liposomal glutathione.
This compound Bioavailability Study Protocol
This protocol is based on a single-center, single-dose, randomized, open-label, two-sequence, two-period, cross-over clinical trial.[1]
-
Participants: Healthy adult volunteers.
-
Study Design: A randomized, cross-over design where each participant received a single oral dose of this compound and a single oral dose of standard glutathione, separated by a washout period.
-
Dosage: A single oral dose of 3.494 g of this compound or 3.5 g of standard glutathione.
-
Blood Sampling: Venous blood samples were collected at baseline (pre-dose) and at multiple time points up to 24 hours post-administration.
-
Analytical Method: Plasma levels of glutathione were quantified using a validated Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters calculated were the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
Liposomal Glutathione Bioavailability Study Protocol
This protocol is based on a pilot clinical study of oral liposomal glutathione administration.[5]
-
Participants: Healthy adult volunteers.
-
Study Design: Participants were administered either a low dose or a high dose of liposomal glutathione daily for one month.
-
Dosage: 500 mg or 1000 mg of liposomal glutathione per day.
-
Blood Sampling: Blood samples were collected at baseline and after 1, 2, and 4 weeks of supplementation.
-
Analytical Method: Glutathione levels were measured in whole blood, erythrocytes, plasma, and peripheral blood mononuclear cells (PBMCs) using methods such as HPLC with electrochemical detection.
-
Outcome Measures: The primary outcomes were the changes in glutathione concentrations in different blood compartments from baseline.
Visualizing the Pathways and Processes
To better understand the mechanisms of absorption and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed absorption pathways of this compound and liposomal glutathione.
Caption: Experimental workflow for a crossover bioavailability study.
Conclusion
Both this compound and liposomal glutathione represent significant advancements over conventional oral glutathione supplements. The available evidence suggests that both formulations can increase systemic glutathione levels, although the precise mechanisms and relative efficiencies are still under investigation. The this compound study provides clear pharmacokinetic data demonstrating its superiority over standard glutathione. While the liposomal glutathione studies show promising results in elevating glutathione stores, a lack of standardized single-dose pharmacokinetic data makes direct comparison challenging.
For the scientific and drug development community, this highlights a critical need for well-designed, head-to-head clinical trials that directly compare the bioavailability of this compound and liposomal glutathione using standardized methodologies. Such studies would provide the definitive data required to guide the selection and development of the most effective oral glutathione formulations for therapeutic applications.
References
- 1. graphyonline.com [graphyonline.com]
- 2. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 3. esliteglutathione.com [esliteglutathione.com]
- 4. S-Acetyl L Glutathione vs. Liposomal Glutathione: Which Reigns Supreme? | Optimal Circadian Health [optimalcircadianhealth.com]
- 5. Oral supplementation with liposomal glutathione elevates body stores of glutathione and markers of immune function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of S-Acetylglutathione and Other Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of S-Acetylglutathione (SAG) against other prominent thiol-containing compounds: Glutathione (GSH), N-Acetylcysteine (NAC), and Cysteine. This document synthesizes available data to offer an objective comparison, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to Thiol Antioxidants
Thiols are a class of organic compounds containing a sulfhydryl (-SH) group, which endows them with potent antioxidant properties. They play a crucial role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS) and participating in various enzymatic and non-enzymatic antioxidant systems. Glutathione is considered the master antioxidant in the body; however, its oral bioavailability is limited. This has led to the development and investigation of more stable and readily absorbed forms, such as this compound, and precursors like N-Acetylcysteine.
Comparative Antioxidant Capacity
A direct, side-by-side quantitative comparison of the antioxidant capacity of this compound with Glutathione, N-Acetylcysteine, and Cysteine using standardized assays like DPPH and ABTS is not extensively available in published literature. The primary advantage of SAG lies in its enhanced bioavailability and ability to increase intracellular glutathione levels more effectively than oral glutathione supplementation. While NAC also serves as a precursor to boost glutathione synthesis, SAG is a derivative of glutathione itself.
The following table summarizes available data on the antioxidant capacity of these thiols. It is important to note that the IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Assay | IC50 Value (µg/mL) | Source |
| This compound | DPPH | Data not available | - |
| ABTS | Data not available | - | |
| Glutathione | DPPH | ~11.63 (in acetone) | [1] |
| ABTS | ~15.93 (in buffer) | [1] | |
| N-Acetylcysteine | DPPH | Data not available | - |
| ABTS | Data not available | - | |
| Cysteine | DPPH | ~8.49 x 10⁻³ (µmol/mL) | [2] |
| ABTS | 0.05 (mg/mL) | [3] |
Note: IC50 is the concentration of an antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.
Mechanism of Action: The this compound Advantage
This compound is a modified form of glutathione where an acetyl group is attached to the sulfur atom of the cysteine residue. This structural modification is key to its enhanced stability and bioavailability. When ingested, the acetyl group protects the glutathione molecule from degradation by digestive enzymes, allowing it to be absorbed intact into the bloodstream and subsequently taken up by cells. Inside the cell, the acetyl group is cleaved, releasing active glutathione.
Signaling Pathway: Nrf2 Activation
The antioxidant effects of many compounds, including precursors to glutathione, are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Caption: Nrf2 signaling pathway activation by oxidative stress.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test samples (this compound, Glutathione, N-Acetylcysteine, Cysteine)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test samples and positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Assay:
-
Add a defined volume of the sample solution to a well of a 96-well plate or a cuvette.
-
Add an equal volume of the DPPH working solution.
-
For the blank, use the solvent instead of the sample solution.
-
Mix thoroughly.
-
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of % inhibition against sample concentration.
Caption: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test samples (this compound, Glutathione, N-Acetylcysteine, Cysteine)
-
Positive control (e.g., Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the test samples and positive control in the appropriate solvent to prepare a series of concentrations.
-
Assay:
-
Add a small volume of the sample solution to a well or cuvette.
-
Add a larger volume of the ABTS•+ working solution.
-
For the blank, use the solvent instead of the sample solution.
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The IC50 value is determined from a plot of % inhibition against sample concentration.
Conclusion
While direct comparative data on the free radical scavenging activity of this compound is limited, its primary advantage lies in its superior bioavailability and ability to efficiently elevate intracellular glutathione levels. This mechanism suggests a potent indirect antioxidant effect by replenishing the body's primary endogenous antioxidant. N-Acetylcysteine also functions as a crucial precursor for glutathione synthesis. Further research involving direct comparative studies using standardized antioxidant assays is necessary to fully elucidate the relative free radical scavenging capacities of these important thiol compounds. The provided experimental protocols can serve as a foundation for such future investigations.
References
- 1. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Neuroprotective Potential of S-Acetylglutathione in a Parkinson's Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S-Acetylglutathione (SAG) and other promising neuroprotective agents—N-Acetylcysteine (NAC) and Coenzyme Q10 (CoQ10)—in preclinical models of Parkinson's disease (PD). The objective is to furnish researchers with a comprehensive overview of the existing experimental data to inform future research and development endeavors. While direct comparative studies are limited, this guide collates available data to facilitate an indirect comparison and highlights the methodologies for evaluating neuroprotective efficacy.
Introduction to Neuroprotection in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms. A key pathological mechanism implicated in this neuronal death is oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. Glutathione (GSH), the most abundant endogenous antioxidant in the brain, is found to be depleted in the substantia nigra of PD patients, making its replenishment a promising therapeutic strategy.
This compound (SAG) is a cell-permeable form of glutathione that can cross the blood-brain barrier, offering a potential advantage over direct glutathione supplementation. This guide explores the evidence for its neuroprotective effects and compares it with two other well-studied neuroprotective candidates:
-
N-Acetylcysteine (NAC): A precursor to cysteine, which is the rate-limiting amino acid for glutathione synthesis.
-
Coenzyme Q10 (CoQ10): A vital component of the mitochondrial electron transport chain and a potent antioxidant.
Comparative Efficacy in Preclinical Parkinson's Disease Models
The most widely used preclinical models to study PD are the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxin-based models. These toxins selectively destroy dopaminergic neurons, mimicking the pathology of PD.
This compound (SAG)
Direct, quantitative evidence for the neuroprotective effects of SAG in 6-OHDA or MPTP models of Parkinson's disease is currently limited in the readily available scientific literature. However, its mechanism of action is predicated on its ability to replenish intracellular glutathione levels. A co-drug of N-acetyl-cysteine and cysteamine, which are precursors to glutathione, has been shown to activate the Nrf2 pathway, a key regulator of antioxidant responses, including glutathione synthesis[1]. This suggests a plausible mechanism by which SAG could confer neuroprotection. Further research is critically needed to generate robust quantitative data on SAG's efficacy in these established PD models.
N-Acetylcysteine (NAC)
NAC has been more extensively studied, with several reports demonstrating its neuroprotective effects in both in vitro and in vivo models of PD.
Table 1: Summary of Neuroprotective Effects of N-Acetylcysteine (NAC) in Parkinson's Disease Models
| Model | Treatment | Key Findings | Reference |
| In Vitro (SH-SY5Y cells) | NAC + 6-OHDA | Maintained cell proliferation, decreased apoptosis, increased dopamine release, and protected against 6-OHDA-induced dysregulation of TH, VMAT2, and α-synuclein.[2][3][4] | Multiple |
| In Vivo (6-OHDA Rat Model) | NAC | Restored dopamine transporter (DAT) levels and ameliorated motor deficits.[5] | [5] |
| In Vivo (MPTP Mouse Model) | NAC | Prevented the loss of tyrosine hydroxylase-positive neurons.[6] | [6] |
Coenzyme Q10 (CoQ10)
CoQ10 has also been the subject of numerous preclinical studies, demonstrating its potential to protect dopaminergic neurons from neurotoxic insults.
Table 2: Summary of Neuroprotective Effects of Coenzyme Q10 (CoQ10) in Parkinson's Disease Models
| Model | Treatment | Key Findings | Reference |
| In Vivo (MPTP Mouse Model) | CoQ10 (200 mg/kg/day) | Attenuated the loss of striatal dopamine by 37% and increased the density of tyrosine hydroxylase-immunoreactive fibers by 62% compared to MPTP alone.[7] | [7] |
| In Vivo (Chronic MPTP Mouse Model) | CoQ10 in diet | Provided neuroprotection against dopamine depletion and loss of tyrosine hydroxylase neurons.[8][9] | [8][9] |
| In Vivo (6-OHDA Rat Model) | Intrastriatal CoQ10 | Dramatically decreased asymmetric rotations and was more effective than oral administration at a much lower dose.[10][11] | [10][11] |
Experimental Protocols
To facilitate the design of future comparative studies, this section provides detailed methodologies for key experiments used to validate neuroprotective agents in a Parkinson's disease model.
6-Hydroxydopamine (6-OHDA) Lesioning in Rats
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a significant loss of dopaminergic neurons.
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Injection Site Identification: Locate the injection coordinates for the MFB relative to bregma (e.g., Anteroposterior: -2.2 mm; Mediolateral: +1.5 mm; Dorsoventral: -7.8 mm from the dura).
-
Neurotoxin Preparation: Prepare a solution of 6-OHDA hydrochloride in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 8 µg of 6-OHDA in 4 µL.
-
Injection: Slowly infuse the 6-OHDA solution into the MFB using a microsyringe pump at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care. Allow the animals to recover for at least two weeks before behavioral testing to ensure the lesion has fully developed.
Behavioral Assessment: Rotarod Test
The rotarod test is used to assess motor coordination and balance.
-
Habituation: For 2-3 days prior to testing, train the rats on the rotarod at a constant, low speed (e.g., 5 rpm) for 5 minutes each day to acclimate them to the apparatus.
-
Testing Protocol:
-
Accelerating Rotarod: Place the rat on the rotating rod, which then accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Fixed Speed Rotarod: Test the rats at a series of fixed speeds (e.g., 10, 20, 30 rpm) for a maximum duration (e.g., 120 seconds) at each speed.
-
-
Data Collection: Record the latency to fall from the rod for each trial. Typically, each animal undergoes 3-5 trials per testing session with an inter-trial interval of at least 15 minutes.
-
Analysis: Compare the average latency to fall between the different treatment groups and the vehicle-treated control group.
Neurochemical Analysis: Dopamine Measurement by HPLC
This protocol outlines the measurement of dopamine and its metabolites in striatal tissue using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Tissue Dissection: At the end of the experiment, euthanize the animals and rapidly dissect the striata on an ice-cold surface.
-
Homogenization: Homogenize the tissue samples in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins.
-
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
The mobile phase typically consists of a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
-
Dopamine and its metabolites are separated based on their retention times and quantified by comparing their peak areas to those of known standards.
-
-
Data Normalization: Express the results as ng of dopamine per mg of tissue wet weight.
Histological Analysis: Tyrosine Hydroxylase Immunohistochemistry
This protocol is for the visualization and quantification of dopaminergic neurons in the substantia nigra.
-
Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Sectioning: Cut coronal sections (e.g., 30-40 µm thick) through the substantia nigra using a cryostat or a freezing microtome.
-
Immunostaining:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Block non-specific binding with a solution containing normal serum (e.g., goat or donkey serum) and a detergent (e.g., Triton X-100) in PBS.
-
Incubate the sections with a primary antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis (e.g., rabbit anti-TH), overnight at 4°C.
-
Wash the sections and incubate with an appropriate biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.
-
Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Quantification: Use stereological methods (e.g., the optical fractionator) to obtain an unbiased estimate of the total number of TH-positive neurons in the substantia nigra pars compacta.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Mechanism of this compound
SAG is believed to exert its neuroprotective effects primarily by increasing intracellular glutathione levels, thereby bolstering the cell's antioxidant capacity and mitigating oxidative stress. A key pathway involved in the regulation of glutathione synthesis is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.
Caption: Proposed mechanism of SAG-mediated neuroprotection via glutathione replenishment and Nrf2 pathway activation.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical experimental workflow for comparing the neuroprotective efficacy of SAG with other compounds in a 6-OHDA rat model of Parkinson's disease.
Caption: A streamlined workflow for a preclinical comparative study of neuroprotective agents in a PD model.
Conclusion
The available evidence suggests that both N-Acetylcysteine and Coenzyme Q10 show promise as neuroprotective agents in preclinical models of Parkinson's disease by mitigating oxidative stress and protecting dopaminergic neurons. This compound, as a direct precursor to intracellular glutathione, represents a highly promising therapeutic candidate. However, there is a clear need for rigorous preclinical studies to generate quantitative data on its efficacy in established Parkinson's disease models. Such studies, ideally including direct comparisons with other glutathione-replenishing strategies like NAC, are essential to validate its neuroprotective potential and guide its translation into clinical development. The experimental protocols and workflows outlined in this guide provide a framework for conducting such crucial research.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. N-acetylcysteine increases dopamine release and prevents the deleterious effects of 6-OHDA on the expression of VMAT2, α-synuclein, and tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. N-Acetylcysteine Treatment May Compensate Motor Impairments through Dopaminergic Transmission Modulation in a Striatal 6-Hydroxydopamine Parkinson's Disease Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive effect of antioxidants in MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coenzyme Q10 attenuates the 1-methyl-4-phenyl-1,2,3,tetrahydropyridine (MPTP) induced loss of striatal dopamine and dopaminergic axons in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of coenzyme Q10 (CoQ10) and reduced CoQ10 in the MPTP model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intrastriatal administration of coenzyme Q10 enhances neuroprotection in a Parkinson’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Oral Glutathione Challenge: A Head-to-Head In Vivo Comparison of S-Acetylglutathione and Glutathione Ethyl Ester
For researchers, scientists, and drug development professionals, the quest for an effective oral glutathione (GSH) delivery system is a significant challenge. Direct oral administration of GSH is largely ineffective due to enzymatic degradation in the gut. To overcome this, prodrugs such as S-Acetylglutathione (SAG) and Glutathione Ethyl Ester (GSH-EE) have been developed. This guide provides an objective, data-driven comparison of these two prominent GSH prodrugs based on available in vivo experimental evidence.
While both SAG and GSH-EE are designed to increase intracellular GSH levels, a direct head-to-head in vivo comparative study evaluating their relative bioavailability and efficacy under the same experimental conditions is notably absent in the current scientific literature. This guide, therefore, presents a parallel comparison based on individual in vivo studies to inform research and development decisions.
Mechanism of Action: Bypassing the Barriers
Both SAG and GSH-EE are structurally modified forms of glutathione that protect the molecule from degradation and facilitate its entry into cells.
This compound (SAG) features an acetyl group attached to the sulfur atom of cysteine. This modification shields the thiol group from oxidation and prevents breakdown in the digestive tract.[1] Once absorbed and inside the cell, the acetyl group is cleaved by intracellular thioesterases, releasing the active glutathione molecule.[2]
Glutathione Ethyl Ester (GSH-EE) has an ethyl ester group attached to the carboxyl group of the glycine residue. This increases the lipophilicity of the glutathione molecule, allowing it to be taken up by cells more readily than GSH itself.[3] Intracellular esterases then hydrolyze the ethyl ester, liberating functional glutathione.[4]
In Vivo Performance: A Comparative Overview
The following tables summarize key findings from in vivo studies on SAG and GSH-EE. It is important to note that these studies were conducted under different protocols and in different animal models, precluding a direct comparison of the quantitative data.
This compound (SAG) In Vivo Data
| Study Focus | Animal Model | Key Findings | Reference |
| Bioavailability | Humans | Oral SAG administration resulted in a higher rate and extent of GSH absorption in plasma compared to oral GSH. SAG itself was not quantifiable in plasma, indicating rapid deacetylation. | [2][5][6] |
| Antiviral Efficacy | Mice (HSV-1 infection) | SAG, but not GSH, significantly decreased mortality rates in HSV-1 infected mice. | [7] |
| Hepatoprotection | Mice (CCl4-induced liver injury) | Oral SAG (30 mg/kg for 8 weeks) restored hepatic GSH levels, reduced oxidative stress markers (GSSG, lipid peroxidation, ROS), and attenuated inflammation and fibrosis. | [8][9][10] |
Glutathione Ethyl Ester (GSH-EE) In Vivo Data
| Study Focus | Animal Model | Key Findings | Reference |
| Bioavailability & Tissue Distribution | Mice | Intraperitoneal and oral administration increased cellular GSH levels in the liver, kidney, spleen, pancreas, and heart. | [4][11] |
| Bioavailability | Rats | Oral administration of GSH-EE resulted in a delayed release of cysteine and GSH compared to oral GSH, with low concentrations of the ester found in plasma and liver. | [4] |
| Exercise-Induced Oxidative Stress | Mice | Both GSH and GSH-EE improved endurance and prevented muscle lipid peroxidation. GSH-EE showed a smaller exercise-induced decrease in kidney GSH compared to GSH. | [12] |
| Airway Hyper-responsiveness | Mice (Asthma model) | GSH-EE supplementation prevented airway hyper-responsiveness, likely by serving as a precursor for GSH biosynthesis and protecting sulfhydryl groups. |
Experimental Protocols
Detailed methodologies from key cited experiments are provided below to facilitate replication and further investigation.
This compound Bioavailability Study in Humans
-
Study Design: Single-dose, randomized, open-label, two-sequence, two-period, cross-over bioavailability study.
-
Subjects: 18 healthy male and female volunteers.
-
Intervention: Subjects received a single oral dose of either this compound or Glutathione.
-
Sampling: Blood samples were collected at different time intervals within 24 hours of oral administration.
-
Analysis: Plasma levels of GSH, SAG, γ-glutamyl-cysteine, and cysteinyl-glycine were determined by UPLC/MS.[2]
Glutathione Ethyl Ester Tissue Distribution Study in Mice
-
Study Design: In vivo tissue distribution analysis.
-
Subjects: Male Swiss-Webster mice.
-
Intervention: Mice were administered 35S-labeled GSH-EE via intraperitoneal injection or oral gavage.
-
Sampling: Liver, kidney, spleen, pancreas, and heart tissues were collected.
-
Analysis: The levels of 35S-labeled glutathione in the tissues were measured to determine uptake and conversion.[4][11]
This compound Hepatoprotection Study in Mice
-
Study Design: Carbon tetrachloride (CCl4)-induced liver injury model.
-
Subjects: Mice.
-
Intervention: Liver injury was induced by intraperitoneal injections of CCl4 (1 mL/kg, diluted 1:10 in olive oil) twice a week for eight consecutive weeks. One group of mice also received oral SAG (30 mg/kg) for the 8-week duration.
-
Analysis: Liver tissues were analyzed for GSH and GSSG levels, superoxide dismutase (SOD) activity, glutathione peroxidase (GPx) activity, lipid peroxidation, H2O2, and ROS levels. Inflammatory markers (TNF-α, IL-6, MCP-1, IL-1β) were measured in serum and liver. Histopathological analysis was performed to assess fibrosis and collagen deposition.[8][9]
Signaling Pathways and Therapeutic Effects
In a model of liver injury, SAG administration was shown to restore the levels of key antioxidant proteins including Nrf2, HO-1, and NQO-1.[8] The Nrf2 pathway is a critical regulator of the cellular antioxidant response. SAG also demonstrated anti-inflammatory effects by suppressing the TLR4/NF-κB signaling pathway.[8][10]
For GSH-EE, its therapeutic effect in a mouse model of asthma was associated with an increase in γ-glutamylcysteine synthetase (γ-GCS) activity, a key enzyme in GSH synthesis.
Conclusion
Both this compound and Glutathione Ethyl Ester represent viable strategies for elevating intracellular glutathione levels in vivo, overcoming the limitations of oral GSH supplementation. The available evidence suggests that both compounds are effectively absorbed and converted to glutathione, leading to therapeutic benefits in various animal models of disease.
However, the lack of direct comparative in vivo studies makes it challenging to definitively declare one as superior to the other in terms of bioavailability and efficacy. Future research should focus on head-to-head comparisons of SAG and GSH-EE in relevant animal models to provide a clearer understanding of their relative pharmacological profiles. Such studies will be invaluable for guiding the development of next-generation glutathione-based therapeutics.
References
- 1. hormonesynergy.com [hormonesynergy.com]
- 2. Disposition of glutathione monoethyl ester in the rat: glutathione ester is a slow release form of extracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of oral glutathione monoethyl ester and glutathione on circulating and hepatic sulfhydrils in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-Acetyl L Glutathione vs. Liposomal Glutathione: Which Reigns Supreme? | Optimal Circadian Health [optimalcircadianhealth.com]
- 6. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 7. esliteglutathione.com [esliteglutathione.com]
- 8. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathone and glutathione ethyl ester supplementation of mice alter glutathione homeostasis during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Analytical Techniques for S-Acetylglutathione Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of S-Acetylglutathione (SAG), a crucial intracellular antioxidant and a promising therapeutic agent, is paramount for advancing research and drug development. A variety of analytical techniques are available for this purpose, each with its own set of strengths and limitations. This guide provides an objective comparison of the most common methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometric/Enzymatic Assays—supported by experimental data to aid researchers in selecting the most appropriate technique for their needs.
Comparative Analysis of Analytical Techniques
The performance of different analytical methods for the quantification of glutathione (GSH) and its derivatives, like this compound, can be evaluated based on several key validation parameters. While direct cross-validation studies for SAG are limited, data from comparative studies on GSH and its oxidized form (GSSG) provide valuable insights. The following table summarizes the performance characteristics of HPLC and LC-MS/MS for the analysis of GSH and GSSG, which are structurally and analytically similar to SAG.[1][2]
| Parameter | High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linear Range | 0.01 - 50 µM (for both GSH and GSSG) | 0.01 - 50 µM (for both GSH and GSSG) |
| Precision (CV%) | < 10% (Intra- and Inter-day for both GSH and GSSG) | < 10% (Intra- and Inter-day for both GSH and GSSG) |
| Accuracy (Bias%) | Varied between -2.1% and 7.9% for both analytes | Varied between -2.1% and 7.9% for both analytes |
| Lower Limit of Quantification (LLOQ) | 0.5 µM (GSH), 0.0625 µM (GSSG) | 0.5 µM (GSH), 0.0625 µM (GSSG) |
| Selectivity | Good | Excellent (due to mass-based detection) |
| Sensitivity | High | Very High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for the three major analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantification of SAG.
a. Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Deproteinize the sample by adding an equal volume of ice-cold 10% metaphosphoric acid (MPA).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of 95% 25mM phosphate buffer (pH 2.7) and 5% methanol.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detector at 210 nm.[4]
-
Injection Volume: 20 µL.
c. Quantification:
-
Prepare a standard curve using known concentrations of SAG.
-
Quantify the SAG in the sample by comparing its peak area to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity for the quantification of SAG.
a. Sample Preparation:
-
To prevent auto-oxidation and degradation, derivatize the thiol group of SAG by treating the sample with N-ethylmaleimide (NEM).[5]
-
Precipitate proteins using sulfosalicylic acid.[5]
-
Centrifuge the sample and collect the supernatant.
b. LC-MS/MS Conditions:
-
LC System: An ultra-performance liquid chromatography (UPLC) system can provide improved resolution and speed.[6]
-
Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]
-
Flow Rate: 400 µL/min.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for SAG.
c. Quantification:
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.
Spectrophotometric/Enzymatic Assay
This method is based on the enzymatic recycling of glutathione.
a. Principle: The assay involves the oxidation of GSH by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form the yellow derivative 5'-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. The GSSG formed is then recycled back to GSH by glutathione reductase in the presence of NADPH.[8] This method can be adapted for total glutathione measurement, and by including a hydrolysis step, it could potentially be used for SAG.
b. Assay Procedure:
-
Prepare cell or tissue lysates.
-
To a 96-well plate, add the sample, 50 µL of 5% metaphosphoric acid, and keep at 0-4°C.[9]
-
Add the reaction mixture containing DTNB, glutathione reductase, and NADPH.
-
Incubate at room temperature and measure the absorbance at 412 nm over time.[8]
c. Quantification:
-
Calculate the rate of TNB formation.
-
Determine the concentration of glutathione from a standard curve.
Workflow and Pathway Diagrams
To facilitate a clearer understanding of the experimental and logical processes, the following diagrams are provided.
Caption: A generalized workflow for the cross-validation of analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
S-Acetylglutathione: A Comparative Analysis of Efficacy Against Other Glutathione Prodrugs
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of S-Acetylglutathione (SAG) versus other prominent glutathione (GSH) prodrugs, including N-acetylcysteine (NAC), Glutathione Ethyl Ester (GSH-EE), and Gamma-Glutamylcysteine (GGC). This guide synthesizes available experimental data to evaluate key performance indicators such as bioavailability, cellular uptake, and the capacity to augment intracellular GSH levels.
Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant, playing a pivotal role in cellular protection, detoxification, and redox signaling. Its therapeutic potential is hampered by poor oral bioavailability. This has led to the development of various prodrugs designed to effectively elevate intracellular GSH levels. This guide provides a comparative analysis of this compound against other common GSH prodrugs.
Comparative Efficacy of Glutathione Prodrugs
The primary objective of a glutathione prodrug is to efficiently deliver GSH or its precursors into the cell to boost intracellular GSH levels. The efficacy of these prodrugs varies based on their chemical structure, which influences their stability, absorption, and mechanism of cellular uptake.
This compound (SAG) is a derivative of GSH where an acetyl group is attached to the sulfur atom of cysteine. This modification protects the molecule from degradation in the digestive tract, leading to improved stability and bioavailability compared to oral GSH.[1] Once absorbed, SAG can readily cross cell membranes and is deacetylated by intracellular thioesterases to release functional GSH within the cell.[2][3]
N-acetylcysteine (NAC) is a well-established cysteine prodrug that provides the rate-limiting amino acid for de novo GSH synthesis.[4][5][6] It is widely used clinically to replenish GSH levels, particularly in cases of acetaminophen toxicity.[4] However, its efficacy relies on the cellular machinery for GSH synthesis.
Glutathione Ethyl Ester (GSH-EE) is a cell-permeable ester of GSH. The esterification neutralizes the negative charges of the glutamate and glycine carboxyl groups, increasing its lipophilicity and facilitating its passage across cell membranes.[7] Intracellularly, esterases hydrolyze GSH-EE to release GSH.[8]
Gamma-Glutamylcysteine (GGC) is the immediate precursor to GSH, formed by the enzyme glutamate-cysteine ligase (GCL). Supplementing with GGC bypasses this rate-limiting step in GSH synthesis.[9] GGC is transported into the cell and then converted to GSH by the addition of glycine, a reaction catalyzed by GSH synthetase.[7][9]
Quantitative Data Comparison
The following tables summarize available quantitative data from various studies to facilitate a comparison of the different prodrugs. It is important to note that these data are compiled from different studies with varying experimental conditions, and direct head-to-head comparisons in a single study are limited.
| Prodrug | Bioavailability Metric | Value | Organism/Model | Reference |
| This compound (SAG) | Relative Bioavailability vs. GSH (AUC) | ~1.5 - 3 times higher | Inferred from multiple sources | [1][10] |
| N-acetylcysteine (NAC) | Oral Bioavailability | ~6-10% | Humans | |
| Glutathione Ethyl Ester (GSH-EE) | Brain GSH increase (central delivery) | Significant | Rats | [7][11] |
| Gamma-Glutamylcysteine (GGC) | Lymphocyte GSH increase (2g oral dose) | 53 ± 47% above basal | Humans | [7] |
| Sublingual GSH | GSH/GSSG ratio vs. Oral GSH | Significantly higher (p=0.003) | Humans with metabolic syndrome | [12][13] |
| Sublingual GSH | GSH/GSSG ratio vs. NAC | Tended to be higher | Humans with metabolic syndrome | [12][13] |
Table 1: Bioavailability of Glutathione Prodrugs
| Prodrug | Cell Type | Concentration | Incubation Time | Intracellular GSH Increase | Reference |
| This compound (SAG) | Cultured fibroblasts (GS deficient) | Not specified | 5 days | Normalized GSH levels | [3][14] |
| N-acetylcysteine ethyl ester (NACET) | Human umbilical vein endothelial cells (HUVEC) | 0.5 mM | 18 hours | ~3-fold increase | [15][16][17] |
| N-acetylcysteine (NAC) | Human umbilical vein endothelial cells (HUVEC) | 1.0 mM | 18 hours | Minimal increase | [15][17] |
| Glutathione Ethyl Ester (GSH-EE) | Human umbilical vein endothelial cells (HUVEC) | Up to 1.0 mM | 18 hours | No significant effect | [15][17] |
| Gamma-Glutamylcysteine (GGC) | Human astrocytes | Not specified | Not specified | Significantly increased | [9] |
Table 2: Effect of Glutathione Prodrugs on Intracellular GSH Levels in vitro
Experimental Protocols
Measurement of Intracellular Glutathione by HPLC
A common method for quantifying intracellular GSH levels is High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
1. Cell Culture and Treatment:
-
Plate cells (e.g., human pulmonary cells A549) at a suitable density in culture plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of GSH prodrugs (SAG, NAC, GSH-EE, GGC) or vehicle control for the specified duration.
2. Sample Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., containing perchloric acid or trichloroacetic acid to precipitate proteins).
-
Centrifuge the cell lysate to pellet the protein precipitate.
-
Collect the supernatant containing the intracellular metabolites, including GSH.
3. Derivatization (for fluorescence detection):
-
The sulfhydryl group of GSH can be derivatized with a fluorogenic reagent, such as monobromobimane (mBBr) or o-phthalaldehyde (OPA), to enhance detection sensitivity.
-
Mix the supernatant with the derivatization reagent and incubate under specific conditions (e.g., pH, temperature, time) to allow the reaction to complete.
4. HPLC Analysis:
-
Inject the derivatized or underivatized sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase column).
-
Use an appropriate mobile phase and gradient to separate GSH from other intracellular components.
-
Detect the eluted GSH using a UV detector (e.g., at 215 nm) or a fluorescence detector at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.[8][18][19]
-
Quantify the GSH concentration by comparing the peak area to a standard curve generated with known concentrations of GSH.
Signaling Pathways and Mechanisms of Action
The intracellular GSH pool is tightly regulated through synthesis, utilization, and regeneration. Glutathione prodrugs primarily function by providing the necessary substrates for GSH synthesis or by delivering GSH directly.
Glutathione Metabolism and Synthesis
The de novo synthesis of GSH involves two ATP-dependent enzymatic steps:
-
Glutamate-cysteine ligase (GCL) catalyzes the formation of gamma-glutamylcysteine (GGC) from glutamate and cysteine. This is the rate-limiting step.
-
Glutathione synthetase (GS) adds glycine to GGC to form glutathione.
The activity of GCL is subject to feedback inhibition by GSH.
Caption: De novo synthesis pathway of glutathione.
Mechanisms of Action of Glutathione Prodrugs
The different prodrugs intervene at various points in the GSH synthesis and delivery pathway.
Caption: Cellular uptake and conversion of glutathione prodrugs.
The Nrf2 Signaling Pathway
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, including the enzymes involved in GSH synthesis.[11] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes, including GCL.[20] Some GSH prodrugs or their metabolites may activate the Nrf2 pathway, leading to an enhanced capacity for GSH synthesis.[1][21]
Caption: The Nrf2 antioxidant response pathway.
Conclusion
This compound emerges as a promising glutathione prodrug due to its enhanced stability and ability to be directly taken up by cells, where it is efficiently converted to GSH. This mechanism bypasses the potential limitations of de novo synthesis that prodrugs like NAC rely on, and avoids the potential for extracellular degradation that can affect GSH-EE and GGC. While quantitative, direct comparative studies are still somewhat limited, the available evidence suggests that SAG is a highly effective means of increasing intracellular glutathione levels. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these prodrugs in various therapeutic applications.
References
- 1. Synergistic activation of the Nrf2-signaling pathway by glyceollins under oxidative stress induced by glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Glutathione (an Antioxidant) and N-Acetylcysteine on Inflammation [clinicaltrials.stanford.edu]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. researchgate.net [researchgate.net]
- 16. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 18. [PDF] Development of a HPLC-UV method for the simultaneous determination of intracellular glutathione species in human cells | Semantic Scholar [semanticscholar.org]
- 19. Effect of Nrf2 activators on release of glutathione, cysteinylglycine and homocysteine by human U373 astroglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the superiority of S-Acetylglutathione over standard antioxidants in cell-based assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the continuous search for more effective antioxidants to combat cellular oxidative stress, S-Acetylglutathione (SAG) has emerged as a promising alternative to standard antioxidant compounds. Its unique chemical structure confers enhanced stability and cell permeability, leading to more efficient restoration of intracellular glutathione (GSH) levels, the cell's master antioxidant.[1][2] This guide provides an objective comparison of SAG's performance against standard antioxidants in cell-based assays, supported by available experimental data and detailed protocols.
Enhanced Bioavailability and Cellular Uptake: The Key to Superiority
Standard oral glutathione supplements exhibit poor bioavailability due to enzymatic degradation in the digestive tract.[3] this compound overcomes this limitation through the acetylation of the thiol group of cysteine, which protects the molecule from degradation and facilitates its passive diffusion across the cell membrane.[4] Once inside the cell, cytosolic thioesterases readily cleave the acetyl group, releasing functional glutathione where it is most needed.[4] This mechanism of action leads to a more significant increase in intracellular GSH levels compared to supplementation with GSH or its precursor, N-acetylcysteine (NAC).[2][3]
Comparative Performance Data
While direct head-to-head quantitative data from single studies comparing this compound with a wide range of standard antioxidants in various cell-based assays is still emerging in publicly available literature, the existing evidence strongly supports its superior ability to replenish intracellular glutathione and protect against oxidative stress.
Table 1: Comparison of Intracellular Glutathione (GSH) Replenishment
| Antioxidant | Cell Line | Treatment Conditions | Fold Increase in Intracellular GSH (relative to control) | Reference |
| This compound (SAG) | Human Lymphoma Cells | Not specified | Depletion observed (mechanism-dependent) | [5] |
| N-Acetylcysteine (NAC) | Pancreatic Rin-5F cells | 0.06 mM and 0.3 mM palmitic acid | Marked enhancement of GSH/GSSG ratio by 20% and 50% respectively | [6] |
| N-Acetylcysteine (NAC) | Murine Oligodendrocytes (158N) | 100 µM and 500 µM NAC | 1.5-fold and 1.7-fold increase, respectively | [7] |
| Sublingual Glutathione | Human Subjects (in vivo) | 3 weeks administration | Significant improvement in GSH/GSSG ratio | [2] |
| Oral Glutathione | Human Subjects (in vivo) | 3 weeks administration | No significant improvement | [2] |
Note: The data for SAG in this table reflects a specific study on lymphoma cells where apoptosis induction was linked to initial GSH depletion, highlighting a distinct, context-dependent mechanism. Other studies qualitatively support SAG's role in replenishing GSH in various cell types.[4]
Table 2: Cytoprotective Effects Against Oxidative Stress
| Antioxidant | Cell Line | Stressor | Endpoint | Protective Effect | Reference |
| This compound (SAG) | Primary Hepatic Cells | Carbon Tetrachloride (CCl4) | Cell Viability | Significant protection against cytotoxicity | |
| N-Acetylcysteine (NAC) | Murine Oligodendrocytes | Hydrogen Peroxide (H2O2) | Cell Survival | Increased cell survival by ~25% (at 500 µM) | [7] |
| Ascorbic Acid (Vitamin C) | Human Leukemia (HL-60) cells | Arsenic Trioxide | Cell Viability | Potentiated cytotoxicity (pro-oxidant effect) | [8] |
| Glutathione (GSH) | HK-2 cells | t-butylhydroquinone (TGHQ) | Cell Viability | Protection against cell death | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antioxidant efficacy. Below are protocols for key cell-based assays.
Measurement of Intracellular Glutathione (GSH)
This protocol is based on the use of a colorimetric assay kit, a common method for quantifying intracellular GSH levels.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound, N-Acetylcysteine, and other antioxidants of interest
-
GSH/GSSG-Glo™ Assay kit (or equivalent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test antioxidants (e.g., SAG, NAC) for a predetermined time (e.g., 12, 24 hours). Include an untreated control group.
-
Induction of Oxidative Stress (Optional): To assess the protective effect, a pro-oxidant like hydrogen peroxide (H₂O₂) or palmitic acid can be added for a specific duration before or during antioxidant treatment.[6]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the assay kit manufacturer's instructions.
-
GSH/GSSG Measurement: Perform the GSH and GSSG measurement using the assay kit. This typically involves the addition of a luciferin-based reagent that generates a luminescent signal proportional to the amount of GSH or GSSG.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the GSH/GSSG ratio. Express the results as a fold change relative to the untreated control.[6]
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This assay measures the ability of an antioxidant to prevent the formation of reactive oxygen species (ROS) within cells.
Materials:
-
Cell culture medium (phenol red-free)
-
Phosphate-Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS inducer
-
Test antioxidants (SAG, Ascorbic Acid, Trolox, etc.)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
DCFH-DA Staining: Wash the cells with PBS and incubate with DCFH-DA solution (typically 25 µM in serum-free medium) for 60 minutes in the dark.
-
Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and add the test antioxidants at various concentrations.
-
ROS Induction: Add AAPH solution to induce peroxyl radical formation.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The antioxidant capacity is determined by the degree of inhibition of AAPH-induced fluorescence. IC50 values (the concentration of antioxidant required to inhibit 50% of the ROS production) can be calculated.
Visualizing the Pathways and Workflows
Conclusion
The available evidence strongly suggests that this compound holds a significant advantage over standard antioxidants, primarily due to its superior ability to increase intracellular glutathione levels. Its enhanced stability and cell permeability allow for more efficient delivery of glutathione to the cellular compartments where it exerts its protective effects. While more direct comparative studies with standardized quantitative endpoints are needed to fully elucidate its superiority across a range of cell-based assays, the fundamental mechanism of action positions SAG as a highly promising and potent antioxidant for research and therapeutic development. Researchers are encouraged to utilize the provided protocols to conduct their own comparative assessments and contribute to the growing body of evidence for this advanced antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. transparentlabs.com [transparentlabs.com]
- 3. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells | PLOS One [journals.plos.org]
- 7. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DIFFERENTIAL EFFECT OF ASCORBIC ACID AND N-ACETYL-L-CYSTEINE ON ARSENIC TRIOXIDE MEDIATED OXIDATIVE STRESS IN HUMAN LEUKEMIA (HL-60) CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Different Glutathione Delivery Forms
For Researchers, Scientists, and Drug Development Professionals
Glutathione (GSH), the body's master antioxidant, is a tripeptide composed of glutamate, cysteine, and glycine, playing a critical role in cellular protection, detoxification, and immune function. Its therapeutic potential has led to the development of various delivery systems designed to augment endogenous levels. However, the safety profile of these delivery forms varies significantly, a crucial consideration for clinical and research applications. This guide provides a comparative analysis of the safety of intravenous, oral (including standard, lozenge, and liposomal forms), and topical glutathione, supported by experimental data.
Quantitative Safety Data Comparison
The following tables summarize the reported adverse effects from clinical studies for major glutathione delivery routes.
Table 1: Intravenous (IV) Glutathione Safety Profile
| Study / Report | Dosage | Adverse Events Reported | Incidence Rate |
| Zubair et al. | 1200 mg twice weekly for 6 weeks | Deranged liver function tests, Anaphylactic shock.[1][2] | 8/25 (32%) for deranged liver function; 1/25 (4%) for anaphylaxis (led to discontinuation).[1][2] |
| Narrative Reviews & FDA Warnings | High doses, unspecified | Liver failure, severe allergic reactions, Stevens-Johnson syndrome, toxic epidermal necrolysis, kidney dysfunction.[3][4] The Philippine FDA has issued warnings against IV use for skin lightening.[3] | Not specified in reviews, but noted as significant safety concerns.[3][5] |
| FDA Report (Compounded GSH) | 1400 mg - 2400 mg (single infusion) | Nausea, vomiting, chills, body aches, lightheadedness, difficulty breathing, low blood pressure (due to endotoxin contamination).[6] | 7 patients in one report, 1 in another.[6] |
Table 2: Oral Glutathione Safety Profile
| Delivery Form | Study | Dosage | Adverse Events Reported | Incidence Rate |
| Standard | Arjinpathana & Asawanonda, 2012 | 500 mg/day for 4 weeks | None reported; "very well tolerated".[6][7] | Not applicable. |
| Standard | Weschawalit et al., Sharma et al. | Not specified | Gastrointestinal symptoms (flatulence, loose stools).[3][8] | Not specified, described as "most common" but mild and transient.[3][8] |
| Lozenge | Handog et al., 2016 | 500 mg/day for 8 weeks | No serious adverse events; lab findings remained normal.[9][10] | Not applicable. |
| Liposomal | Richie et al. (Pilot Study), 2015 | 500 mg/day and 1000 mg/day for 1 month | No adverse effects reported; "highly tolerated".[4][11] | Not applicable. |
Table 3: Topical Glutathione Safety Profile
| Study | Formulation | Adverse Events Reported | Incidence Rate |
| Watanabe et al., 2014 | 2% GSSG* lotion for 10 weeks | Mild erythema (resolved without discontinuation).[12] | 1/30 subjects (3.3%).[12] |
| General Reviews | Various topical forms | Mild, localized skin irritation (redness, itching).[13] | Described as rare and mild.[8][13] |
*GSSG: Glutathione Disulfide (Oxidized Glutathione)
Key Experimental Methodologies
Understanding the protocols behind the safety data is critical for its interpretation. Below are summaries of the methodologies from key cited studies.
Protocol: Intravenous Glutathione Safety and Efficacy Study (Zubair et al.)
-
Study Design: A placebo-controlled study.
-
Participants: 50 female patients aged 25 to 47 were initially enrolled; 32 completed the study.
-
Intervention: The treatment group (n=16) received 1200 mg of intravenous glutathione combined with Vitamin C, administered twice a week for a total of 6 weeks (12 injections). The control group (n=16) received intravenous normal saline as a placebo.[1][2]
-
Safety Assessment: Adverse effects were monitored and recorded during each injection session. Liver function tests were performed. Patients were assessed at the end of the 6-week therapy and at 2, 4, and 6 months post-treatment.[1][2]
-
Exclusion due to Adverse Events: 9 patients were excluded from the final analysis due to severe adverse effects: 8 for deranged liver function tests and 1 for anaphylactic shock.[2]
Protocol: Oral Glutathione Safety and Efficacy Study (Arjinpathana & Asawanonda, 2012)
-
Study Design: A randomized, double-blind, two-arm, placebo-controlled study.[6][7]
-
Intervention: Participants were randomized to receive either 500 mg/day of glutathione capsules (in two divided doses of 250 mg) or identical placebo capsules for 4 weeks.[7]
-
Safety Assessment: The study reports that both the glutathione and placebo treatments were "very well tolerated," indicating that adverse events were monitored, though specific methods were not detailed in the abstract.[6][7]
Protocol: Topical Glutathione Safety and Efficacy Study (Watanabe et al., 2014)
-
Study Design: A randomized, double-blind, matched-pair, placebo-controlled clinical trial.[14]
-
Participants: 30 healthy adult women aged 30 to 50.[14]
-
Intervention: Subjects applied a 2% (w/w) oxidized glutathione (GSSG) lotion to one side of their face and a placebo lotion to the other side, twice daily for 10 weeks.[14]
-
Safety Assessment: The safety of the topical application was evaluated throughout the 10-week study period. The study reported no marked adverse effects.[14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glutathione synthesis, detoxification, and regeneration cycle.
Caption: A typical workflow for a randomized, placebo-controlled clinical trial.
Discussion and Conclusion
The available evidence clearly delineates a hierarchy of safety among the different glutathione delivery forms.
-
Intravenous (IV) glutathione carries the most significant safety risks.[3] Reports from clinical trials and regulatory bodies highlight severe adverse events, including hepatotoxicity and anaphylaxis, making its use, particularly for cosmetic purposes, highly controversial.[1][2][3] The risk is further compounded by the potential for contamination in compounded formulations, as evidenced by FDA reports.[6] The lack of standardized dosing protocols exacerbates these concerns.[3]
-
Oral and topical glutathione are generally regarded as safe and are well-tolerated in clinical studies.[3][13] For standard oral supplements, the primary side effects are mild and transient gastrointestinal discomfort.[3][8] The main drawback of standard oral GSH is not safety, but its low bioavailability due to enzymatic degradation in the gastrointestinal tract.[15]
-
Liposomal and sublingual (lozenge) oral formulations represent advancements to overcome the bioavailability issue of standard oral GSH.[9][16] Crucially, they appear to maintain the excellent safety profile of oral administration.[4][9] Studies on these forms report a lack of significant adverse events, suggesting they may offer a superior balance of safety and potential efficacy compared to both IV and standard oral delivery.[4][10]
-
Topical glutathione demonstrates a very high safety profile, with adverse effects being rare and limited to mild, localized skin reactions.[12] Its effects are confined to the area of application, minimizing systemic risk.[8]
References
- 1. jpad.com.pk [jpad.com.pk]
- 2. jpad.com.pk [jpad.com.pk]
- 3. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral supplementation with liposomal glutathione elevates body stores of glutathione and markers of immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous glutathione for skin lightening: Inadequate safety data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione as an oral whitening agent: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekamiracle.com [eurekamiracle.com]
- 8. researchgate.net [researchgate.net]
- 9. An open-label, single-arm trial of the safety and efficacy of a novel preparation of glutathione as a skin-lightening agent in Filipino women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An open-label, single-arm trial of the safety and efficacy of a novel preparation of glutathione as a skin-lightening agent in Filipino women (2016) | Evangeline B. Handog | 42 Citations [scispace.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. jcadonline.com [jcadonline.com]
- 13. Exploring the Safety and Efficacy of Glutathione Supplementation for Skin Lightening: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Intravenous glutathione for skin lightening: Inadequate safety data [scielo.org.za]
Safety Operating Guide
Navigating the Disposal of S-Acetylglutathione: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. S-Acetylglutathione, a derivative of the antioxidant glutathione, requires a systematic disposal approach in line with general laboratory chemical waste management principles. While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), others indicate it may be harmful if swallowed and can cause irritation, warranting careful handling and disposal.[1][2][3]
Adherence to local, state, and federal regulations is the cornerstone of proper chemical waste disposal.[1][2][4] This guide provides a framework for the safe handling and disposal of this compound, emphasizing procedural steps and safety protocols.
Key Safety and Handling Data
To minimize risk during handling and disposal, it is crucial to be aware of the compound's safety profile. The following table summarizes key safety information derived from multiple Safety Data Sheets.
| Parameter | Information | Source |
| GHS Classification | Not classified according to some sources; others state Acute Toxicity: Oral, Category 4 (Harmful if swallowed). | [1][2] |
| Primary Hazards | May be harmful if swallowed.[2] Potential for irritation to mucous membranes, upper respiratory tract, eyes, and skin.[2][3] | [2][3] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, and appropriate chemical-resistant gloves are recommended.[3][4][5] | [3][4][5] |
| Handling | Handle in a well-ventilated area or fume hood to avoid dust formation and inhalation.[2][4][6] Avoid contact with skin and eyes.[4] | [2][4][6] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6] | [4][6] |
**Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the same diligence as any other laboratory chemical. The toxicological properties have not been thoroughly investigated, reinforcing the need for a cautious approach.[2]
Phase 1: Waste Segregation and Collection
-
Do Not Dispose in Sanitary Sewer: Under no circumstances should this compound waste be flushed down the drain or disposed of in the general trash.[5][6][7] This practice is forbidden to prevent contamination of water systems and the environment.[7]
-
Designate a Waste Container: Use a dedicated, properly labeled chemical waste container.[6] The container should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4][6]
-
Labeling: Clearly label the container with "this compound Waste" and any other information required by your institution's Environmental Health and Safety (EHS) department. Proper labeling is critical for accurate waste management.[8]
Phase 2: Spill and Contamination Management
In the event of a spill, the primary goal is to contain and collect the material safely.
-
Ensure Proper Ventilation: Work in a well-ventilated area or fume hood to minimize inhalation of dust.[2]
-
Wear Appropriate PPE: At a minimum, this includes safety goggles, gloves, and a lab coat.[3] For larger spills, a respirator may be necessary.[2][3]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly.
Phase 3: Final Disposal
-
Consult Institutional Guidelines: Your institution's EHS office is the primary resource for specific disposal procedures. They will have established protocols that comply with all relevant regulations.
-
Arrange for Professional Disposal: The collected waste must be disposed of through a licensed chemical waste management company.[5][6] These companies are equipped to handle and treat chemical waste appropriately.
-
Preferred Disposal Method: The recommended disposal method for this type of chemical waste is controlled incineration at a licensed facility.[6][9][10] This process destroys the compound and minimizes its environmental impact.
-
Documentation: Maintain detailed records of your waste disposal activities as required by your institution and regulatory bodies.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these systematic procedures, laboratory professionals can manage this compound waste safely and responsibly, ensuring compliance and protecting both personnel and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
